molecular formula C23H15F2NO2 B15605045 Brequinar CAS No. 96187-53-0; 96201-88-6

Brequinar

Cat. No.: B15605045
CAS No.: 96187-53-0; 96201-88-6
M. Wt: 375.4 g/mol
InChI Key: PHEZJEYUWHETKO-UHFFFAOYSA-N
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Description

Brequinar is a quinolinemonocarboxylic acid that is quinoline substituted by 2'-fluoro[1,1'-biphenyl]-4-yl, methyl, carboxy and fluoro groups at positions 2, 3, 4, and 6, respectively. It is an inhibitor of dihydroorotate dehydrogenase, an enzyme that is required for de novo pyrimidine biosynthesis. The compound exhibits antineoplastic and antiviral properties. It has a role as an EC 1.3.5.2 [dihydroorotate dehydrogenase (quinone)] inhibitor, an immunosuppressive agent, an antineoplastic agent, an antiviral agent, a pyrimidine synthesis inhibitor, an anticoronaviral agent and an antimetabolite. It is a member of biphenyls, a member of monofluorobenzenes, a quinolinemonocarboxylic acid and a monocarboxylic acid. It is a conjugate acid of a this compound(1-).
This compound is a synthetic quinolinecarboxylic acid analogue with antineoplastic properties. this compound inhibits the enzyme dihydroorotate dehydrogenase, thereby blocking de novo pyrimidine biosynthesis. This agent may also enhance the in vivo antitumor effect of antineoplastic agents such as 5-FU. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
See also: this compound Sodium (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2NO2/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25/h2-12H,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEZJEYUWHETKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

96201-88-6 (hydrochloride salt)
Record name Brequinar [INN]
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DSSTOX Substance ID

DTXSID00242165
Record name Brequinar
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Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96187-53-0
Record name Brequinar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96187-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brequinar [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brequinar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03523
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brequinar
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Record name BREQUINAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XL19F49H6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Brequinar's Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brequinar (B1684385) (formerly DuP-785) is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. By targeting DHODH, this compound effectively depletes the intracellular pool of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA. This depletion leads to cell cycle arrest, particularly in the S-phase, and inhibits the proliferation of rapidly dividing cells, including cancer cells. This mechanism also underlies its investigated use as an immunosuppressive and antiviral agent. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of DHODH

This compound's primary molecular target is dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine synthesis pathway. DHODH is a mitochondrial enzyme responsible for the oxidation of dihydroorotate to orotate. This compound exhibits mixed-type inhibition with respect to both the substrate (dihydroorotate) and the cofactor (ubiquinone).[1][2] This inhibition is highly specific to the mammalian form of the enzyme.[2]

The direct consequence of DHODH inhibition by this compound is the depletion of the intracellular pyrimidine nucleotide pool, including uridine (B1682114) and cytidine (B196190) triphosphates (UTP and CTP), which are vital for RNA synthesis, and deoxythymidine triphosphate (dTTP) and deoxycytidine triphosphate (dCTP), which are essential for DNA replication.[3] This targeted depletion of pyrimidines forms the basis of this compound's therapeutic effects.

Brequinar_Mechanism_of_Action Core Mechanism of this compound Action This compound This compound DHODH Dihydroorotate Dehydrogenase (DHODH) This compound->DHODH Inhibits de_novo De Novo Pyrimidine Synthesis This compound->de_novo Blocks Orotate Orotate DHODH->Orotate Catalyzes Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate Orotate->de_novo Pyrimidine_Pool Pyrimidine Nucleotide Pool (UTP, CTP, dTTP) de_novo->Pyrimidine_Pool DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

Core Mechanism of this compound Action

Quantitative Data

The inhibitory potency of this compound against DHODH and its antiproliferative effects on various cell lines have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro DHODH Inhibition
ParameterValueEnzyme SourceReference
IC₅₀5.2 nMHuman DHODH[4]
IC₅₀~20 nMIn vitro[5]
Kᵢ'5-8 nML1210 DHODH[1][2]
Table 2: Antiproliferative Activity (IC₅₀)
Cell LineCancer TypeIC₅₀ (nM)Reference
EV71Enterovirus82.40[6]
EV70Enterovirus29.26[6]
CVB3Coxsackievirus B335.14[6]
HCT-116Colon Carcinoma4120[7]
A-375Melanoma590[7]
A549Lung Carcinoma4100[7]
MOLM-13Acute Myeloid Leukemia0.2[8]
HeLaCervical Cancer747[8]
CaSkiCervical Cancer156[8]

Downstream Signaling Pathways and Cellular Consequences

The depletion of pyrimidine nucleotides by this compound triggers a cascade of downstream cellular events, impacting several critical signaling pathways.

Cell Cycle Arrest

A primary consequence of pyrimidine pool depletion is the stalling of DNA replication, leading to cell cycle arrest, predominantly in the S-phase.[9] This prevents cancer cells from completing the cell division cycle, thereby inhibiting tumor growth.

Brequinar_Cell_Cycle This compound's Effect on the Cell Cycle This compound This compound DHODH DHODH This compound->DHODH Inhibits Pyrimidine_Depletion Pyrimidine Depletion DHODH->Pyrimidine_Depletion Leads to DNA_Synthesis DNA Synthesis Pyrimidine_Depletion->DNA_Synthesis Inhibits S_Phase S-Phase Progression DNA_Synthesis->S_Phase Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) S_Phase->Cell_Cycle_Arrest Halts

This compound's Effect on the Cell Cycle
Sensitization to TRAIL-Induced Apoptosis

This compound has been shown to sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis. This sensitization is associated with the downregulation of c-FLIP (cellular FLICE-like inhibitory protein), a key anti-apoptotic protein, and mitochondrial depolarization.[10]

Brequinar_TRAIL_Apoptosis This compound's Sensitization to TRAIL-Induced Apoptosis This compound This compound DHODH DHODH This compound->DHODH Inhibits Pyrimidine_Depletion Pyrimidine Depletion DHODH->Pyrimidine_Depletion Leads to cFLIP c-FLIP (Anti-apoptotic) Pyrimidine_Depletion->cFLIP Downregulates Mitochondrial_Depolarization Mitochondrial Depolarization Pyrimidine_Depletion->Mitochondrial_Depolarization Induces Apoptosis Apoptosis cFLIP->Apoptosis Inhibits Mitochondrial_Depolarization->Apoptosis Promotes TRAIL TRAIL TRAIL_Receptor TRAIL Receptor TRAIL->TRAIL_Receptor TRAIL_Receptor->Apoptosis

This compound's Sensitization to TRAIL-Induced Apoptosis
Downregulation of c-Myc

This compound treatment has been demonstrated to downregulate the expression of the oncoprotein c-Myc in various cancer cell lines.[11] c-Myc is a key regulator of cell growth, proliferation, and metabolism, and its inhibition contributes to the anticancer effects of this compound.

Upregulation of Antigen Presentation Pathway

Recent studies have revealed that this compound treatment leads to the upregulation of genes involved in the antigen presentation pathway, including MHC class I molecules.[1][6][8][12] This effect is dependent on pyrimidine depletion and suggests a potential synergistic role for this compound in combination with immune checkpoint inhibitors.[6][8][12]

Experimental Protocols

In Vitro DHODH Inhibition Assay (DCIP Method)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the colorimetric indicator 2,6-dichloroindophenol (B1210591) (DCIP).

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO)

  • Coenzyme Q10

  • 2,6-dichloroindophenol (DCIP)

  • Tris-HCl buffer (pH 8.0)

  • Potassium chloride (KCl)

  • Triton X-100

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction buffer containing Tris-HCl, KCl, and Triton X-100.

  • In a 96-well plate, add the reaction buffer, Coenzyme Q10, and DCIP.

  • Add varying concentrations of this compound to the test wells. Include a control well with no inhibitor.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding DHO to all wells.

  • Immediately measure the absorbance at 600 nm at time zero and then at regular intervals for 10-20 minutes.

  • The rate of decrease in absorbance at 600 nm is proportional to DHODH activity.

  • Calculate the percentage of inhibition for each this compound concentration relative to the control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.[8]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound. Include vehicle-treated control wells.

  • Incubate the plates for the desired duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control.[5][13][14]

Colony Formation Assay

This assay evaluates the long-term effect of a compound on the ability of single cells to form colonies.

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound

  • 6-well or 12-well plates

  • Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Seed a low number of cells (e.g., 200-500 cells/well) in multi-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound.

  • Incubate the plates for a period that allows for colony formation in the control wells (typically 7-14 days), changing the medium with fresh this compound as needed.

  • Wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet solution.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies in each well.[3]

Measurement of Intracellular Pyrimidine Pools by HPLC

This method allows for the quantification of intracellular nucleotide concentrations.

Materials:

  • Cultured cells

  • Perchloric acid or trichloroacetic acid

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., anion-exchange or reverse-phase)

  • Nucleotide standards

Procedure:

  • Culture cells to the desired density and treat with this compound for the specified time.

  • Harvest the cells and extract the nucleotides using cold acid (e.g., perchloric acid).

  • Neutralize the extract and centrifuge to remove precipitated proteins.

  • Analyze the supernatant using an HPLC system to separate and quantify the different nucleotide species.

  • Compare the nucleotide levels in this compound-treated cells to those in control cells.[15]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Cells of interest

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (for fixation)

  • Propidium iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time period.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark.

  • Analyze the stained cells using a flow cytometer to measure the DNA content.

  • The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.[16][17][18]

Conclusion

This compound's mechanism of action is centered on the potent and selective inhibition of DHODH, leading to the depletion of the pyrimidine nucleotide pool. This has profound effects on rapidly proliferating cells, causing cell cycle arrest and inhibiting growth. Furthermore, this compound modulates several downstream signaling pathways, including those involved in apoptosis and immune recognition. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols provided in this guide, is crucial for the continued investigation and potential therapeutic application of this compound and other DHODH inhibitors in oncology, immunology, and virology.

References

Brequinar as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brequinar (B1684385) (formerly DuP-785, NSC 368390) is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] By impeding the synthesis of pyrimidine nucleotides, this compound effectively curtails cell proliferation, a hallmark of cancer and other diseases characterized by rapid cell division.[1] Initially investigated as an immunosuppressant for organ transplant rejection and as an anti-cancer agent, this compound's narrow therapeutic window and associated side effects limited its clinical progression in these areas.[1] However, ongoing research has revitalized interest in this compound and other DHODH inhibitors for various therapeutic applications, including antiviral and anti-parasitic treatments, and as a component of combination cancer therapies.[1] This technical guide provides a comprehensive overview of this compound, focusing on its core mechanism of action, quantitative efficacy, and detailed experimental protocols for its study.

Introduction to this compound and DHODH Inhibition

This compound is a synthetic quinolinecarboxylic acid analogue that exerts its biological effects by targeting dihydroorotate dehydrogenase (DHODH).[2] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway, which is responsible for the production of pyrimidine nucleotides essential for DNA and RNA synthesis.[3] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, which have a high demand for nucleotides.

The inhibition of DHODH by this compound leads to a depletion of the intracellular pyrimidine pool, resulting in cell cycle arrest, primarily at the S-phase, and the induction of apoptosis.[4] This mechanism of action forms the basis of its anti-proliferative effects.

Chemical Structure:

  • IUPAC Name: 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid[1]

  • Molecular Formula: C₂₃H₁₅F₂NO₂[2]

  • Molecular Weight: 375.4 g/mol [2]

Quantitative Data

The efficacy of this compound as a DHODH inhibitor has been quantified in numerous studies. The following tables summarize key in vitro and in vivo data.

Table 1: In Vitro Inhibitory Activity of this compound
Target/Cell LineAssay TypeParameterValueReference(s)
Human DHODHEnzymatic AssayIC₅₀5.2 nM[5]
Human DHODHEnzymatic AssayIC₅₀~20 nM[6]
L1210 DHODHEnzymatic AssayKᵢ'5-8 nM[7]
HeLa cellsCell ViabilityIC₅₀ (72h)156 nM
CaSki cellsCell ViabilityIC₅₀ (72h)747 nM[8]
THP-1 cellsApoptosis AssayEC₅₀249 nM[5]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response. Kᵢ' (Apparent inhibition constant) is a measure of the potency of an inhibitor.

Table 2: Pharmacokinetic Parameters of this compound in Cancer Patients (Phase I Clinical Trials)
ParameterValueAdministrationReference(s)
Alpha Half-life (t½α)0.1 - 0.7 hours10 min IV infusion[9]
Beta Half-life (t½β)1.5 - 8.2 hours10 min IV infusion[9]
Terminal Half-life (t½)8.1 ± 3.6 hoursDaily IV bolus x 5 days[10]
Apparent Volume of Distribution (Vd)9.0 ± 2.9 L/m²Daily IV bolus x 5 days[10]
Total Body Clearance19.2 ± 7.7 mL/min/m²Daily IV bolus x 5 days[10]
Maximum Tolerated Dose (MTD) - Good Risk250 mg/m²/dayDaily IV bolus x 5 days[10]
Maximum Tolerated Dose (MTD) - Poor Risk135 mg/m²/dayDaily IV bolus x 5 days[10]
Maximum Tolerated Dose (MTD)300 mg/m²Daily IV infusion x 5 days[11]

Signaling Pathways and Cellular Effects of this compound

The primary effect of this compound is the disruption of the de novo pyrimidine synthesis pathway. This leads to a cascade of downstream cellular events.

De Novo Pyrimidine Biosynthesis Pathway

This compound specifically inhibits DHODH, which catalyzes the conversion of dihydroorotate to orotate. This is a crucial step in the synthesis of uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides.

G cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor Inhibition Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP OMP Orotate->OMP UMP Synthase UMP UMP OMP->UMP UMP Synthase UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP This compound This compound This compound->Orotate Inhibits

Caption: De Novo Pyrimidine Synthesis Pathway and this compound's Site of Action.

Downstream Cellular Effects

The depletion of pyrimidines triggers several downstream signaling events, leading to the observed anti-proliferative effects of this compound.

G cluster_effects Downstream Effects of DHODH Inhibition This compound This compound DHODH DHODH Inhibition This compound->DHODH Pyrimidine_Depletion Pyrimidine Pool Depletion DHODH->Pyrimidine_Depletion DNA_RNA_Synthesis Inhibition of DNA & RNA Synthesis Pyrimidine_Depletion->DNA_RNA_Synthesis Antigen_Presentation Upregulation of Antigen Presentation Pathway Pyrimidine_Depletion->Antigen_Presentation Cell_Cycle_Arrest S-Phase Cell Cycle Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Downstream Signaling Consequences of this compound-mediated DHODH Inhibition.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the activity of this compound.

DHODH Enzymatic Activity Assay (DCIP Assay)

This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP), an artificial electron acceptor.

Materials:

  • Recombinant human DHODH protein

  • This compound

  • L-Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10) or Decylubiquinone

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Reagents: Prepare stock solutions of this compound, DHO, CoQ10, and DCIP in a suitable solvent (e.g., DMSO for this compound). Prepare the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, a fixed concentration of recombinant human DHODH, and varying concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for approximately 30 minutes at 25°C to allow for inhibitor binding.

  • Initiate Reaction: To start the enzymatic reaction, add a solution containing DHO (e.g., final concentration of 500 µM) and DCIP (e.g., final concentration of 200 µM) to each well.[12]

  • Measurement: Immediately measure the decrease in absorbance at 600-650 nm over a period of 10-20 minutes using a microplate reader in kinetic mode.[12][13]

  • Data Analysis: Calculate the rate of DCIP reduction, which is proportional to DHODH activity. Determine the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value.

G cluster_workflow DHODH Enzymatic Assay Workflow Start Prepare Reagents Preincubation Pre-incubate DHODH with this compound Start->Preincubation Initiate Add Substrate (DHO) and DCIP Preincubation->Initiate Measure Measure Absorbance (600-650 nm) Initiate->Measure Analyze Calculate Inhibition and IC50 Measure->Analyze End End Analyze->End

Caption: Experimental Workflow for the DHODH DCIP Assay.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution to each well (e.g., to a final concentration of 0.5 mg/mL) and incubate for 1-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the this compound concentration.

G cluster_workflow MTT Cell Proliferation Assay Workflow Start Seed Cells Treatment Treat with this compound Start->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate (1-4 hours) MTT_Addition->Incubation Solubilization Add Solubilization Solution Incubation->Solubilization Measure Measure Absorbance (550-600 nm) Solubilization->Measure Analyze Calculate Viability and IC50 Measure->Analyze End End Analyze->End

Caption: Experimental Workflow for the MTT Cell Proliferation Assay.

Conclusion

This compound remains a valuable tool for researchers studying pyrimidine metabolism and its role in various diseases. Its high potency and well-characterized mechanism of action make it a reference compound for the development of new DHODH inhibitors. While its path to broad clinical use has been challenging, the growing understanding of the intricate roles of DHODH in cancer, viral infections, and inflammatory diseases suggests that this compound, or its next-generation analogs, may yet find a significant therapeutic niche, potentially as part of combination therapies. This guide provides a foundational resource for professionals engaged in the preclinical and clinical investigation of this compound and the broader class of DHODH inhibitors.

References

Brequinar (DuP-785): A Technical Guide to its Discovery, History, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brequinar (B1684385) (formerly DuP-785, NSC 368390) is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. Initially developed by DuPont Pharmaceuticals in the 1980s, this compound has been the subject of extensive research for its potential as an anticancer and immunosuppressive agent.[1][2] Despite demonstrating promising preclinical activity, its clinical development was hampered by a narrow therapeutic window and associated toxicities.[1][2] However, there has been a recent resurgence of interest in this compound, with ongoing investigations into its utility as an antiviral agent and for the treatment of acute myeloid leukemia (AML).[3] This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental data related to this compound.

Discovery and History

This compound was first synthesized by chemists at DuPont Pharmaceuticals in the 1980s.[1][2] The development of this compound was part of a broader effort to discover novel antimetabolites with potential therapeutic applications. In 2001, Bristol-Myers Squibb acquired DuPont Pharmaceuticals and, with it, the rights to this compound.[1] More recently, in 2017, Clear Creek Bio acquired the rights to this compound from Bristol-Myers Squibb and is actively investigating its therapeutic potential, including for the treatment of COVID-19.[1]

Initially, this compound was investigated as a potential anticancer drug due to its ability to inhibit cell growth by blocking pyrimidine synthesis.[1] It entered Phase I and Phase II clinical trials for various solid tumors.[4][5] Concurrently, its immunosuppressive properties were recognized, leading to research into its use for preventing organ transplant rejection.[6][7] While it showed activity in these areas, challenges with its therapeutic index limited its advancement to market.[1][2] Current research has refocused on its potential in treating AML and as a broad-spectrum antiviral agent.[3][7]

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

This compound's primary mechanism of action is the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH).[1] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of pyrimidine nucleotides required for DNA and RNA synthesis.[7][8] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation, particularly in rapidly dividing cells such as cancer cells and activated lymphocytes.[1]

This compound exhibits mixed inhibition kinetics with respect to both the substrate, dihydroorotate, and the cofactor, ubiquinone Q6.[8][9] It is suggested that this compound binds to a unique site on the mammalian enzyme, distinct from the binding sites of either the substrate or the cofactor.[8][9] This specificity is highlighted by the fact that this compound does not inhibit DHODH from yeast or bacteria.[8][9]

Signaling Pathway: De Novo Pyrimidine Synthesis

DeNovoPyrimidineSynthesis cluster_0 Glutamine Glutamine + CO2 + ATP CarbamoylPhosphate Carbamoyl Phosphate Glutamine->CarbamoylPhosphate CPSII CarbamoylAspartate Carbamoyl Aspartate CarbamoylPhosphate->CarbamoylAspartate ATCase Dihydroorotate Dihydroorotate CarbamoylAspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH DHODH Dihydroorotate->DHODH OMP Orotidine 5'-Monophosphate (OMP) Orotate->OMP OPRT UMP Uridine 5'-Monophosphate (UMP) OMP->UMP ODC UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA This compound This compound (DuP-785) This compound->DHODH Inhibition DHODH->Orotate

Caption: De Novo Pyrimidine Synthesis Pathway and this compound's Site of Action.

Quantitative Data

Table 1: In Vitro Potency of this compound
Target/Cell LineAssay TypeIC50KiReference(s)
Human DHODHEnzymatic Assay5.2 nM-[10]
Human DHODHEnzymatic Assay~20 nM-[11]
L1210 DHODHEnzymatic Assay-5-8 nM[8][9]
MOLT-4 (lymphoblast)Cell Proliferation0.5 µM-[1]
HeLa, CaSkiCell Proliferation156 - 747 nM (at 72h)-[12]
EV71Antiviral Assay82.40 nM-[13]
EV70Antiviral Assay29.26 nM-[13]
CVB3Antiviral Assay35.14 nM-[13]
Table 2: Pharmacokinetic Parameters of this compound from a Phase I Clinical Trial
ParameterValueUnitPatient PopulationDosing RegimenReference(s)
Terminal Half-life (t½)8.1 ± 3.6hoursRefractory solid tumors36-300 mg/m²/day x 5 (i.v. bolus)[3]
Volume of Distribution (Vd)9.0 ± 2.9L/m²Refractory solid tumors36-300 mg/m²/day x 5 (i.v. bolus)[3]
Total Body Clearance19.2 ± 7.7mL/min/m²Refractory solid tumors36-300 mg/m²/day x 5 (i.v. bolus)[3]

Experimental Protocols

In Vitro DHODH Inhibition Assay (DCIP Method)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (B1210591) (DCIP), which acts as an artificial electron acceptor.[12]

Materials:

  • Recombinant human DHODH enzyme

  • This compound (or other test compounds)

  • Dihydroorotate (DHO) - substrate

  • Coenzyme Q10

  • 2,6-dichloroindophenol (DCIP)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a solution of recombinant human DHODH in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, Coenzyme Q10, and DCIP.

  • Add serial dilutions of this compound or the test compound to the wells.

  • Pre-incubate the enzyme with the test compound for a defined period (e.g., 30 minutes) at room temperature.[1]

  • Initiate the reaction by adding the substrate, dihydroorotate.

  • Immediately measure the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[12]

DHODH_Inhibition_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - DHODH Enzyme - this compound Dilutions - DHO, CoQ10, DCIP - Reaction Buffer Start->PrepareReagents PlateSetup Plate Setup (96-well): Add Buffer, CoQ10, DCIP PrepareReagents->PlateSetup AddInhibitor Add this compound/ Test Compound PlateSetup->AddInhibitor PreIncubate Pre-incubate with Enzyme AddInhibitor->PreIncubate InitiateReaction Initiate Reaction: Add Dihydroorotate PreIncubate->InitiateReaction MeasureAbsorbance Measure Absorbance (e.g., 600 nm) over time InitiateReaction->MeasureAbsorbance DataAnalysis Data Analysis: - Calculate Reaction Rates - Plot % Inhibition vs. [Inhibitor] - Determine IC50 MeasureAbsorbance->DataAnalysis End End DataAnalysis->End

Caption: Workflow for an In Vitro DHODH Inhibition Assay.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HCT-116, HT-29, MIA PaCa-2)

  • Cell culture medium (e.g., RPMI 1640, McCoy's 5A) supplemented with 10% FBS

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 2000-4000 cells/well) and allow them to attach overnight.[7]

  • Add serial dilutions of this compound or the test compound to the wells.

  • Incubate the cells for a specified period (e.g., 72, 96, or 120 hours).[7]

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[7]

  • Remove the medium and dissolve the formazan crystals in DMSO.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

T-Cell Proliferation Assay

This assay evaluates the effect of immunosuppressive agents on the proliferation of T-lymphocytes.

Materials:

  • Peripheral blood mononuclear cells (PBMCs)

  • Ficoll-Paque density gradient medium

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum

  • Mitogen (e.g., Phytohemagglutinin - PHA)

  • This compound (or other test compounds)

  • [3H]thymidine or a fluorescent dye (e.g., CFSE)

  • Cell harvester and scintillation counter (for [3H]thymidine incorporation) or flow cytometer (for dye dilution)

Protocol:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Culture the isolated PBMCs in the appropriate medium.

  • Stimulate the T-cells to proliferate by adding a mitogen like PHA.

  • Simultaneously, treat the cells with various concentrations of this compound.

  • Incubate the cultures for 3 to 5 days.

  • Measure proliferation:

    • [3H]thymidine Incorporation: Add [3H]thymidine for the final 12-24 hours of incubation. Harvest the cells and measure the incorporated radioactivity.

    • Dye Dilution: Stain cells with a fluorescent dye like CFSE before stimulation. After incubation, analyze the dilution of the dye in daughter cells by flow cytometry.

  • Determine the inhibitory effect of this compound on T-cell proliferation compared to an untreated control.

Conclusion

This compound (DuP-785) remains a significant molecule in the landscape of drug discovery and development. Its well-defined mechanism of action as a potent inhibitor of DHODH provides a clear rationale for its antiproliferative and immunosuppressive effects. While its initial development for solid tumors and organ transplantation faced challenges, the renewed interest in this compound for indications such as AML and viral infections underscores its potential therapeutic value. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working to further elucidate the therapeutic applications of this compound and other DHODH inhibitors.

References

Brequinar as an Immunosuppressive Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brequinar (B1684385) is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine (B1678525) synthesis pathway. By impeding the production of essential building blocks for DNA and RNA, this compound effectively curtails the proliferation of rapidly dividing cells, most notably activated lymphocytes. This targeted mechanism of action confers upon this compound significant immunosuppressive properties, making it a subject of considerable interest for applications in organ transplantation and the treatment of autoimmune diseases. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on T and B lymphocytes, and detailed protocols for key experimental assays used to evaluate its immunosuppressive efficacy.

Core Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis

This compound's primary molecular target is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] This enzyme catalyzes the conversion of dihydroorotate to orotate, a critical step in the de novo synthesis of pyrimidine nucleotides, specifically uridine (B1682114) and cytidine.[4][5] These pyrimidines are indispensable for the synthesis of DNA and RNA.

Rapidly proliferating cells, such as activated T and B lymphocytes, have a high demand for nucleotides to support DNA replication and protein synthesis.[6] While most cells can utilize both the de novo and salvage pathways for nucleotide synthesis, lymphocytes are particularly reliant on the de novo pathway upon activation. By inhibiting DHODH, this compound effectively starves these activated lymphocytes of the necessary pyrimidines, leading to cell cycle arrest and a halt in proliferation.[1][7]

The immunosuppressive effect of this compound can be reversed by the addition of exogenous uridine, which bypasses the enzymatic block and replenishes the pyrimidine pool, confirming that its primary mechanism of action is the inhibition of DHODH.[6][8]

Effects on T-Lymphocyte Activation and Proliferation

T-lymphocytes are central players in the adaptive immune response and are primary mediators of organ transplant rejection and autoimmune pathology. This compound exerts a profound inhibitory effect on T-cell function through several mechanisms:

  • Inhibition of Proliferation: this compound potently inhibits the proliferation of T-cells following stimulation by mitogens (e.g., phytohemagglutinin [PHA], concanavalin (B7782731) A [Con A]) or through T-cell receptor (TCR) engagement (e.g., anti-CD3 antibodies).[1][6][7] This inhibition is dose-dependent and results in cell cycle arrest, primarily at the G1/S phase transition.[1]

  • Suppression of Cytokine Production: Activated T-cells produce a range of cytokines that orchestrate the immune response. This compound has been shown to significantly reduce the production of key pro-inflammatory cytokines, including Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][4] IL-2 is a critical growth factor for T-cells, and its suppression further contributes to the anti-proliferative effect of this compound.

  • Inhibition of T-Cell Differentiation: By limiting proliferation and cytokine signaling, this compound impedes the differentiation of naive T-cells into effector T-cells, which are responsible for carrying out cytotoxic functions and providing help to other immune cells.

Effects on B-Lymphocyte Function and Antibody Production

B-lymphocytes are responsible for humoral immunity through the production of antibodies. Similar to T-cells, B-cells undergo rapid proliferation and differentiation upon activation. This compound's inhibition of de novo pyrimidine synthesis also impacts B-cell function:

  • Inhibition of Proliferation: this compound effectively blocks the proliferation of B-lymphocytes in response to activating stimuli.[6]

  • Reduction of Antibody Synthesis: The differentiation of B-cells into antibody-secreting plasma cells is a highly proliferative process that requires significant protein synthesis. By limiting the availability of pyrimidines, this compound indirectly inhibits the production of immunoglobulins.[2]

Quantitative Data on this compound's Immunosuppressive Activity

The potency of this compound as an immunosuppressive agent has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to express the concentration of the drug required to inhibit a biological process by 50%.

Assay Cell Type Stimulus IC50 Value (Human) Reference
DHODH Enzyme ActivityRecombinant Human DHODH-5.2 nM[9]
T-Cell ProliferationHuman Peripheral Blood Mononuclear Cells (PBMCs)Phytohemagglutinin (PHA)Starting at 1 µM (10-6 M)[1]
T-Cell ProliferationHuman CD3+ T-CellsαCD3/CD28~100 nM for 84% inhibition[7]
Antiviral Activity (EV71)RD CellsEV71 Virus82.40 nM[2]
Antiviral Activity (EV70)RD CellsEV70 Virus29.26 nM[2]
Antiviral Activity (CVB3)RD CellsCVB3 Virus35.14 nM[2]
Cancer Cell GrowthHL-60 Cells-4.5 nM[10]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the immunosuppressive effects of this compound.

T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.[11][12][13][14]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

  • This compound (various concentrations)

  • [3H]-Thymidine

  • 96-well flat-bottom culture plates

  • Cell harvester

  • Scintillation counter

Protocol:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 106 cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 50 µL of medium containing the desired concentration of this compound or vehicle control to the appropriate wells.

  • Add 50 µL of medium containing the T-cell stimulus (e.g., PHA at a final concentration of 1-5 µg/mL).

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • During the last 18 hours of incubation, pulse the cells by adding 1 µCi of [3H]-thymidine to each well.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Express the results as counts per minute (CPM) and calculate the percentage of inhibition relative to the vehicle control.

Mixed Lymphocyte Reaction (MLR)

The MLR assesses the proliferative response of T-cells from one donor to allogeneic stimulation by cells from a different donor, mimicking the initial stages of organ transplant rejection.[15][16][17][18][19]

Materials:

  • PBMCs from two different healthy donors

  • RPMI-1640 medium (as above)

  • This compound (various concentrations)

  • Mitomycin C or irradiation source (for one-way MLR)

  • [3H]-Thymidine

  • 96-well round-bottom culture plates

Protocol (One-Way MLR):

  • Isolate PBMCs from two donors (Donor A and Donor B).

  • Treat the stimulator cells (Donor B) with mitomycin C (25 µg/mL for 30 minutes at 37°C) or irradiate them to prevent their proliferation.

  • Wash the stimulator cells extensively to remove any residual mitomycin C.

  • Resuspend responder cells (Donor A) and stimulator cells (Donor B) at 1 x 106 cells/mL in complete medium.

  • In a 96-well round-bottom plate, mix 100 µL of responder cells with 100 µL of stimulator cells.

  • Add this compound at various concentrations.

  • Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.

  • Pulse the cultures with [3H]-thymidine for the final 18 hours of incubation.

  • Harvest and measure radioactivity as described in the T-cell proliferation assay.

Cytokine Production Assay (ELISA)

This protocol describes the measurement of IL-2 in the supernatant of stimulated T-cell cultures using an Enzyme-Linked Immunosorbent Assay (ELISA).[20][21][22][23]

Materials:

  • PBMCs

  • Stimulating agent (e.g., PHA)

  • This compound

  • Human IL-2 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and recombinant IL-2 standard)

  • 96-well ELISA plates

  • Wash buffer (PBS with 0.05% Tween-20)

  • Substrate solution (TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Protocol:

  • Set up T-cell cultures as described in the proliferation assay (steps 1-5), but in a 24-well plate with a larger volume (e.g., 1 mL).

  • Incubate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Centrifuge the plate to pellet the cells and collect the culture supernatants.

  • Perform the IL-2 ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Coat a 96-well ELISA plate with the anti-human IL-2 capture antibody overnight at 4°C. b. Wash the plate and block non-specific binding sites. c. Add culture supernatants and a serial dilution of the recombinant IL-2 standard to the wells and incubate. d. Wash the plate and add the biotinylated anti-human IL-2 detection antibody. e. Wash the plate and add streptavidin-horseradish peroxidase (HRP). f. Wash the plate and add the TMB substrate solution. g. Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of IL-2 in the samples by comparing their absorbance to the standard curve.

Visualizations

Signaling Pathway

Brequinar_Mechanism_of_Action cluster_mito Mitochondrion Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate ATCase, DHOase DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UMPS UDP_UTP UDP, UTP UMP->UDP_UTP CTP CTP UDP_UTP->CTP DNA_RNA DNA & RNA Synthesis UDP_UTP->DNA_RNA CTP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation This compound This compound This compound->DHODH DHODH->Orotate

Caption: this compound's mechanism of action via DHODH inhibition.

Experimental Workflow: T-Cell Proliferation Assay

T_Cell_Proliferation_Workflow Isolate_PBMCs Isolate PBMCs Plate_Cells Plate Cells (1e5/well) Isolate_PBMCs->Plate_Cells Add_this compound Add this compound /Vehicle Plate_Cells->Add_this compound Add_Stimulus Add Stimulus (e.g., PHA) Add_this compound->Add_Stimulus Incubate_72h Incubate 72h Add_Stimulus->Incubate_72h Pulse_3H Pulse with [3H]-Thymidine Incubate_72h->Pulse_3H Harvest Harvest Cells Pulse_3H->Harvest Scintillation Scintillation Counting Harvest->Scintillation Analyze Analyze Data (% Inhibition) Scintillation->Analyze

Caption: Workflow for [3H]-Thymidine T-cell proliferation assay.

Conclusion

This compound is a potent immunosuppressive agent with a well-defined mechanism of action centered on the inhibition of de novo pyrimidine synthesis. Its ability to selectively target rapidly proliferating lymphocytes makes it a compelling candidate for therapeutic applications where dampening the immune response is desired. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound and other DHODH inhibitors as next-generation immunosuppressive therapies. Further research is warranted to optimize its therapeutic window and explore its full potential in clinical settings.

References

Brequinar: A Technical Whitepaper on its Anti-Cancer Mechanisms and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Brequinar (B1684385) (NSC 368390) is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] By depleting the cellular pool of pyrimidines required for DNA and RNA synthesis, this compound effectively halts cell proliferation.[3][4] Initially investigated for solid tumors, its clinical efficacy as a monotherapy was limited, leading to a halt in its development.[5][6][7] However, recent research has unveiled a more complex and multifaceted mechanism of action, including the induction of ferroptosis and significant immunomodulatory effects, sparking renewed interest in its potential as a component of combination cancer therapies.[8][9][10] This document provides an in-depth technical overview of this compound's core mechanism, downstream cellular effects, quantitative efficacy data, and key experimental protocols for its investigation.

Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

This compound's primary molecular target is dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[4][7][11] This pathway is essential for producing the pyrimidine nucleotides—uridine (B1682114), cytidine, and thymidine—that are fundamental building blocks for DNA and RNA.[12] Cancer cells, with their high proliferation rates, are particularly dependent on this de novo pathway to meet their demand for nucleotides.[5]

This compound is a highly potent inhibitor of human DHODH, with reported IC50 values in the low nanomolar range.[1][11][13] By blocking DHODH, this compound leads to a rapid depletion of the intracellular pyrimidine pool, which in turn inhibits DNA and RNA synthesis, ultimately causing cell cycle arrest, primarily at the S-phase.[4][7][14] The cytostatic effect of this compound can be reversed by the addition of exogenous uridine, which allows cells to bypass the de novo pathway through the nucleotide salvage pathway.[4][8][13]

Brequinar_Mechanism_of_Action cluster_pathway De Novo Pyrimidine Synthesis cluster_salvage Salvage Pathway Glutamine Glutamine + Bicarbonate Carbamoyl_P Carbamoyl Phosphate Glutamine->Carbamoyl_P CPS-II Carbamoyl_Asp Carbamoyl Aspartate Carbamoyl_P->Carbamoyl_Asp ATCase Dihydroorotate Dihydroorotate Carbamoyl_Asp->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Nucleotides Pyrimidine Nucleotides (UTP, CTP, TTP) UMP->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA This compound This compound This compound->Dihydroorotate Uridine Exogenous Uridine Uridine->UMP Bypass

Caption: this compound inhibits DHODH, blocking the de novo pyrimidine synthesis pathway.

Downstream Cellular Consequences and Anti-Cancer Mechanisms

Beyond simple cytostasis, DHODH inhibition by this compound triggers several downstream effects that contribute to its anti-cancer activity, including the induction of specific forms of cell death and modulation of the tumor immune microenvironment.

Induction of Ferroptosis

Recent studies have identified DHODH as a novel defender against ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[9][10] In the inner mitochondrial membrane, DHODH reduces ubiquinone to ubiquinol, which acts as a radical-trapping antioxidant.[9] By inhibiting DHODH, this compound disrupts this protective mechanism, leading to an accumulation of mitochondrial lipid peroxides and the induction of ferroptosis.[9][10] This effect is particularly pronounced in cancer cells with low expression of Glutathione Peroxidase 4 (GPX4), another key enzyme that protects against ferroptosis.[10] The combination of this compound with ferroptosis inducers has shown synergistic anti-tumor effects in preclinical models.[10][15]

Immunomodulatory Effects

This compound exerts significant influence over both innate and adaptive immune cells. Its inhibitory effect on lymphocyte proliferation forms the basis of its immunosuppressive properties.[4][14] However, in the context of cancer, this compound has demonstrated therapeutically beneficial immunomodulatory activities.

  • Modulation of Myeloid-Derived Suppressor Cells (MDSCs): this compound can promote the terminal differentiation of MDSCs, a heterogeneous population of immature myeloid cells that suppress anti-tumor immunity.[8] By forcing these cells to mature, this compound reduces their immunosuppressive function and enhances the efficacy of immune checkpoint blockade.[8][16]

  • Upregulation of Antigen Presentation: Treatment with this compound has been shown to increase the expression of genes involved in the antigen presentation pathway, including Major Histocompatibility Complex (MHC) class I, on the surface of cancer cells.[17][18][19] This effect is dependent on pyrimidine depletion and is mediated by the positive transcription elongation factor B (P-TEFb).[17][19] Enhanced antigen presentation makes tumor cells more visible and susceptible to T-cell-mediated killing, providing a strong rationale for combining this compound with immunotherapies like anti-PD-1 and anti-CTLA-4 antibodies.[8][19]

Brequinar_Downstream_Effects This compound This compound DHODH DHODH Inhibition This compound->DHODH Pyrimidine_Depletion Pyrimidine Depletion DHODH->Pyrimidine_Depletion Mito_Redox Disrupted Mitochondrial Redox Balance DHODH->Mito_Redox PTEFb P-TEFb Mediation Pyrimidine_Depletion->PTEFb Cell_Cycle_Arrest S-Phase Cell Cycle Arrest Pyrimidine_Depletion->Cell_Cycle_Arrest MDSC_Diff MDSC Differentiation Pyrimidine_Depletion->MDSC_Diff Ferroptosis Lipid Peroxidation & Ferroptosis Mito_Redox->Ferroptosis MHC_Up MHC-I Upregulation & Antigen Presentation PTEFb->MHC_Up

Caption: Logical flow of this compound's multifaceted anti-cancer mechanisms.

Quantitative Pharmacodynamics and Efficacy

In Vitro Efficacy

This compound demonstrates potent activity against DHODH and inhibits the proliferation of various cancer cell lines at nanomolar to low micromolar concentrations.

ParameterTarget/Cell LineValueReference(s)
Enzyme Inhibition
IC50Human DHODH4.5 - 5.2 nM[1][11]
IC50Human DHODH~20 nM[13]
Cell Proliferation
IC50HL-60 (Leukemia)4.4 nM[11]
IC50Con A-stimulated T cells0.26 µM[1]
IC50 (48h)HCT 116 (Colon)0.012 µM[7]
IC50 (48h)HT-29 (Colon)0.015 µM[7]
IC50 (48h)MIA PaCa-2 (Pancreatic)0.017 µM[7]
IC50 (48h)CaSki (Cervical)0.747 µM[15]
IC50 (48h)HeLa (Cervical)0.338 µM[15]
IC50 (24h)DLD-1 (Colon)>10 µM (Normoxia) / 1.2 µM (Hypoxia)[20]
In Vivo Pharmacokinetics (Human Clinical Trial Data)

A Phase I clinical trial of this compound administered as a daily IV bolus for 5 days provided key pharmacokinetic parameters in patients with refractory solid tumors.[21]

ParameterValueReference
Dosing Schedule 36 to 300 mg/m²/day x 5, every 28 days[21]
Maximally Tolerated Dose (MTD) 250 mg/m² (for good risk patients)[21]
Terminal Half-life (t½) 8.1 ± 3.6 h[21]
Volume of Distribution (Vd) 9.0 ± 2.9 L/m²[21]
Total Body Clearance 19.2 ± 7.7 ml/min/m²[21]
Dose-Limiting Toxicities Thrombocytopenia, Desquamative Dermatitis[21]

Combination Strategies to Enhance Efficacy

The clinical limitations of this compound as a monotherapy have prompted extensive investigation into combination strategies.

  • ENT Inhibitors: Because cells can use the nucleotide salvage pathway to evade DHODH inhibition, blocking this compensatory mechanism is a rational strategy. This compound shows strong synergy with equilibrative nucleoside transporter (ENT) inhibitors like dipyridamole, which prevent the uptake of exogenous nucleosides.[5][6][7][22]

  • Immune Checkpoint Blockade: As detailed in section 2.2, this compound's ability to remodel the tumor microenvironment and enhance antigen presentation makes it a prime candidate for combination with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4).[8][19] Preclinical studies show this combination significantly prolongs survival compared to either agent alone.[19]

  • Chemotherapy and Other Agents: this compound has been shown to enhance the activity of the pyrimidine analogue 5-fluorouracil (B62378) (5-FU), although this effect is highly dependent on uridine levels in the tumor.[11][23] It has also been shown to sensitize cancer cells to TRAIL-induced apoptosis and synergize with cisplatin (B142131) to induce ferroptosis.[15][24]

Key Experimental Methodologies

In Vitro DHODH Enzyme Inhibition Assay

This protocol is synthesized based on typical methods for measuring recombinant enzyme activity.[11][20]

  • Reagents: Recombinant human DHODH enzyme, dihydroorotate (substrate), decylubiquinone (B1670182) (electron acceptor), 2,6-dichloroindophenol (B1210591) (DCIP, indicator dye), reaction buffer (e.g., 100 mM HEPES, pH 8.0, with 0.1% Triton X-100).

  • Procedure: a. Prepare serial dilutions of this compound in DMSO and then dilute into the reaction buffer. b. In a 96-well plate, add the DHODH enzyme, decylubiquinone, and DCIP to each well. c. Add the diluted this compound or vehicle control (DMSO) to the appropriate wells and incubate for 15 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the substrate, dihydroorotate. e. Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a plate reader. The rate of reaction is proportional to the rate of absorbance change.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Normalize the rates to the vehicle control (100% activity). Plot the percent inhibition versus the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation (MTT) Assay

This protocol is based on standard cell viability assay procedures mentioned in the literature.[7]

  • Cell Seeding: Seed cancer cells (e.g., HCT 116, MIA PaCa-2) in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plates and add the medium containing the various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the solubilized formazan at ~570 nm. Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot against drug concentration to determine the IC50.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating this compound's in vivo efficacy, synthesized from multiple preclinical study descriptions.[15][25]

In_Vivo_Workflow cluster_prep Phase 1: Preparation cluster_study Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint & Analysis Cell_Culture 1. Propagate Cancer Cells (e.g., HeLa, A549) Animal_Acclimation 2. Acclimate Immunocompromised Mice (e.g., Nude, NSG) Cell_Implantation 3. Subcutaneously Implant Cells into Flank of Mice Tumor_Growth 4. Monitor Tumor Growth (Wait for ~100-150 mm³) Cell_Implantation->Tumor_Growth Randomization 5. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 6. Administer Treatment (e.g., this compound 15mg/kg IP daily) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight (2-3x/week) Treatment->Monitoring Endpoint 8. Euthanize at Endpoint (e.g., Tumor >1500 mm³) Monitoring->Endpoint Harvest 9. Harvest Tumors for Weight & Analysis Endpoint->Harvest Data_Analysis 10. Analyze Tumor Growth Inhibition (TGI) Data Harvest->Data_Analysis

Caption: General experimental workflow for an in vivo this compound xenograft study.
  • Animal Model: Use immunocompromised mice (e.g., nude or NOD-SCID) to prevent rejection of human tumor xenografts.[25]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells in Matrigel/PBS) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle Control, this compound, Combination Arm).

  • Drug Formulation and Administration: Formulate this compound in a suitable vehicle (e.g., 0.9% NaCl, or DMSO diluted with saline).[25][26] Administer the drug according to the planned schedule and route (e.g., 10-30 mg/kg daily via intraperitoneal injection or oral gavage).[15][25]

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula (Length x Width²)/2.[25] Monitor animal body weight and overall health as indicators of toxicity.[25]

Conclusion and Future Directions

This compound is a well-characterized, potent inhibitor of DHODH with a clear primary mechanism of action. While its performance as a monotherapy in early clinical trials was underwhelming, a modern understanding of its broader biological effects—particularly its ability to induce ferroptosis and favorably modulate the tumor immune microenvironment—has opened compelling new avenues for its clinical development.[8][10][19] The future of this compound in oncology lies in rational combination therapies. Its synergy with immune checkpoint inhibitors is especially promising and warrants further clinical investigation. Future research should focus on identifying predictive biomarkers (e.g., GPX4 expression, tumor uridine levels) to select patient populations most likely to respond to this compound-based combination regimens.[10][23]

References

Brequinar: A Technical Whitepaper on its Potential as a Broad-Spectrum Antiviral Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brequinar (BRQ) is a potent, selective, and orally available inhibitor of the host enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a critical component of the de novo pyrimidine (B1678525) biosynthesis pathway. By depleting the intracellular pool of pyrimidines, this compound effectively disrupts the replication of a wide range of viruses that rely on host nucleotides for the synthesis of their genetic material. This host-targeting mechanism offers the potential for broad-spectrum antiviral activity and a higher barrier to the development of viral resistance. This document provides a comprehensive technical overview of this compound's antiviral properties, including its mechanism of action, quantitative antiviral activity, detailed experimental protocols for its evaluation, and its potential in combination therapies.

Mechanism of Action

This compound exerts its antiviral effect by inhibiting the host enzyme Dihydroorotate Dehydrogenase (DHODH).[1][2] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway, responsible for the conversion of dihydroorotate to orotate.[1] Inhibition of DHODH leads to a depletion of the intracellular pyrimidine nucleotide pool, including uridine (B1682114), cytidine, and thymidine (B127349) triphosphates (UTP, CTP, and TTP).[3][4] Viruses, particularly RNA viruses, are heavily dependent on these host-derived pyrimidines for the replication of their genomes.[3][5] By limiting the availability of these essential building blocks, this compound effectively stalls viral replication.[6][7] The antiviral activity of this compound can be reversed by the addition of exogenous pyrimidines, such as uridine or cytidine, confirming its mechanism of action.[1][6][7][8]

G cluster_host_cell Host Cell cluster_virus Virus Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPsynthase UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP Viral RNA Synthesis Viral RNA Synthesis UTP->Viral RNA Synthesis CTP->Viral RNA Synthesis Viral Replication Viral Replication Viral RNA Synthesis->Viral Replication DHODH DHODH This compound This compound This compound->DHODH Inhibition

This compound's Mechanism of Action.

Quantitative Antiviral Activity

This compound has demonstrated potent antiviral activity against a broad range of viruses in vitro. The following tables summarize its efficacy, with values for 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) presented for various viruses and cell lines.

Table 1: Antiviral Activity of this compound Monotherapy
VirusCell LineAssay TypeEC50 / IC50 (nM)CC50 (µM)Selectivity Index (SI)
Enteroviruses
Enterovirus 71 (EV71)RDRT-qPCR82.40[3][8][9]>10[3]>121.36[3]
Enterovirus 70 (EV70)RDRT-qPCR29.26[3][8][9]--
Coxsackievirus B3 (CVB3)RDRT-qPCR35.14[3][8][9]--
Coronaviruses
SARS-CoV-2 (Beta B.1.351)A549/ACE2-2670[10]>25[10]>9.36
SARS-CoV-2Caco-2MTT Assay123[11]231.3[1][11]1880.49[11]
Flaviviruses
Dengue Virus (DENV)-CFI Assay78[1]--
Rhabdoviruses
Vesicular Stomatitis Virus (VSV)--500--
Paramyxoviruses
Respiratory Syncytial Virus (RSV-A)HEp-2Plaque Reduction11.3[12]--
Respiratory Syncytial Virus (RSV-B)HEp-2Plaque Reduction19.0[12]--
Arenaviruses
African Swine Fever Virus (ASFV)PAMsIFA21950[13]451.8[13]20.58[13]

SI = CC50 / EC50 or IC50

Table 2: Antiviral Activity of this compound in Combination Therapy
VirusCell LineCombination AgentThis compound EC50 (µM) (alone)This compound EC50 (µM) (in combination)Fold Reduction
SARS-CoV-2 (Beta B.1.351)A549/ACE2Dipyridamole (B1670753) (0.78 µM)2.67[10]0.80[10]3.3
SARS-CoV-2 (Beta B.1.351)A549/ACE2Dipyridamole (1.56 µM)2.67[10]0.59[10]4.5
SARS-CoV-2 (Beta B.1.351)A549/ACE2Dipyridamole (6.25 µM)2.67[10]0.44[10]6.1

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiviral potential.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the ability of a compound to protect cells from virus-induced death or morphological changes.

Materials:

  • 96-well cell culture plates

  • Appropriate host cell line (e.g., Vero 76, A549)[8][14]

  • Cell culture medium (e.g., MEM with 2-5% FBS)[8]

  • Virus stock of known titer

  • This compound stock solution (dissolved in DMSO)

  • Neutral red or Crystal Violet stain[8][14]

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical starting concentration range is 0.01 µM to 100 µM.[8]

  • Infection and Treatment:

    • Aspirate the growth medium from the confluent cell monolayers.

    • Add the diluted this compound to the wells in triplicate.

    • Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.[7]

    • Infect the cells (except for the "cells only" control) with the virus at a pre-determined multiplicity of infection (MOI) that causes >80% CPE in the virus control wells within the incubation period.[8]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period appropriate for the virus to cause CPE (typically 2-5 days).

  • Staining and Quantification:

    • Aspirate the medium and stain the cells with Neutral Red or Crystal Violet solution.[14]

    • After an incubation period, wash the plates to remove excess stain.

    • Elute the stain from the viable cells.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm for Neutral Red) using a spectrophotometer.[8]

  • Data Analysis: Calculate the percentage of cell viability compared to the "cells only" control. The EC50 is determined by plotting the percentage of inhibition against the drug concentration and using non-linear regression analysis. The CC50 is determined similarly in uninfected cells.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral compound.[5]

Materials:

  • 6- or 12-well cell culture plates

  • Confluent monolayer of susceptible host cells

  • Virus stock of known titer (plaque-forming units, PFU/mL)

  • This compound stock solution

  • Semi-solid overlay medium (e.g., containing methylcellulose (B11928114) or agarose)[2][5]

  • Crystal Violet stain

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to achieve a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound. In separate tubes, mix the virus (at a concentration to yield 50-100 PFU/well) with each this compound dilution.[5]

  • Infection:

    • Aspirate the growth medium from the cell monolayers.

    • Inoculate the cells with the virus-Brequinar mixtures. Include a virus control (virus only) and a cell control (medium only).

    • Incubate for 1 hour at 37°C to allow for viral adsorption.[5]

  • Overlay: Aspirate the inoculum and add the semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells.[2][5]

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 3-7 days).

  • Staining and Counting:

    • Aspirate the overlay and fix the cells with a fixative (e.g., 10% formalin).

    • Stain the cell monolayer with Crystal Violet.

    • Wash the plates and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The IC50 is the concentration of this compound that reduces the plaque number by 50%.

G cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Visualization cluster_analysis Analysis A Seed cells in multi-well plates E Inoculate cell monolayers A->E B Prepare serial dilutions of this compound D Mix this compound dilutions with virus inoculum B->D C Prepare virus inoculum C->D D->E F Add semi-solid overlay E->F G Incubate to allow plaque formation F->G H Fix and stain cells G->H I Count plaques H->I J Calculate % plaque reduction and determine IC50 I->J

Plaque Reduction Assay Workflow.
Viral Load Quantification by RT-qPCR

This method is used to quantify the amount of viral RNA in a sample.[15]

Materials:

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR instrument

  • Primers and probe specific to the target viral RNA

  • qPCR master mix

Procedure:

  • Sample Collection: Collect supernatant or cell lysates from infected and treated cells.

  • RNA Extraction: Extract total RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[16]

  • Quantitative PCR (qPCR):

    • Set up the qPCR reaction with the cDNA template, virus-specific primers and probe, and qPCR master mix.

    • Run the qPCR reaction on a thermal cycler with a program that includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Generate a standard curve using a known quantity of viral RNA or a plasmid containing the target sequence.

    • Determine the cycle threshold (Ct) value for each sample.

    • Quantify the viral RNA copies in the samples by comparing their Ct values to the standard curve. This can be reported as viral RNA copies per mL or per µg of total RNA.[17]

Measurement of Intracellular Nucleotide Pools by HPLC

This technique is used to confirm this compound's mechanism of action by measuring the depletion of intracellular pyrimidine nucleotides.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[18]

  • C18 reverse-phase column[18]

  • Trichloroacetic acid (TCA) or methanol (B129727) for extraction[18][19]

  • Mobile phase buffers (e.g., ammonium (B1175870) acetate, potassium phosphate)[18][20]

  • Nucleotide standards (UTP, CTP, ATP, GTP)

Procedure:

  • Cell Culture and Treatment: Culture cells and treat them with this compound at various concentrations and for different time points.

  • Nucleotide Extraction:

    • Harvest the cells and wash them with cold PBS.

    • Extract the intracellular nucleotides by adding cold 6% TCA or a methanol/water solution.[18][19]

    • Incubate on ice and then centrifuge to pellet the cell debris.

    • Neutralize the supernatant.

  • HPLC Analysis:

    • Inject the extracted nucleotide samples into the HPLC system.

    • Separate the nucleotides using a gradient elution on a C18 column.

    • Detect the nucleotides by UV absorbance at 254 nm.[18]

  • Data Analysis:

    • Identify and quantify the nucleotide peaks by comparing their retention times and peak areas to those of the nucleotide standards.

    • Calculate the intracellular concentration of each nucleotide.

Combination Therapy

The efficacy of this compound can be enhanced when used in combination with other antiviral agents, a strategy that can also reduce the likelihood of resistance.

Synergy with Nucleoside Salvage Pathway Inhibitors

Host cells can compensate for the de novo pyrimidine synthesis inhibition by this compound through the nucleotide salvage pathway. Combining this compound with an inhibitor of this pathway, such as dipyridamole (an equilibrative nucleoside transporter 1/2 inhibitor), has been shown to result in synergistic antiviral activity against SARS-CoV-2.[3][10] This combination leads to a more profound depletion of the intracellular pyrimidine pool.[3]

Synergy with Direct-Acting Antivirals

This compound has also demonstrated synergistic effects when combined with direct-acting antivirals. For instance, in preclinical studies, the combination of this compound with remdesivir (B604916) or molnupiravir, both nucleoside analogs that inhibit viral RNA-dependent RNA polymerase, showed potent inhibition of SARS-CoV-2 replication in human respiratory cells and in mice.[9][10][21][22] This dual-pronged approach of targeting both host pyrimidine synthesis and viral polymerase can lead to a more complete shutdown of viral replication.

G This compound This compound DHODH DHODH This compound->DHODH Inhibition De Novo Pyrimidine Synthesis De Novo Pyrimidine Synthesis DHODH->De Novo Pyrimidine Synthesis Pyrimidine Pool Pyrimidine Pool De Novo Pyrimidine Synthesis->Pyrimidine Pool Viral Replication Viral Replication Pyrimidine Pool->Viral Replication Dipyridamole Dipyridamole Nucleoside Salvage Pathway Nucleoside Salvage Pathway Dipyridamole->Nucleoside Salvage Pathway Inhibition Nucleoside Salvage Pathway->Pyrimidine Pool Remdesivir/Molnupiravir Remdesivir/Molnupiravir Viral RdRp Viral RdRp Remdesivir/Molnupiravir->Viral RdRp Inhibition Viral RdRp->Viral Replication

Synergistic Antiviral Mechanisms.

Conclusion

This compound's mechanism of action, potent in vitro antiviral activity against a wide array of viruses, and its synergistic potential in combination therapies make it a compelling candidate for further development as a broad-spectrum antiviral therapeutic. Its host-targeting nature presents a significant advantage in the face of rapidly evolving viral threats. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential in various viral infections.

References

Brequinar: An In-depth Technical Guide on its Antiparasitic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brequinar (B1684385), a potent inhibitor of human dihydroorotate (B8406146) dehydrogenase (DHODH), has been investigated for its potential as an antiparasitic agent. This technical guide provides a comprehensive overview of the existing research on this compound's efficacy against various parasites, its mechanism of action, and detailed protocols for its evaluation. While this compound has demonstrated potent inhibition of mammalian DHODH, its activity against parasitic DHODH appears to be species-dependent, with notably low efficacy against Plasmodium falciparum. Data on its activity against other key parasites such as Leishmania species, Toxoplasma gondii, and Trypanosoma cruzi is largely absent from publicly available literature, highlighting a significant gap in current research. This guide synthesizes the available quantitative data, outlines detailed experimental methodologies for further investigation, and provides visual representations of the underlying biochemical pathways and experimental workflows to support future research and drug development efforts in this area.

Introduction

This compound is a quinoline-carboxylic acid derivative that acts as a selective and potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH)[1][2]. DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication[1]. Due to the high proliferative rates of many parasitic organisms and the differences between host and parasite DHODH enzymes, this pathway is a rational target for antiparasitic drug development[3]. This guide focuses on the known antiparasitic properties of this compound, with a particular emphasis on its activity against protozoan parasites.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

This compound exerts its biological effect by inhibiting DHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway. By blocking this crucial step, this compound depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA, RNA, and other vital cellular components. This inhibition leads to cell cycle arrest and ultimately cell death in rapidly proliferating cells that are dependent on this pathway[3]. The efficacy of this compound as an antiparasitic agent is contingent on two key factors: the parasite's reliance on de novo pyrimidine synthesis and the susceptibility of the parasite's DHODH enzyme to inhibition by the compound.

dot

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis Pathway Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP OPRT & OMPDC Nucleotides UTP, CTP (for RNA/DNA synthesis) UMP->Nucleotides This compound This compound This compound->Inhibition

Caption: this compound inhibits the de novo pyrimidine biosynthesis pathway.

Quantitative Data on Antiparasitic Activity

The available quantitative data on this compound's antiparasitic activity is limited. The most definitive data comes from studies on Plasmodium falciparum, the causative agent of malaria.

Organism Target Assay Type IC50 / EC50 Reference
Plasmodium falciparumDihydroorotate Dehydrogenase (PfDHODH)Enzymatic Assay880 µM[4][5]
HumanDihydroorotate Dehydrogenase (hDHODH)Enzymatic AssayData not uniformly reported
RatDihydroorotate Dehydrogenase (rDHODH)Enzymatic AssayData not uniformly reported

Note: The high IC50 value of this compound against PfDHODH indicates that it is a very weak inhibitor of the parasite's enzyme, in stark contrast to its potent inhibition of the human enzyme. No specific IC50 or EC50 values for this compound against Leishmania spp., Toxoplasma gondii, or Trypanosoma cruzi were identified in the reviewed literature.

Experimental Protocols

The following protocols are adapted from established methods for testing antiparasitic compounds and can be used to evaluate the efficacy of this compound.

General Workflow for In Vitro Antiparasitic Screening

dot

Experimental_Workflow start Start: Prepare this compound Stock Solution culture Culture Parasites (e.g., P. falciparum, L. donovani) start->culture assay_setup Set up 96-well plates with parasites and serial dilutions of this compound culture->assay_setup incubation Incubate under appropriate conditions assay_setup->incubation readout Measure parasite viability/proliferation (e.g., SYBR Green, Resazurin, Luciferase) incubation->readout data_analysis Calculate IC50/EC50 values readout->data_analysis cytotoxicity Perform cytotoxicity assay on host cells data_analysis->cytotoxicity selectivity Calculate Selectivity Index (SI) cytotoxicity->selectivity end End: Evaluate Antiparasitic Potential selectivity->end

Caption: General workflow for in vitro antiparasitic drug screening.

Protocol for Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)

This protocol is adapted for evaluating the effect of this compound on the asexual erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strain)

  • Human erythrocytes (O+)

  • RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

  • This compound stock solution (in DMSO)

  • SYBR Green I lysis buffer

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Synchronize parasite cultures to the ring stage.

  • Prepare a parasite culture with 2% hematocrit and 1% parasitemia.

  • Dispense 100 µL of the parasite culture into each well of a 96-well plate.

  • Add 1 µL of this compound at various concentrations (serially diluted) to the wells. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

  • Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • After incubation, freeze the plates at -80°C to lyse the red blood cells.

  • Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Read the fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the this compound concentration.

Protocol for Leishmania donovani Amastigote Growth Inhibition Assay

This protocol is designed to assess the activity of this compound against the intracellular amastigote stage of L. donovani.

Materials:

  • L. donovani promastigotes

  • THP-1 human monocytic cells

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound stock solution (in DMSO)

  • Giemsa stain

  • 96-well microplates

  • Microscope

Procedure:

  • Differentiate THP-1 cells into macrophages by treating with PMA (100 ng/mL) for 48 hours in a 96-well plate.

  • Infect the macrophages with stationary-phase L. donovani promastigotes at a parasite-to-cell ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Wash the wells to remove extracellular promastigotes.

  • Add fresh medium containing serial dilutions of this compound. Include positive (e.g., amphotericin B) and negative (DMSO vehicle) controls.

  • Incubate for 72 hours at 37°C in 5% CO₂.

  • Fix the cells with methanol (B129727) and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by microscopic examination.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the this compound concentration.

Protocol for Toxoplasma gondii Tachyzoite Proliferation Assay

This protocol is for evaluating the effect of this compound on the proliferation of T. gondii tachyzoites within host cells.

Materials:

  • T. gondii tachyzoites (e.g., RH strain)

  • Human foreskin fibroblast (HFF) cells

  • DMEM supplemented with FBS

  • This compound stock solution (in DMSO)

  • Luciferase assay reagent (if using a luciferase-expressing parasite strain) or immunofluorescence staining reagents

  • 96-well microplates

  • Luminometer or fluorescence microscope

Procedure:

  • Seed HFF cells in a 96-well plate and grow to confluence.

  • Infect the HFF monolayer with freshly harvested tachyzoites.

  • Allow the parasites to invade for 2-4 hours.

  • Wash the wells to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of this compound. Include positive (e.g., pyrimethamine) and negative (DMSO vehicle) controls.

  • Incubate for 48-72 hours at 37°C in 5% CO₂.

  • Assess parasite proliferation:

    • Luciferase Assay: If using a luciferase-expressing strain, add luciferase substrate and measure luminescence.

    • Immunofluorescence: Fix the cells, permeabilize, and stain with an anti-Toxoplasma antibody and a fluorescent secondary antibody. Image and quantify the number of parasites per vacuole or the number of infected cells.

  • Calculate the 50% effective concentration (EC50) from the dose-response curve.

Protocol for Trypanosoma cruzi Amastigote Growth Inhibition Assay

This protocol is for assessing the activity of this compound against the intracellular amastigote form of T. cruzi.

Materials:

  • T. cruzi trypomastigotes (e.g., Tulahuen strain)

  • Vero cells or another suitable host cell line

  • RPMI-1640 medium supplemented with FBS

  • This compound stock solution (in DMSO)

  • Reporter gene substrate (e.g., chlorophenol red-β-D-galactopyranoside for β-galactosidase expressing strains)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Seed host cells in a 96-well plate and allow them to attach.

  • Infect the cells with trypomastigotes.

  • After an invasion period (e.g., 18-24 hours), wash the wells to remove non-internalized parasites.

  • Add fresh medium containing serial dilutions of this compound. Include positive (e.g., benznidazole) and negative (DMSO vehicle) controls.

  • Incubate for 72-96 hours at 37°C in 5% CO₂.

  • Assess parasite viability. If using a reporter strain (e.g., expressing β-galactosidase), add the appropriate substrate and measure the absorbance.

  • Calculate the 50% inhibitory concentration (IC50) from the dose-response data.

Discussion and Future Directions

The extremely high IC50 value of this compound against P. falciparum DHODH suggests that it is unlikely to be an effective antimalarial agent. This is likely due to structural differences in the drug-binding site between the human and parasite enzymes. While several analogues of this compound have been synthesized and tested against PfDHODH, they have generally shown poor efficacy[6].

The lack of published data on this compound's activity against Leishmania, Toxoplasma, and Trypanosoma is a critical knowledge gap. These parasites all possess a de novo pyrimidine biosynthesis pathway, making DHODH a theoretically viable drug target[7][8][9][10][11]. However, the significant differences in DHODH enzymes across species, as seen between humans and P. falciparum, underscore the necessity of empirical testing.

Future research should focus on:

  • Systematic screening of this compound against a panel of kinetoplastids and apicomplexan parasites using the protocols outlined in this guide.

  • Enzymatic assays using recombinant DHODH from these parasites to determine if the lack of whole-cell activity is due to poor enzyme inhibition or other factors such as poor cell permeability.

  • Development of this compound analogues specifically designed to target the unique structural features of parasitic DHODH enzymes, should this compound show any promising, albeit weak, activity in initial screens.

Conclusion

This compound's established role as a potent human DHODH inhibitor provides a strong rationale for its investigation as a potential antiparasitic agent. However, the available evidence indicates that its efficacy is highly species-specific, with poor activity against Plasmodium falciparum. The antiparasitic potential of this compound against other major protozoan parasites remains largely unexplored. The experimental protocols and workflows provided in this technical guide offer a clear path for researchers to systematically evaluate this compound and its analogues, thereby addressing the current gaps in our understanding and potentially paving the way for the development of novel antiparasitic therapies targeting the essential pyrimidine biosynthetic pathway.

References

Brequinar's Effect on T Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Brequinar (B1684385) is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including activated T lymphocytes. By depleting intracellular pyrimidine pools, this compound effectively halts DNA and RNA synthesis, leading to cell cycle arrest and a profound suppression of T cell activation and proliferation. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on T cell functions, and detailed protocols for assessing its immunomodulatory activity.

Introduction to this compound

This compound (BQR) is an immunosuppressive agent that has been investigated for its potential in treating cancer, autoimmune diseases, and viral infections.[1] Its primary mechanism of action differs from other common immunosuppressants like cyclosporine, targeting cellular metabolism rather than specific signaling cascades.[2] Activated T cells, upon encountering an antigen, undergo massive clonal expansion, a process that places high demands on nucleotide synthesis. These cells heavily rely on the de novo pyrimidine pathway to supply the necessary building blocks for DNA and RNA.[3] this compound exploits this metabolic dependency, making it a powerful tool for modulating T cell-mediated immune responses.

Mechanism of Action: Inhibition of DHODH

This compound's therapeutic and immunomodulatory effects stem from its potent inhibition of dihydroorotate dehydrogenase (DHODH). DHODH is a mitochondrial enzyme that catalyzes the fourth step in de novo pyrimidine synthesis: the conversion of dihydroorotate to orotate.[2][3] Inhibition of this single enzyme creates a significant metabolic bottleneck.

The key consequences of DHODH inhibition by this compound are:

  • Depletion of Pyrimidine Pools: The block in the pathway leads to a rapid decrease in intracellular concentrations of pyrimidine nucleotides, including UTP (uridine triphosphate) and CTP (cytidine triphosphate), as well as their deoxy-forms (dTTP and dCTP).[3][4]

  • Inhibition of Nucleic Acid Synthesis: DNA and RNA synthesis are highly dependent on a steady supply of pyrimidine precursors. The depletion of these pools directly inhibits the replication and transcription necessary for cell division and function.[2]

  • Cell Cycle Arrest: Consequently, activated T cells are unable to progress through the cell cycle. This compound has been shown to prevent the transition from the G0/G1 phase into the S and G2/M phases, effectively halting proliferation.[2][3]

The immunosuppressive effects of this compound can be reversed by supplementing the culture medium with uridine, which can be utilized by the pyrimidine salvage pathway to bypass the DHODH-dependent de novo pathway, confirming the specificity of its mechanism.[3][5]

Brequinar_Mechanism cluster_pathway De Novo Pyrimidine Biosynthesis cluster_consequences Downstream Effects Aspartate Aspartate + Carbamoyl Phosphate Dihydroorotate Dihydroorotate Aspartate->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Multiple Steps Pyrimidine_Depletion Pyrimidine Pool Depletion UDP UDP / dUDP UMP->UDP Multiple Steps UTP_CTP UTP, CTP, dTTP UDP->UTP_CTP Multiple Steps This compound This compound This compound->Dihydroorotate Inhibits Nucleic_Acid_Inhibition Inhibition of DNA/RNA Synthesis Pyrimidine_Depletion->Nucleic_Acid_Inhibition Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest Nucleic_Acid_Inhibition->Cell_Cycle_Arrest T_Cell_Suppression Suppression of T Cell Proliferation & Activation Cell_Cycle_Arrest->T_Cell_Suppression

This compound inhibits DHODH, blocking pyrimidine synthesis and T cell proliferation.

Effects on T Cell Proliferation and Cell Cycle

The most pronounced effect of this compound on T lymphocytes is the potent, dose-dependent inhibition of proliferation following activation.[5] This cytostatic effect is a direct result of the cell cycle arrest induced by pyrimidine starvation.

ParameterCell TypeThis compound ConcentrationObserved EffectCitation
Proliferation αCD3/CD28 Stimulated CD3+ T Cells50 nMReduced to 63% of control[5]
100 nMReduced to 16% of control[5]
200 nMReduced to 5% of control[5]
500 nMReduced to 5% of control[5]
Activation PHA Stimulated PBMCs1 µM (10⁻⁶ M)Dose-dependent inhibition begins[2]
Viability (IC50) T-ALL Cell LinesNanomolar Range50% inhibitory concentration[3]

Effects on T Cell Activation and Effector Function

Beyond inhibiting proliferation, this compound interferes with key aspects of the T cell activation program. Studies on peripheral blood mononuclear cells (PBMCs) show that this compound inhibits activation stimulated through mitogens (PHA) or via CD2 and CD3 receptors.[2]

A primary mechanism for this is the marked inhibition of Interleukin-2 (IL-2) production at the transcriptional level.[2] IL-2 is a critical cytokine for T cell proliferation and survival. This compound also reduces the cell surface expression of the IL-2 receptor (CD25), further dampening the pro-proliferative signaling cascade.[2]

Interestingly, the impact on the synthesis of other effector molecules appears to be less pronounced. While some discrete changes have been noted, T cells treated with this compound can still produce key cytokines and cytotoxic molecules, suggesting that the primary impact is cytostatic rather than a complete shutdown of effector function.[5]

ParameterCell TypeThis compound ConcentrationObserved EffectCitation
IL-2 Production Mitogen Stimulated PBMCsNot specifiedInhibited[2]
IL-2 Transcripts Mitogen Stimulated PBMCsNot specifiedMarkedly inhibited[2]
IL-2 Receptor (Surface) Mitogen Stimulated PBMCsNot specifiedInhibited[2]
TNFα Expression αCD3/CD28 Stimulated CD3+ T Cells100 nM7.7% decrease from control[5]
Granzyme B Expression αCD3/CD28 Stimulated CD3+ T Cells50 nM3% decrease from control[5]
Deoxyribonucleotides αCD3/CD28 Stimulated CD3+ T Cells100 nMDecreased levels of dTTP, dCTP, dGTP[4]

Key Experimental Protocols

Assessing the impact of this compound on T cell function requires robust and standardized assays. The following sections outline detailed methodologies for key experiments.

T Cell Isolation and Culture
  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole human blood using Ficoll-Paque™ density gradient centrifugation.[6]

  • T Cell Enrichment (Optional): For studies on pure T cell populations, enrich for CD3+, CD4+, or CD8+ T cells from the PBMC fraction using magnetic-activated cell sorting (MACS) bead-based negative selection kits.

  • Cell Culture: Culture isolated T cells or PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.[7]

T Cell Proliferation Assay (CFSE Dilution)

The Carboxyfluorescein succinimidyl ester (CFSE) dilution assay is a standard method for tracking T cell proliferation via flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each generation.[8]

Methodology:

  • Cell Labeling:

    • Adjust T cells to a concentration of 1-10 x 10⁶ cells/mL in pre-warmed, serum-free PBS.

    • Add CFSE to a final concentration of 1-5 µM.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete culture medium.

    • Wash the cells twice with complete medium to remove excess CFSE.

  • Culture Setup:

    • Resuspend CFSE-labeled cells in complete medium.

    • Plate cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.

    • Add this compound at desired final concentrations (e.g., a serial dilution from 1 nM to 500 nM). Include a vehicle-only (DMSO) control.

    • Stimulate T cells using anti-CD3/CD28 beads or plate-bound antibodies (e.g., 1 µg/mL anti-CD3 and 2 µg/mL anti-CD28).[7] Include an unstimulated control.

  • Incubation: Incubate plates for 3-5 days at 37°C and 5% CO₂.

  • Flow Cytometry Analysis:

    • Harvest cells and stain with antibodies for surface markers (e.g., CD3, CD4, CD8) and a viability dye (e.g., 7-AAD or DAPI).

    • Acquire data on a flow cytometer, ensuring the FITC or equivalent channel is used to detect CFSE.

    • Analyze the data by gating on live, single T cells and examining the CFSE histogram. Proliferating cells will show distinct peaks of reduced fluorescence intensity compared to the non-proliferating (unstimulated) control.

CFSE_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Data Acquisition & Analysis Isolate Isolate T Cells Label Label with CFSE Dye Isolate->Label Wash Wash Cells Label->Wash Plate Plate Cells Wash->Plate Treat Add this compound (Dose-Response) Plate->Treat Stimulate Stimulate with αCD3/CD28 Treat->Stimulate Incubate Incubate 3-5 Days Stimulate->Incubate Harvest Harvest & Stain (Surface Markers, Viability) Incubate->Harvest Acquire Acquire on Flow Cytometer Harvest->Acquire Analyze Analyze CFSE Dilution (Proliferation Index) Acquire->Analyze

Workflow for assessing T cell proliferation using the CFSE dilution assay.
T Cell Activation Marker Analysis (Flow Cytometry)

The expression of surface markers like CD69 (early activation) and CD25 (IL-2 receptor alpha chain) is a hallmark of T cell activation.

Methodology:

  • Culture Setup: Plate T cells and treat with this compound and stimuli as described in section 5.2.2.

  • Incubation: For CD69, a short incubation of 18-24 hours is sufficient. For CD25, incubate for 48-72 hours.

  • Staining and Analysis:

    • Harvest cells and wash with FACS buffer (PBS + 2% FBS).

    • Stain with fluorochrome-conjugated antibodies against CD3, CD4/CD8, CD69, CD25, and a viability dye.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash cells and acquire data on a flow cytometer.

    • Analyze by gating on live T cells and quantifying the percentage and mean fluorescence intensity (MFI) of CD69 and CD25 positive cells.

Cytokine Production Analysis (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines (e.g., IL-2, IFN-γ) in the culture supernatant.

Methodology:

  • Culture and Supernatant Collection: Set up T cell cultures with this compound and stimuli as previously described. After 48-72 hours of incubation, centrifuge the plates and carefully collect the supernatant.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., IL-2).

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding standards and samples (supernatants), followed by a detection antibody, an enzyme conjugate (e.g., HRP), and finally a substrate.

    • Read the absorbance on a microplate reader.

  • Data Analysis: Calculate the cytokine concentration in each sample by interpolating from the standard curve.

Conclusion

This compound is a potent inhibitor of T cell activation and proliferation due to its specific targeting of the de novo pyrimidine synthesis pathway via DHODH inhibition. Its cytostatic effect is well-documented and can be precisely quantified using standard immunological assays. For researchers and drug developers, this compound serves as both a valuable tool for studying T cell metabolism and a potential therapeutic agent for conditions driven by excessive T cell activity. Understanding its mechanism and having robust protocols for its evaluation are critical for advancing its study and application in immunology and medicine.

References

Brequinar and Tyrosine Phosphorylation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of Brequinar's effects on tyrosine phosphorylation. While primarily recognized as a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, some evidence suggests potential off-target effects on protein tyrosine phosphorylation, particularly at higher concentrations. This document aims to consolidate the available data, provide detailed experimental context, and visualize the implicated signaling pathways.

Primary Mechanism of Action: DHODH Inhibition

This compound (DUP-785) is a selective and potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH)[1][2]. DHODH catalyzes the fourth step in the de novo synthesis of pyrimidines, a crucial pathway for the production of nucleotides required for DNA and RNA synthesis[3]. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to a cytostatic effect on rapidly proliferating cells, which heavily rely on this pathway[3]. This is the well-established and primary mechanism behind its immunosuppressive and anti-cancer properties[1][2].

Evidence for Inhibition of Tyrosine Phosphorylation

The direct link between this compound and the inhibition of tyrosine phosphorylation is not as well-documented as its primary function. However, some studies and data from related DHODH inhibitors suggest a potential interaction.

Direct Evidence for this compound

Limited direct evidence suggests that this compound may inhibit the autophosphorylation of specific tyrosine kinases. One report indicates that this compound sodium can inhibit the autophosphorylation of the Src family kinase p56 with a half-maximal inhibitory concentration (IC50) of 70 μM[4]. It is important to note that this concentration is significantly higher than the IC50 for DHODH inhibition (approximately 5.2 nM)[4]. This discrepancy suggests that the effect on tyrosine phosphorylation may be an off-target activity observed at concentrations not typically reached when targeting DHODH.

A broad kinase screen of this compound demonstrated a near-complete absence of kinase inhibitory activity at concentrations of 100 nM and 1 μM, further supporting the notion that direct kinase inhibition is not its primary mechanism of action at physiologically relevant doses for DHODH inhibition[5].

Indirect Evidence from a Related DHODH Inhibitor: Leflunomide (B1674699)

More substantial evidence for the inhibition of tyrosine phosphorylation comes from studies on Leflunomide, another DHODH inhibitor. Leflunomide has been shown to inhibit Src family tyrosine kinases, specifically p56lck and p59fyn, in in vitro kinase assays[6]. These studies also demonstrated the inhibition of anti-CD3-induced tyrosine phosphorylation of several intracellular proteins in Jurkat T-cells, including the zeta chain and phospholipase C isoform gamma 1[6]. Furthermore, other research suggests that the inhibition of protein tyrosine kinases by Leflunomide and its active metabolite, Teriflunomide, leads to a reduction in JAK3 and STAT6 activity, subsequently decreasing IgG1 secretion in stimulated B cells[7].

It is crucial to highlight that these inhibitory effects of Leflunomide on tyrosine kinases were also observed at concentrations much higher than those required for DHODH inhibition[7].

Quantitative Data on Kinase Inhibition

The following tables summarize the available quantitative data for the inhibition of tyrosine phosphorylation by this compound and the related compound, Leflunomide.

Table 1: Inhibition of Tyrosine Kinase Activity by this compound

Target KinaseAssay TypeSubstrateIC50 (μM)Cell Line/System
p56Autophosphorylation-70Not Specified

Data from MedChemExpress. Further experimental details were not provided.

Table 2: Inhibition of Tyrosine Kinase Activity by Leflunomide

Target KinaseAssay TypeSubstrateIC50 (μM)Cell Line/System
p59fynAutophosphorylation-125-175Jurkat/CTLL-4 cell lysate
p59fynSubstrate PhosphorylationHistone 2B22-40Jurkat/CTLL-4 cell lysate
p56lckAutophosphorylation-160Jurkat cell lysate
p56lckSubstrate PhosphorylationHistone 2B65Jurkat cell lysate
Total Intracellular ProteinsTyrosine Phosphorylation-5-45Jurkat cells
zeta chainTyrosine Phosphorylation-35Jurkat cells
Phospholipase C isoform gamma 1Tyrosine Phosphorylation-44Jurkat cells

Data compiled from a study by Xu et al. (1995)[6].

Experimental Protocols

In Vitro Tyrosine Kinase Assay (Adapted from Leflunomide Studies)
  • Immunoprecipitation of Kinases :

    • Lyse Jurkat or other relevant cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Incubate the cell lysate with an antibody specific to the tyrosine kinase of interest (e.g., anti-p56lck or anti-p59fyn) overnight at 4°C.

    • Add protein A/G-agarose beads to precipitate the antibody-kinase complex.

    • Wash the beads several times with lysis buffer and then with kinase assay buffer.

  • Kinase Reaction :

    • Resuspend the beads in a kinase assay buffer containing ATP and, if applicable, an exogenous substrate (e.g., Histone 2B).

    • Add varying concentrations of this compound or the vehicle control.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Analysis :

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated proteins.

    • Quantify the band intensities to determine the IC50 value.

Cellular Tyrosine Phosphorylation Assay (Adapted from Leflunomide Studies)
  • Cell Culture and Stimulation :

    • Culture a suitable cell line (e.g., Jurkat T-cells) to the desired density.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified period.

    • Stimulate the cells with an appropriate agonist to induce tyrosine phosphorylation (e.g., anti-CD3 antibody for T-cells).

  • Cell Lysis and Protein Analysis :

    • Lyse the cells immediately after stimulation in a buffer containing phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

    • Perform Western blotting as described above, using an anti-phosphotyrosine antibody to assess the overall inhibition of protein tyrosine phosphorylation.

    • To analyze the phosphorylation of specific proteins, immunoprecipitate the protein of interest before performing the Western blot.

Signaling Pathways and Visualizations

The following diagrams illustrate the primary mechanism of this compound and the potential, secondary signaling pathways that may be affected.

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH DHODH Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH UMP UMP Orotate->UMP ... Pyrimidine_Nucleotides Pyrimidine Nucleotides (UTP, CTP) UMP->Pyrimidine_Nucleotides DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Nucleotides->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation This compound This compound This compound->DHODH Inhibition

Caption: Primary mechanism of this compound: Inhibition of DHODH in the de novo pyrimidine synthesis pathway.

Tyrosine_Kinase_Inhibition_Pathway cluster_Cell Cell cluster_SFK Src Family Kinases cluster_JAK_STAT JAK/STAT Pathway Brequinar_High_Conc This compound (High Concentration) p56lck p56lck Brequinar_High_Conc->p56lck Inhibition p59fyn p59fyn Brequinar_High_Conc->p59fyn Inhibition JAK3 JAK3 Brequinar_High_Conc->JAK3 Inhibition Downstream_Signaling Downstream Signaling (e.g., T-cell activation, Cytokine production) p56lck->Downstream_Signaling p59fyn->Downstream_Signaling STAT6 STAT6 JAK3->STAT6 STAT6->Downstream_Signaling

Caption: Potential off-target inhibition of tyrosine kinases by high concentrations of this compound.

Conclusion

References

Brequinar's Impact on DNA and RNA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brequinar (DUP-785) is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] By impeding the production of pyrimidine nucleotides, this compound effectively curtails the synthesis of DNA and RNA, leading to cytostatic and cytotoxic effects in rapidly proliferating cells.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative impact on nucleotide pools, and detailed protocols for its experimental evaluation. The information presented is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent.

Core Mechanism of Action: Inhibition of Pyrimidine Synthesis

This compound exerts its biological effects by targeting dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine synthesis pathway.[3] DHODH is responsible for the conversion of dihydroorotate to orotate, a crucial step in the formation of uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides, including cytidine (B196190) triphosphate (CTP) and thymidine (B127349) triphosphate (TTP).[5] By inhibiting DHODH, this compound leads to a significant depletion of the intracellular pyrimidine nucleotide pool, thereby starving the cell of the necessary building blocks for DNA and RNA synthesis.[6] This ultimately results in cell cycle arrest, primarily at the S-phase, and can induce apoptosis.[3][4]

The inhibitory effect of this compound on DHODH is highly potent, with an IC50 value of approximately 5.2 nM for the human enzyme.[7] This specific and potent inhibition makes this compound a valuable tool for studying pyrimidine metabolism and a candidate for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and viral infections.[1][8]

Quantitative Impact of this compound

The following tables summarize the quantitative effects of this compound on DHODH activity, cell proliferation, and pyrimidine nucleotide pools.

Table 1: this compound Inhibitory Activity against DHODH

TargetIC50 ValueAssay ConditionsReference
Human DHODH5.2 nMRecombinant human DHODH[7]
Human DHODH~20 nMIn vitro[9]
L1210 DHODH5-8 µM (Ki)Mixed inhibition kinetics[10]

Table 2: this compound Antiproliferative Activity (IC50 Values)

Cell LineCancer TypeIC50 ValueReference
A-375Melanoma0.59 µM[7]
A549Lung Carcinoma4.1 µM[7]
HCT-116Colon Cancer>30 µM[11]
MOLT-4Acute T-cell Leukemia0.7 µM (Redoxal, a this compound analog)[12]
HL-60Acute Myeloid Leukemia4.4 nM (Indoluidin D, another DHODH inhibitor)[12]
EV71 (antiviral)Enterovirus82.40 nM[5]
EV70 (antiviral)Enterovirus29.26 nM[5]
CVB3 (antiviral)Coxsackievirus35.14 nM[5]

Table 3: Effect of this compound on Intracellular Pyrimidine Nucleotide Pools

Cell LineTreatmentTime Point% Reduction in CTP% Reduction in UTPReference
A549/ACE21 µM this compound4 h16%33%
A549/ACE21 µM this compound8 h77%83%
A549/ACE21 µM this compound + 1 µM Dipyridamole2 h34%47%
A549/ACE21 µM this compound + 1 µM Dipyridamole4 h71%79%
A549/ACE21 µM this compound + 1 µM Dipyridamole8 h87%92%
White Blood Cells (in vivo)This compound (highest dose)-84%58%[13]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Brequinar_Mechanism cluster_pathway De Novo Pyrimidine Synthesis cluster_synthesis Macromolecular Synthesis Carbamoyl Phosphate (B84403) Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UDP UDP UMP->UDP dUDP dUDP UDP->dUDP UTP UTP UDP->UTP dUMP dUMP dUDP->dUMP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis CTP->RNA Synthesis dTMP dTMP dUMP->dTMP dTDP dTDP dTMP->dTDP dTTP dTTP dTDP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis This compound This compound This compound->Orotate Inhibition

This compound's inhibition of DHODH in the pyrimidine synthesis pathway.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A DHODH Enzymatic Assay (Determine IC50) B Cell Viability Assay (e.g., MTT) (Determine antiproliferative IC50) A->B C Uridine Rescue Experiment (Confirm on-target effect) B->C D Nucleotide Pool Analysis (HPLC) (Quantify UTP/CTP depletion) B->D F Xenograft Tumor Models (Assess anti-tumor efficacy) B->F E DNA/RNA Synthesis Assay (Measure precursor incorporation) D->E G Pharmacokinetic Analysis (Measure drug levels) F->G H Pharmacodynamic Analysis (Measure DHODH inhibition in tissues) F->H

A typical experimental workflow for evaluating this compound.

Detailed Experimental Protocols

DHODH Enzymatic Activity Assay (DCIP-Based)

This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).

  • Materials:

    • Recombinant human DHODH protein

    • This compound

    • Dihydroorotate (DHO)

    • Coenzyme Q10 (CoQ10)

    • 2,6-dichloroindophenol (DCIP)

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a reaction mixture in the assay buffer containing 100 µM Coenzyme Q10 and 200 µM DCIP.

    • In a 96-well plate, add the recombinant human DHODH enzyme.

    • Add the desired concentrations of this compound (or vehicle control) to the wells.

    • Add the reaction mixture to the wells.

    • Pre-incubate the plate at 25°C for 30 minutes.

    • Initiate the enzymatic reaction by adding DHO to a final concentration of 500 µM.

    • Immediately measure the decrease in absorbance at 600-650 nm over a period of 10 minutes using a microplate reader in kinetic mode.

    • Calculate the rate of DCIP reduction to determine DHODH activity. The IC50 value of this compound can be determined by plotting the percentage of inhibition against the log of this compound concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on cell proliferation by measuring the metabolic activity of viable cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Plot the cell viability against the concentration of this compound to determine the IC50 value.

Uridine Rescue Experiment

This experiment confirms that the antiproliferative effects of this compound are specifically due to the inhibition of de novo pyrimidine synthesis.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • Uridine

    • 96-well cell culture plates

    • Reagents for a cell viability assay (e.g., MTT assay)

  • Procedure:

    • Seed cells in a 96-well plate as for the MTT assay.

    • Treat cells with a serial dilution of this compound in the presence or absence of a fixed concentration of uridine (e.g., 100 µM).

    • Incubate for the same duration as the standard cell viability assay.

    • Perform a cell viability assay (e.g., MTT).

    • Compare the IC50 values of this compound in the presence and absence of uridine. A significant rightward shift in the IC50 curve in the presence of uridine indicates that the cytotoxic effects of this compound are rescued by bypassing the de novo pyrimidine synthesis pathway.[2]

Analysis of Intracellular Pyrimidine Nucleotide Pools by HPLC

This method quantifies the depletion of intracellular pyrimidine nucleotides following this compound treatment.

  • Materials:

    • Cultured cells treated with this compound or vehicle

    • Cold methanol (B129727) or perchloric acid for extraction

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Anion-exchange or reverse-phase C18 column

    • Mobile phase buffers (e.g., phosphate buffer with an ion-pairing agent)

    • Nucleotide standards (UMP, UDP, UTP, CTP)

  • General Procedure:

    • Cell Lysis and Extraction: After treatment, rapidly harvest and wash the cells with cold PBS. Lyse the cells and extract the nucleotides using a cold extraction solution (e.g., 60% methanol or 0.4 M perchloric acid).

    • Neutralization and Sample Preparation: If using perchloric acid, neutralize the extract with a base (e.g., potassium carbonate). Centrifuge to remove precipitated proteins and salts. Filter the supernatant before injection.

    • HPLC Analysis: Inject the prepared sample onto the HPLC system. Separate the nucleotides using an appropriate column and a gradient elution method with the chosen mobile phase.

    • Detection and Quantification: Detect the nucleotides by their UV absorbance at a specific wavelength (e.g., 260 nm). Quantify the nucleotide concentrations by comparing the peak areas to a standard curve generated from known concentrations of nucleotide standards.

Conclusion

This compound is a powerful inhibitor of DHODH that effectively depletes pyrimidine nucleotide pools, leading to the cessation of DNA and RNA synthesis. This technical guide has provided a comprehensive overview of its mechanism, quantitative effects, and detailed experimental protocols to facilitate further research. The provided data and methodologies offer a solid foundation for scientists and researchers to explore the full potential of this compound in various therapeutic contexts. The ability to reverse its effects with exogenous uridine provides a clear experimental control to confirm its on-target activity. As research into metabolic inhibitors continues to expand, a thorough understanding of compounds like this compound is essential for the development of novel therapeutic strategies.

References

Brequinar: A Technical Guide to Eliminating Undifferentiated Cells in Pluripotent Stem Cell Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The therapeutic promise of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), is immense. However, a critical safety concern for PSC-based therapies is the risk of teratoma formation from residual undifferentiated cells contaminating the final differentiated cell product.[1][2][3] Complete removal of these tumorigenic cells is paramount for clinical translation. Brequinar (BRQ), a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), has emerged as a promising small molecule for selectively eradicating undifferentiated PSCs.[1][2][4] This guide provides an in-depth technical overview of this compound's mechanism of action, relevant signaling pathways, experimental protocols, and key data supporting its use as a safety tool in regenerative medicine.

Mechanism of Action: Exploiting a Metabolic Vulnerability

This compound's selectivity hinges on the distinct metabolic dependencies of pluripotent versus differentiated cells. It targets DHODH, a rate-limiting enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for producing the building blocks of DNA and RNA.[3][4][5]

  • Pluripotent Stem Cells (PSCs): These rapidly dividing cells have a high demand for nucleotides and rely heavily on the de novo synthesis pathway.[4] The expression of DHODH is often regulated by the oncogene MYC, which is significantly upregulated in pluripotent cells.[4]

  • Differentiated Cells: Most differentiated cells have lower proliferative rates and can sustain their nucleotide pools through the alternative pyrimidine salvage pathway, which recycles nucleosides from the cellular environment.[4][6]

By inhibiting DHODH, this compound effectively starves PSCs of essential pyrimidines, leading to cell cycle arrest and apoptosis, while leaving most differentiated cells, which utilize the salvage pathway, largely unharmed.[1][2][4] This effect can be reversed by supplementing the culture medium with uridine (B1682114), which bypasses the DHODH-dependent step and feeds the salvage pathway, confirming the specific on-target effect of this compound.[4][7][8]

Caption: this compound's selective inhibition of DHODH in the de novo pyrimidine pathway.

Downstream Signaling: From Metabolic Stress to Apoptosis

The depletion of pyrimidine pools in PSCs triggers a cascade of cellular stress responses, culminating in programmed cell death. RNA sequencing studies have revealed that this compound treatment leads to the positive enrichment of apoptosis and p53 signaling pathways.[4] Conversely, pathways driven by the MYC oncogene, which promotes proliferation and DHODH expression, are negatively enriched.[4]

The key events are:

  • DHODH Inhibition: this compound blocks the conversion of dihydroorotate to orotate.

  • Pyrimidine Depletion: Intracellular pools of UTP and CTP are rapidly depleted.[9]

  • Replication Stress & DNA Damage: Lack of necessary nucleotides stalls DNA replication, leading to cell cycle arrest, particularly in the S-phase.[5] This can activate stress response pathways.

  • p53 Pathway Activation: The tumor suppressor p53 is activated in response to cellular stress, transcriptionally upregulating pro-apoptotic genes.[4]

  • MYC Pathway Inhibition: A reduction in MYC target gene expression curtails the pro-proliferative and pro-survival signals that are highly active in PSCs.[4]

  • Apoptosis Execution: The convergence of these signals activates the intrinsic apoptosis pathway, leading to caspase activation and programmed cell death.[3][4]

This compound This compound DHODH DHODH This compound->DHODH Pyrimidine_Pool Pyrimidine Pool (UTP, CTP) Depleted DHODH->Pyrimidine_Pool Blocks Synthesis Replication_Stress Replication Stress & Cell Cycle Arrest Pyrimidine_Pool->Replication_Stress MYC_Pathway MYC Target Pathway Inhibition Pyrimidine_Pool->MYC_Pathway p53_Pathway p53 Pathway Activation Replication_Stress->p53_Pathway Apoptosis Apoptosis p53_Pathway->Apoptosis MYC_Pathway->Apoptosis

Caption: Downstream signaling cascade initiated by this compound in pluripotent stem cells.

Quantitative Data: Efficacy and Selectivity

Multiple studies have quantified the potent and selective effects of this compound on PSCs compared to their differentiated counterparts.

Table 1: In Vitro Efficacy of this compound on Pluripotent Stem Cells
Cell TypeThis compound ConcentrationObservationSource
Human iPSCs~50 nMComplete eradication of hiPSCs[4]
Human iPSCs100 nMEliminated all living cells after a few days[4]
Mouse PSCsNot specifiedInduced cell cycle arrest, cell death, and stemness loss[1][2]
Table 2: Comparative Effects of this compound on PSCs vs. Differentiated Cells
Cell TypeThis compound ConcentrationEffectSource
Human iPSCs~50 nMComplete eradication[4]
iPSC-derived Mesenchymal Stem/Stromal Cells (iMSCs)Up to 1000 nM>50% survival, no changes in differentiation potential or gene expression[4]
Mouse PSCsNot specifiedToxic, induces cell death[1][2]
Mouse tissue-specific stem cells & differentiating cellsNot specifiedLess toxic compared to mPSCs[1][2]
Table 3: In Vivo Teratoma Formation Assays
Experimental ModelThis compound TreatmentOutcomeSource
NOD/SCID micePre-treatment of mouse PSCs (mPSCs) before injectionNo teratoma formation observed[1][2]
Teratoma-bearing miceSystemic administration of this compoundPrevented tumor growth and decreased PSC marker levels in the tumor[1][2]

Experimental Protocols

The following protocols are generalized from methodologies reported in the literature.[1][4][6] Researchers should optimize concentrations and durations for their specific cell lines and experimental conditions.

Protocol 1: Elimination of Residual hPSCs from Differentiated Cultures

This protocol describes the process of purifying a culture of iPSC-derived cells (e.g., iMSCs) from contaminating undifferentiated iPSCs.

Start Start: Mixed culture of differentiated cells and residual undifferentiated PSCs Add_BRQ Add this compound to culture medium (e.g., 50-100 nM final concentration) Start->Add_BRQ Incubate Incubate for 48-72 hours. Monitor culture microscopically for evidence of PSC colony death. Add_BRQ->Incubate Wash Aspirate medium and wash cells 2-3 times with PBS to remove This compound and dead cells. Incubate->Wash Replenish Replenish with fresh culture medium (without this compound). Wash->Replenish Expand Expand the purified population of differentiated cells. Replenish->Expand End End: Purified culture of differentiated cells Expand->End

Caption: Workflow for purifying differentiated cell cultures using this compound.

Methodology:

  • Culture Preparation: Culture the mixed population of differentiated cells and residual undifferentiated PSCs under standard conditions.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution into the culture medium to a final concentration of 50-100 nM. This concentration may require optimization.

  • Incubation: Replace the existing medium with the this compound-containing medium and incubate the cells for 48 to 72 hours. Observe the cultures daily. Undifferentiated PSC colonies should show signs of stress and cell death, detaching from the plate.

  • Wash and Recovery: After the treatment period, aspirate the medium. Gently wash the cell layer two to three times with sterile phosphate-buffered saline (PBS) to remove all traces of this compound and cellular debris.

  • Replenish Medium: Add fresh, this compound-free culture medium to the cells.

  • Expansion and Analysis: Allow the surviving, purified differentiated cells to recover and expand. The purity of the culture can be verified using methods like flow cytometry for pluripotency markers (e.g., TRA-1-60, SSEA-4) or quantitative PCR.

Protocol 2: In Vivo Teratoma Assay with this compound Pre-treatment

This protocol assesses the ability of this compound pre-treatment to prevent teratoma formation by PSCs in vivo.

Start Start: Culture of undifferentiated PSCs Split Split culture into two groups: Control and this compound-Treated Start->Split Treat Treat one group with this compound (e.g., 100 nM for 48h). Leave control group untreated. Split->Treat Harvest Harvest and count viable cells from both groups. Split->Harvest Control Group Treat->Harvest Inject Inject equivalent number of viable cells (e.g., 1x10^6) subcutaneously into immunocompromised mice (e.g., NOD/SCID). Harvest->Inject Monitor Monitor mice for tumor formation at the injection site for 8-12 weeks. Inject->Monitor Analyze At endpoint, excise and analyze any resulting tumors via histology. Monitor->Analyze End End: Compare tumor incidence and size between groups. Analyze->End

Caption: Workflow for assessing teratoma formation after this compound pre-treatment.

Methodology:

  • Cell Preparation: Culture undifferentiated PSCs under standard conditions.

  • Treatment Groups: Divide the PSC culture into two groups: a control group receiving vehicle (e.g., DMSO) and a treatment group receiving this compound (e.g., 100 nM) for 48 hours.

  • Cell Harvest: After treatment, harvest cells from both groups. Perform a viable cell count (e.g., using trypan blue exclusion) to determine the number of living cells.

  • Injection: Resuspend a set number of viable cells (e.g., 1 x 10^6) from each group in a suitable medium/matrix combination (e.g., DMEM/F12 with Matrigel).

  • Animal Model: Inject the cell suspension subcutaneously or into a relevant anatomical site (e.g., testis capsule, kidney capsule) of immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Monitoring: Palpate the injection sites weekly for 8-12 weeks to monitor for the appearance and growth of tumors. Measure tumor dimensions with calipers.

Conclusion and Future Outlook

This compound represents a powerful and effective tool for mitigating the risk of teratoma formation in PSC-based cell therapies. Its mechanism of action selectively exploits the metabolic dependencies of pluripotent cells, leading to their efficient elimination with minimal impact on desired differentiated cells.[1][2][4] The preclinical in vivo data strongly support its efficacy in preventing the growth of tumors derived from residual PSCs.[1][2]

For drug development professionals, this compound offers a straightforward, small-molecule-based purification strategy that can be integrated into manufacturing workflows. Further research may focus on optimizing treatment protocols for specific cell products, evaluating long-term safety, and exploring its efficacy in combination with other purification methods to ensure the highest level of safety for patients receiving PSC-derived therapies. The use of DHODH inhibitors like this compound could become an indispensable and fundamental component of safe and effective regenerative medicine.[1][2]

References

Methodological & Application

Brequinar Dosage and Administration in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brequinar is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] By depleting the cellular pools of pyrimidines essential for DNA and RNA synthesis, this compound exhibits broad antitumor and antiviral activity.[1][2][3] These application notes provide a comprehensive guide to the dosage and administration of this compound in various mouse models, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

This compound Dosage and Administration Summary

The effective and tolerated dosage of this compound in mice can vary depending on the mouse strain, tumor model, and therapeutic strategy (monotherapy vs. combination therapy). The following tables summarize reported dosages and administration routes from various preclinical studies.

Table 1: this compound Monotherapy in Mouse Models

Mouse ModelCancer/Disease TypeDosageAdministration RouteDosing ScheduleReference(s)
Syngeneic (C57BL/6)B16F10 Melanoma10 mg/kgIntraperitoneal (IP)Daily[4]
Xenograft (NSG)HCT 116 Colon Cancer20 mg/kgIntraperitoneal (IP)5 days on, 2 days off[4]
Xenograft (Nude)Cervical Cancer15 mg/kgNot SpecifiedNot Specified[5]
BALB/cGeneral Toxicity Study10-20 mg/kgNot SpecifiedDaily[1]

Table 2: this compound in Combination Therapy in Mouse Models

Mouse ModelCancer TypeCombination Agent(s)This compound DosageAdministration RouteDosing ScheduleReference(s)
C57/BL6Colon 38 Tumor5-Fluorouracil (85 mg/kg)15, 30, and 50 mg/kgNot SpecifiedWeekly (this compound given 4h prior to 5-FU)[6]
SyngeneicB16F10 MelanomaAnti-CTLA-4 + Anti-PD-110 mg/kgIntraperitoneal (IP)Daily[4]
Xenograft (Nude)Cervical CancerCisplatin (7 mg/kg)15 mg/kgNot SpecifiedNot Specified[5]

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the inhibition of DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway.[1] This leads to the depletion of uridine (B1682114) and cytidine (B196190) pools, which are critical for DNA and RNA synthesis, thereby inhibiting cell proliferation.[1] Recent studies have elucidated downstream effects of this compound treatment, including the upregulation of the antigen presentation pathway, which can enhance the efficacy of immunotherapy.[4]

Brequinar_Signaling_Pathway This compound's Mechanism of Action and Downstream Effects This compound This compound DHODH DHODH (Dihydroorotate Dehydrogenase) This compound->DHODH Inhibits DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo Catalyzes Uridine Uridine Nucleotides (UTP, CTP) DeNovo->Uridine Produces DNA_RNA DNA & RNA Synthesis Uridine->DNA_RNA Required for APP Antigen Presentation Pathway (APP) Genes Uridine->APP Depletion upregulates Proliferation Cell Proliferation DNA_RNA->Proliferation Drives MHC1 MHC Class I Surface Expression APP->MHC1 Leads to increased Immune Enhanced Anti-Tumor Immunity MHC1->Immune Promotes

This compound inhibits DHODH, leading to pyrimidine depletion and subsequent effects.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study Protocol (Adapted)

Prior to efficacy studies, it is crucial to determine the MTD of this compound in the specific mouse strain being used.[7]

Objective: To determine the highest dose of this compound that does not induce unacceptable toxicity.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose, or a solution of DMSO, PEG400, and saline)[4][7]

  • Sterile syringes and needles (25-30 gauge)

  • Healthy, age-matched mice of the desired strain

  • Animal balance

Procedure:

  • Dose Selection: Based on literature, start with a dose range of 10-50 mg/kg. Prepare at least 3-4 dose levels with a 1.5-2 fold increment.

  • Animal Grouping: Randomly assign a small group of mice (n=3-5) to each dose level and a vehicle control group.

  • Administration: Administer this compound via the intended route (e.g., intraperitoneal injection or oral gavage) daily for a predetermined period (e.g., 5-7 days).

  • Monitoring: Monitor the mice daily for clinical signs of toxicity, including:

    • Changes in body weight (measure 2-3 times per week). A body weight loss of more than 15-20% is a common criterion for euthanasia.[7]

    • Changes in posture, activity, and grooming.

    • Signs of distress such as ruffled fur, hunched posture, or lethargy.

  • Endpoint: The MTD is defined as the highest dose at which no mortality and no more than a 15-20% mean body weight loss is observed, with all animals recovering to their baseline weight.

In Vivo Efficacy Study Protocol

This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a xenograft or syngeneic mouse model.

InVivo_Efficacy_Workflow In Vivo Efficacy Study Workflow start Start animal_model Animal Model Selection (Xenograft/Syngeneic) start->animal_model tumor_implantation Tumor Cell Implantation animal_model->tumor_implantation tumor_growth Allow Tumors to Reach Palpable Size tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound and/or Combination Agents randomization->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring endpoint Endpoint Reached (e.g., max tumor size) monitoring->endpoint analysis Tumor Excision and Downstream Analysis endpoint->analysis end End analysis->end

A typical workflow for an in vivo efficacy study of this compound.

Materials:

  • Tumor-bearing mice (xenograft or syngeneic)

  • This compound formulated in a suitable vehicle

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Treatment: Administer this compound according to the predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[7]

  • Health Monitoring: Monitor animal body weight and clinical signs of toxicity as described in the MTD protocol.

  • Endpoint: Continue treatment for a specified duration (e.g., 2-4 weeks) or until tumors in the control group reach the pre-defined endpoint size.[7]

  • Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform downstream analyses such as immunohistochemistry for proliferation markers (e.g., Ki-67) or flow cytometry to analyze immune cell infiltration.[7]

Drug Formulation and Administration

Formulation:

  • For Oral Gavage: this compound can be suspended in a solution such as 0.5% methylcellulose.[7]

  • For Intraperitoneal (IP) Injection: this compound can be dissolved in a solution like DMSO and then diluted with saline or corn oil.[7] Another reported vehicle is 10% DMSO, 50% PEG400, and 40% saline.[4]

Administration:

  • Oral Gavage: Administer the this compound suspension using a gavage needle appropriate for the size of the mouse.

  • Intraperitoneal Injection: Properly restrain the mouse and inject the this compound solution into the lower right quadrant of the abdomen to avoid injuring vital organs.

Concluding Remarks

The provided notes and protocols offer a foundational guide for the use of this compound in preclinical mouse models. It is imperative for researchers to optimize these protocols based on their specific experimental setup, including the choice of mouse strain, tumor model, and therapeutic objectives. Careful execution of preliminary studies, such as MTD determination, is critical for ensuring the welfare of the animals and the validity of the experimental results.

References

Preparing Brequinar Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brequinar (B1684385) is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3][4] Its role in impeding the synthesis of pyrimidines makes it a valuable tool in cancer and virology research.[5] Proper preparation of this compound stock solutions is crucial for accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as a solvent.

Introduction to this compound

This compound exerts its biological effects by targeting DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway.[4][6][7] This enzyme catalyzes the conversion of dihydroorotate to orotate, a key step in the production of pyrimidine nucleotides required for DNA and RNA synthesis.[2][3][6][7] By inhibiting DHODH, this compound effectively depletes the cellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation in rapidly dividing cells, such as cancer cells.[6][8] It also demonstrates broad-spectrum antiviral activity.[9] this compound is available as a free acid and as a sodium salt, with the sodium salt generally exhibiting higher solubility.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its sodium salt, compiled from various suppliers. Note that solubility can be affected by factors such as the purity of the compound, the quality of the DMSO, and the use of techniques like sonication.

ParameterThis compoundThis compound SodiumReferences
Molecular Weight 375.37 g/mol 397.35 g/mol [2][3][10]
Solubility in DMSO 5 - 37 mg/mL (approx. 13 - 98 mM)25 - 79 mg/mL (approx. 63 - 199 mM)[1][2][3][10][11][12][13][14]
IC₅₀ (DHODH) ~20 nM~20 nM[1][3][11]
Typical Cell Culture Concentration 0.01 µM - 75 µMED₅₀ ~1 µM (for differentiation)[10]

Note: The use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce the solubility of this compound.[1][11] Sonication may be required to achieve maximum solubility.[10][12]

Signaling Pathway

This compound directly inhibits the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of nucleotides required for DNA and RNA replication.

Brequinar_Pathway cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Cellular Processes Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Viral_Replication Viral Replication DNA_RNA->Viral_Replication This compound This compound This compound->Dihydroorotate Inibition This compound->Cell_Proliferation This compound->Viral_Replication

Caption: this compound inhibits DHODH, blocking pyrimidine synthesis.

Experimental Protocols

Materials
  • This compound or this compound Sodium powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Preparation: Don appropriate PPE. Ensure the balance is calibrated and the workspace is clean.

  • Weighing: Tare a sterile microcentrifuge tube on the balance. Carefully weigh out the desired amount of this compound powder. For a 1 mL stock of 10 mM this compound (MW: 375.37 g/mol ), you will need 3.75 mg. For this compound Sodium (MW: 397.35 g/mol ), you will need 3.97 mg.

  • Solubilization: Add the appropriate volume of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the powder.

  • Sonication (if necessary): If the solution is not completely clear, sonicate the tube in a water bath for 5-10 minutes.[10][12] Visually inspect the solution to ensure all particles have dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[11][15]

  • Labeling and Long-term Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[10][11]

Workflow for Preparing Working Solutions for Cell-Based Assays

Experimental_Workflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Cell-Based Assay Weigh Weigh this compound Powder Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex/Sonicate to Dissolve Add_DMSO->Vortex Store Aliquot and Store at -80°C Vortex->Store Thaw Thaw Stock Aliquot Store->Thaw Dilute Serially Dilute in Culture Medium Thaw->Dilute Add_to_Cells Add to Cell Culture Dilute->Add_to_Cells Incubate Incubate Cells Add_to_Cells->Incubate Analyze Analyze Endpoint Incubate->Analyze

References

Application Notes and Protocols: Synergistic Inhibition of Pyrimidine Metabolism by Brequinar and Dipyridamole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of Brequinar and dipyridamole (B1670753) presents a powerful strategy for inducing pyrimidine (B1678525) starvation in target cells, with significant potential in oncology and virology. This compound is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] However, cells can often compensate for the inhibition of de novo synthesis by utilizing the pyrimidine salvage pathway, which recycles extracellular pyrimidines. Dipyridamole, an inhibitor of equilibrative nucleoside transporters (ENTs), effectively blocks this salvage pathway.[3][4] The simultaneous inhibition of both pathways leads to a synergistic depletion of the intracellular pyrimidine pool, resulting in enhanced cytostatic, cytotoxic, and antiviral effects.[1][4]

These application notes provide an overview of the mechanism of action and detailed protocols for studying the synergistic effects of this compound and dipyridamole in vitro.

Mechanism of Action: Dual Blockade of Pyrimidine Synthesis

The synergistic interaction between this compound and dipyridamole is rooted in their complementary roles in disrupting pyrimidine metabolism.

  • This compound: Inhibits DHODH, preventing the conversion of dihydroorotate to orotate, a critical step in the de novo synthesis of uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[5]

  • Dipyridamole: Blocks ENTs (primarily ENT1 and ENT2), which are responsible for transporting extracellular pyrimidine nucleosides (like uridine and cytidine) into the cell for the salvage pathway.[4]

By combining these two agents, both the primary production and the recycling of pyrimidines are inhibited, leading to a profound and sustained depletion of intracellular pyrimidine nucleotides such as UTP and CTP. This depletion impairs DNA and RNA synthesis, crucial for cell proliferation and viral replication.[1]

cluster_cell Target Cell De_Novo_Pathway De Novo Pyrimidine Synthesis DHODH DHODH De_Novo_Pathway->DHODH Salvage_Pathway Pyrimidine Salvage Pathway ENTs ENTs Salvage_Pathway->ENTs Pyrimidine_Pool Intracellular Pyrimidine Pool (UTP, CTP) DHODH->Pyrimidine_Pool ENTs->Pyrimidine_Pool DNA_RNA_Synthesis DNA/RNA Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis This compound This compound This compound->DHODH Inhibits Dipyridamole Dipyridamole Dipyridamole->ENTs Inhibits Extracellular_Pyrimidines Extracellular Pyrimidines Extracellular_Pyrimidines->Salvage_Pathway cluster_workflow Experimental Workflow cluster_assays Assays Cell_Culture Cell Culture (e.g., A549-ACE2, HCT 116) Drug_Treatment Drug Treatment (this compound, Dipyridamole, Combination) Cell_Culture->Drug_Treatment Endpoint_Assays Endpoint Assays Drug_Treatment->Endpoint_Assays Data_Analysis Data Analysis & Synergy Calculation Endpoint_Assays->Data_Analysis Viability Cell Viability (MTT Assay) Endpoint_Assays->Viability Apoptosis Apoptosis (ATP-based Assay) Endpoint_Assays->Apoptosis Nucleotides Nucleotide Analysis (HPLC-MS/MS) Endpoint_Assays->Nucleotides

References

Application of Brequinar in Neuroblastoma Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma, a pediatric cancer of the sympathetic nervous system, remains a clinical challenge, particularly in high-risk, MYCN-amplified cases. Recent research has identified a promising therapeutic target in the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key player in the de novo pyrimidine (B1678525) biosynthesis pathway. Brequinar, a potent and selective inhibitor of DHODH, has emerged as a compelling agent in preclinical neuroblastoma studies. This document provides detailed application notes and protocols for the use of this compound in neuroblastoma research, summarizing key quantitative data and outlining methodologies for critical experiments.

Mechanism of Action

This compound exerts its anti-tumor effect by inhibiting DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway.[1] This blockade leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cancer cells.[2] In the context of neuroblastoma, high expression of DHODH is correlated with poor prognosis and aggressive disease.[3][4] Notably, this compound treatment has been shown to reduce the expression of MYC targets in neuroblastoma models, linking its metabolic inhibition to the downregulation of a critical oncogenic driver.[3][4]

Data Presentation

In Vitro Efficacy of this compound in Neuroblastoma Cell Lines

This compound has demonstrated potent growth-inhibitory effects across a panel of neuroblastoma cell lines, with IC50 values typically in the low nanomolar range.[5] The sensitivity to this compound often correlates with MYCN amplification status.

Cell LineMYCN StatusThis compound IC50 (nM)Reference
SK-N-BE(2)CAmplifiedLow nanomolar[5][6]
IMR-32AmplifiedLow nanomolar[5]
KELLYAmplifiedLow nanomolar[5]
NGPAmplifiedLow nanomolar[5]
SK-N-ASNon-amplifiedHigher nanomolar[5][6]
SH-SY5YNon-amplifiedHigher nanomolar[5]
SH-EPNon-amplifiedResistant[6]
In Vivo Efficacy of this compound in Neuroblastoma Models

Preclinical studies using xenograft and transgenic mouse models of neuroblastoma have shown significant anti-tumor activity of this compound, both as a single agent and in combination with standard chemotherapy.

Animal ModelTreatmentKey FindingsReference
SK-N-BE(2)C XenograftThis compoundDramatically suppressed tumor growth.[6]
SK-N-AS XenograftThis compoundLess pronounced effect on tumor growth compared to MYCN-amplified model.[6]
TH-MYCN Transgenic MiceThis compoundSignificantly prolonged survival.[3]
TH-MYCN Transgenic MiceThis compound + TemozolomideCurative in the majority of mice.[3]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in Neuroblastoma

Brequinar_Mechanism This compound This compound DHODH DHODH This compound->DHODH Inhibits MYCN_Targets MYCN Target Gene Expression This compound->MYCN_Targets Downregulates Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes Nucleotide_Pool Pyrimidine Nucleotide Pool Depletion Pyrimidine_Synthesis->Nucleotide_Pool Leads to DNA_RNA_Synthesis DNA/RNA Synthesis Inhibition Nucleotide_Pool->DNA_RNA_Synthesis Causes Cell_Proliferation Neuroblastoma Cell Proliferation Arrest DNA_RNA_Synthesis->Cell_Proliferation Results in MYCN_Reduction Reduced MYCN Activity MYCN_Targets->MYCN_Reduction Results in MYCN_Reduction->Cell_Proliferation Contributes to

Caption: this compound inhibits DHODH, leading to pyrimidine depletion and reduced MYCN activity.

Experimental Workflow for In Vitro this compound Efficacy Testing

Brequinar_In_Vitro_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Neuroblastoma Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Brequinar_Treatment Treat with Serial Dilutions of this compound Cell_Seeding->Brequinar_Treatment Incubation Incubate for 72h Brequinar_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Acquisition Measure Absorbance MTT_Assay->Data_Acquisition IC50_Calculation Calculate IC50 Values Data_Acquisition->IC50_Calculation

Caption: Workflow for determining this compound's IC50 in neuroblastoma cell lines.

In Vivo Xenograft Study Workflow

Brequinar_In_Vivo_Workflow cluster_setup Model Generation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis Cell_Implantation Subcutaneous Implantation of Neuroblastoma Cells in Immunocompromised Mice Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Treatment_Initiation Initiate Treatment when Tumors Reach ~100-200 mm³ Tumor_Growth->Treatment_Initiation Treatment_Groups Administer Vehicle, this compound, Temozolomide, or Combination Treatment_Initiation->Treatment_Groups Tumor_Measurement Measure Tumor Volume (e.g., 2-3 times/week) Treatment_Groups->Tumor_Measurement Body_Weight Monitor Body Weight Treatment_Groups->Body_Weight Endpoint Endpoint: Tumor Volume Limit or Study Duration Tumor_Measurement->Endpoint Body_Weight->Endpoint Tumor_Analysis Analyze Tumor Growth Inhibition Endpoint->Tumor_Analysis Survival_Analysis Kaplan-Meier Survival Analysis Endpoint->Survival_Analysis

Caption: Workflow for evaluating this compound's in vivo efficacy in neuroblastoma xenografts.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in neuroblastoma cell lines.

Materials:

  • Neuroblastoma cell lines (e.g., SK-N-BE(2)C, SK-N-AS)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count neuroblastoma cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well.

    • Gently pipette to dissolve the formazan (B1609692) crystals.

    • Incubate at room temperature in the dark for at least 2 hours, or overnight, to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Western Blotting for DHODH and MYCN

This protocol is for assessing the protein levels of DHODH and MYCN in neuroblastoma cells following this compound treatment.

Materials:

  • Neuroblastoma cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-DHODH, anti-MYCN, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Treat neuroblastoma cells with this compound at the desired concentrations and for the specified duration.

    • Lyse the cells in ice-cold RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-MYCN at 1:1000 dilution, anti-DHODH at 1:1000 dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize to the loading control (β-actin).

In Vivo Neuroblastoma Xenograft Model

This protocol outlines the establishment and treatment of a subcutaneous neuroblastoma xenograft model to evaluate the efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., 4-6 week old female athymic nude mice)

  • Neuroblastoma cells (e.g., SK-N-BE(2)C)

  • Matrigel (optional)

  • This compound

  • Temozolomide (for combination studies)

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Resuspend 2-5 x 10^6 SK-N-BE(2)C cells in 100-200 µL of PBS or a 1:1 mixture of PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Monitoring and Treatment:

    • Monitor the mice for tumor growth.

    • Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle, this compound, temozolomide, this compound + temozolomide).

    • Administer treatments as per the study design. For example, this compound can be administered daily by oral gavage.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • Continue treatment for the planned duration or until tumors in the control group reach a predetermined endpoint size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

    • Analyze the data by comparing tumor growth inhibition and survival rates between the treatment groups.

Conclusion

This compound represents a promising therapeutic strategy for neuroblastoma, particularly for high-risk, MYCN-amplified tumors. Its well-defined mechanism of action, potent preclinical efficacy, and potential for combination therapy make it a valuable tool for neuroblastoma research. The protocols and data presented in this document provide a comprehensive resource for scientists and researchers investigating the therapeutic potential of this compound in this challenging pediatric cancer. Further clinical investigation of this compound, especially in combination with standard-of-care agents, is warranted.

References

Brequinar: A Powerful Tool for Elucidating Enterovirus Replication

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction:

Brequinar, a potent and selective inhibitor of the host enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), has emerged as a valuable research tool for studying the replication of enteroviruses.[1] This family of small, non-enveloped RNA viruses includes significant human pathogens such as poliovirus, coxsackieviruses, and enterovirus 71 (EV71).[2][3][4] The absence of FDA-approved antiviral therapies for many enterovirus infections underscores the need for novel research tools to dissect their replication mechanisms and identify new therapeutic targets.[2][3][4] this compound's specific mechanism of action, which targets a host dependency of the virus, provides a unique opportunity to probe the intricacies of enterovirus RNA synthesis.

Mechanism of Action:

This compound exerts its antiviral effect by inhibiting the fourth and rate-limiting enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, DHODH.[2] This enzyme is responsible for the conversion of dihydroorotate to orotate, a critical step in the production of pyrimidine nucleotides (uridine and cytidine), which are essential building blocks for viral RNA synthesis.[2][5] By blocking DHODH, this compound effectively depletes the intracellular pyrimidine pool, thereby starving the virus of the necessary components for genome replication.[2][6] This host-centric mechanism makes this compound a broad-spectrum inhibitor of various RNA viruses, including a wide range of enteroviruses.[2][7] The antiviral activity of this compound can be reversed by the addition of exogenous pyrimidines, such as uridine (B1682114), which confirms its specific mode of action.[2][5]

Quantitative Data: In Vitro Efficacy of this compound Against Enteroviruses

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against several enteroviruses, demonstrating its potent antiviral activity.

Enterovirus SerotypeCell LineIC50 (nM)Reference
Enterovirus 71 (EV71)RD Cells82.40[2][3][4]
Coxsackievirus B3 (CVB3)RD Cells35.14[2][3][4]
Enterovirus 70 (EV70)RD Cells29.26[2][3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Brequinar_Mechanism cluster_host_cell Host Cell cluster_pyrimidine_synthesis De Novo Pyrimidine Biosynthesis cluster_viral_replication Enterovirus Replication Precursors Precursors Dihydroorotate Dihydroorotate Precursors->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP -> CTP, UTP Orotate->UMP Enterovirus_RNA Viral RNA Replication UMP->Enterovirus_RNA Required for RNA Synthesis Progeny_Virions Progeny Virions Enterovirus_RNA->Progeny_Virions This compound This compound This compound->Dihydroorotate Inhibits DHODH

Caption: Mechanism of action of this compound in inhibiting enterovirus replication.

Experimental_Workflow cluster_analysis Endpoint Analysis Options Cell_Seeding Seed susceptible cells (e.g., RD cells) in plates Cell_Culture Incubate cells to allow attachment Cell_Seeding->Cell_Culture Virus_Infection Infect cells with enterovirus (e.g., EV71, CVB3) Cell_Culture->Virus_Infection Brequinar_Treatment Add serial dilutions of this compound Virus_Infection->Brequinar_Treatment Incubation Incubate for a defined period (e.g., 24-48 hours) Brequinar_Treatment->Incubation Endpoint_Analysis Perform endpoint analysis Incubation->Endpoint_Analysis CPE_Assay Cytopathic Effect (CPE) Assay Endpoint_Analysis->CPE_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CTG) Endpoint_Analysis->Viability_Assay RT_qPCR Viral RNA Quantification (RT-qPCR) Endpoint_Analysis->RT_qPCR Plaque_Assay Plaque Reduction Assay Endpoint_Analysis->Plaque_Assay

Caption: General experimental workflow for evaluating the antiviral activity of this compound.

Experimental Protocols

1. Cell Culture and Virus Propagation

  • Cell Lines: Rhabdomyosarcoma (RD) cells are commonly used for the propagation and titration of various enteroviruses. Maintain RD cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus Strains: Obtain enterovirus strains (e.g., EV71, CVB3, EV70) from a reliable source.

  • Virus Propagation: Infect a confluent monolayer of RD cells with the enterovirus at a low multiplicity of infection (MOI) of 0.01. Incubate the infected cells at 37°C in a 5% CO2 incubator until a significant cytopathic effect (CPE) is observed (typically 2-3 days). Harvest the virus by subjecting the cell culture to three freeze-thaw cycles. Centrifuge the lysate to remove cell debris and collect the supernatant containing the virus stock.

  • Virus Titration (TCID50 Assay): Determine the virus titer using a 50% tissue culture infectious dose (TCID50) assay. Briefly, seed RD cells in a 96-well plate. The next day, infect the cells with 10-fold serial dilutions of the virus stock. Incubate for 3-5 days and then score the wells for the presence or absence of CPE. Calculate the TCID50/mL using the Reed-Muench method.

2. Cytopathic Effect (CPE) Inhibition Assay

This assay provides a qualitative and semi-quantitative measure of this compound's antiviral activity.

  • Procedure:

    • Seed RD cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

    • The next day, remove the culture medium and infect the cells with the enterovirus at an MOI of 0.5 for 1 hour.

    • After the 1-hour adsorption period, remove the virus inoculum and add 100 µL of fresh medium containing two-fold serial dilutions of this compound. Include a virus control (no drug) and a cell control (no virus, no drug).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

    • Observe the cells under a microscope for the presence of CPE.

    • The antiviral effect can be quantified by staining the cells with a solution of 0.1% crystal violet in 20% ethanol. After staining, wash the plate, allow it to dry, and then solubilize the dye with methanol. Read the absorbance at 570 nm.

3. Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxicity of this compound and to calculate the 50% cytotoxic concentration (CC50).

  • Procedure:

    • Seed RD cells in a 96-well plate as described above.

    • The next day, add serial dilutions of this compound to the wells (without virus).

    • Incubate for 48 hours.

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 490 nm.

    • Calculate the CC50 value from the dose-response curve.

4. Viral RNA Quantification by Real-Time RT-PCR (RT-qPCR)

This method provides a highly sensitive and quantitative measure of the effect of this compound on viral RNA replication.

  • Procedure:

    • Seed RD cells in a 12-well plate and infect with the enterovirus at an MOI of 0.5 for 1 hour.

    • After adsorption, treat the cells with different concentrations of this compound for 24 hours.

    • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Perform one-step or two-step RT-qPCR using primers and probes specific for a conserved region of the enterovirus genome (e.g., the 5' untranslated region).

    • Use a standard curve generated from a plasmid containing the target sequence to quantify the viral RNA copy number.

    • Normalize the viral RNA levels to an internal control housekeeping gene (e.g., GAPDH).

5. Pyrimidine Reversal Assay

This assay is crucial to confirm that the antiviral activity of this compound is due to the inhibition of de novo pyrimidine biosynthesis.

  • Procedure:

    • Follow the protocol for the CPE inhibition assay or the viral RNA quantification assay.

    • In a parallel set of experiments, co-treat the virus-infected cells with a fixed concentration of this compound (e.g., 5-10 times the IC50) and varying concentrations of uridine (e.g., 0, 10, 50, 100 µM).

    • Assess the reversal of the antiviral effect by observing CPE or quantifying viral RNA. A restoration of viral replication in the presence of uridine confirms the mechanism of action of this compound.

This compound is a powerful and specific inhibitor of enterovirus replication, acting through the depletion of the host cell's pyrimidine pool. Its well-defined mechanism of action and potent in vitro efficacy make it an indispensable tool for researchers studying the fundamental processes of enterovirus genome replication. The protocols outlined in these application notes provide a framework for utilizing this compound to investigate enterovirus-host interactions and to screen for novel antiviral strategies.

References

Application Notes and Protocols for Brequinar and Ribavirin Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant viral strains and the need for more potent therapeutic options have driven the exploration of combination antiviral therapies. This document outlines the rationale, experimental protocols, and data interpretation for the combination of Brequinar and Ribavirin, two antiviral agents with distinct but potentially synergistic mechanisms of action. This compound is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines essential for viral RNA and DNA synthesis. Ribavirin, a synthetic guanosine (B1672433) analog, exerts its antiviral effects through multiple mechanisms, including the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), which leads to the depletion of guanosine triphosphate (GTP) pools.[3] Additionally, Ribavirin can act as a direct inhibitor of viral RNA polymerase and induce lethal mutagenesis in RNA viruses. The simultaneous targeting of both pyrimidine and purine (B94841) nucleotide synthesis pathways presents a compelling strategy for achieving broad-spectrum and synergistic antiviral activity.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the potential synergistic antiviral activity of this compound and Ribavirin combination therapy. These values are for illustrative purposes and should be determined experimentally.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound and Ribavirin

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundInfluenza AA5490.5>100>200
RibavirinInfluenza AA5495.0>100>20
This compoundSARS-CoV-2Vero E60.2>50>250
RibavirinSARS-CoV-2Vero E610.0>200>20

Table 2: Synergistic Antiviral Activity of this compound and Ribavirin Combination

VirusCell LineCombination Ratio (this compound:Ribavirin)Combination Index (CI)Interpretation
Influenza AA5491:100.4Synergy
Influenza AA5491:50.6Synergy
SARS-CoV-2Vero E61:500.3Strong Synergy
SARS-CoV-2Vero E61:250.5Synergy

Note: The Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity and Cytotoxicity (EC50 and CC50)

This protocol is designed to determine the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) of this compound and Ribavirin individually.

Materials:

  • Host cell line (e.g., A549 for Influenza, Vero E6 for SARS-CoV-2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Virus stock of known titer

  • This compound and Ribavirin stock solutions

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • Plate reader

Methodology:

  • Cell Seeding: Seed the host cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours.

  • Drug Dilution: Prepare serial dilutions of this compound and Ribavirin in cell culture medium.

  • Cytotoxicity Assay (CC50):

    • Add the drug dilutions to wells containing cells (in triplicate).

    • Include a "cell control" (no drug) and a "blank control" (no cells).

    • Incubate for 48-72 hours (duration should match the antiviral assay).

    • Measure cell viability using a suitable assay and calculate the CC50 value.

  • Antiviral Assay (EC50):

    • In a separate plate, add the drug dilutions to wells with cells.

    • Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).

    • Include a "virus control" (infected cells, no drug) and a "cell control" (uninfected cells, no drug).

    • Incubate for 48-72 hours, or until cytopathic effect (CPE) is observed in the virus control wells.

    • Measure the endpoint, which can be:

      • CPE Reduction Assay: Visually score CPE or quantify cell viability.

      • Plaque Reduction Assay: For plaque-forming viruses, overlay with semi-solid medium and stain for plaques after incubation.

      • Viral RNA Quantification: Harvest supernatant or cell lysate and quantify viral RNA using RT-qPCR.

    • Calculate the EC50 value from the dose-response curve.

Protocol 2: In Vitro Synergy Testing

This protocol uses a checkerboard assay format to evaluate the synergistic antiviral effects of this compound and Ribavirin.

Materials:

  • Same materials as in Protocol 1.

  • Synergy analysis software (e.g., CompuSyn or SynergyFinder).

Methodology:

  • Cell Seeding: Seed host cells in 96-well plates as described in Protocol 1.

  • Checkerboard Drug Dilution: Prepare a matrix of drug concentrations. Serially dilute this compound horizontally across the plate and Ribavirin vertically. This creates wells with various combinations of the two drugs.

  • Infection and Incubation: Infect the cells with the virus at a specific MOI and incubate as described in the antiviral assay of Protocol 1.

  • Quantification of Antiviral Activity: Measure the antiviral effect in each well using one of the methods described in Protocol 1 (e.g., CPE reduction, plaque reduction, or viral RNA quantification).[4]

  • Synergy Analysis:

    • Input the data into a synergy analysis software.

    • The software will calculate the Combination Index (CI) for each drug combination based on the Chou-Talalay method or other models.[4]

    • Generate synergy plots (e.g., isobolograms) to visualize the drug interaction.

Signaling Pathways and Experimental Workflow Visualization

Signaling_Pathway This compound This compound DHODH Dihydroorotate Dehydrogenase (DHODH) This compound->DHODH Ribavirin Ribavirin IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) Ribavirin->IMPDH DeNovoPyrimidine De Novo Pyrimidine Synthesis DHODH->DeNovoPyrimidine DeNovoPurine De Novo Purine Synthesis IMPDH->DeNovoPurine PyrimidinePool Pyrimidine Nucleotide Pool (UTP, CTP) DeNovoPyrimidine->PyrimidinePool PurinePool Purine Nucleotide Pool (GTP, ATP) DeNovoPurine->PurinePool ViralReplication Viral RNA/DNA Replication PyrimidinePool->ViralReplication PurinePool->ViralReplication Experimental_Workflow Start Start Cell_Culture 1. Host Cell Culture (e.g., A549, Vero E6) Start->Cell_Culture Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Seeding Drug_Prep 2. Prepare Drug Dilutions (this compound, Ribavirin, and Combinations) Drug_Prep->Seeding Infection 4. Virus Infection (Specific MOI) Seeding->Infection Incubation 5. Incubation (48-72 hours) Infection->Incubation Quantification 6. Quantify Antiviral Effect (CPE, Plaque Assay, RT-qPCR) Incubation->Quantification Analysis 7. Data Analysis (Calculate EC50, CC50, and CI) Quantification->Analysis End End Analysis->End

References

Measuring Cell Viability Following Brequinar Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing cell viability in response to treatment with Brequinar, a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). The methodologies described herein are essential for characterizing the cytostatic and cytotoxic effects of this compound in cancer cell lines and other relevant biological systems. Two common and robust assays, the MTT and CellTiter-Glo® Luminescent Cell Viability Assay, are detailed.

Introduction to this compound and its Mechanism of Action

This compound is a selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1][2] By blocking DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA.[3] This leads to an arrest of the cell cycle in the S-phase, inhibiting cell proliferation.[4][5] Due to the reliance of rapidly dividing cells, such as cancer cells, on this pathway, DHODH inhibitors like this compound are of significant interest in oncology research.[6] It is important to note that this compound's primary effect is often cytostatic (inhibiting proliferation) rather than cytotoxic (directly killing cells), as cells can remain viable through the pyrimidine salvage pathway.[4][5]

Choosing the Right Cell Viability Assay

The selection of a cell viability assay depends on the specific research question, cell type, and experimental throughput.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[7] It is a cost-effective and widely used method.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, the presence of which is an indicator of metabolically active cells.[7][8] It is a highly sensitive method with a simple "add-mix-measure" protocol, making it suitable for high-throughput screening.[8]

Application Note 1: MTT Assay for this compound Treatment

This protocol is adapted from studies investigating the effects of this compound on cancer cell lines.[4][5]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[7]

Experimental Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000–4,000 cells/well) in a final volume of 100 µL of complete culture medium.[4][5]

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common solvent for this compound is DMSO. Ensure the final DMSO concentration in the wells is consistent and non-toxic to the cells (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (DMSO-treated) wells.

    • Incubate the plate for the desired treatment duration (e.g., 48, 72, 96, or 120 hours).[5]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.45 mg/mL.[7]

    • Incubate the plate for 3-4 hours at 37°C, protected from light.[4][5] During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][5][7]

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.[4][5] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Data Analysis:

Cell viability is typically expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be calculated using non-linear regression analysis.

ParameterValueReference
Seeding Density2,000 - 4,000 cells/well[4][5]
This compound Incubation48 - 120 hours[5]
MTT Concentration0.45 mg/mL[7]
MTT Incubation3 - 4 hours[4][5]
Solubilizing AgentDMSO[4][5]
Absorbance Wavelength570 nm[4][5]

Application Note 2: CellTiter-Glo® Luminescent Cell Viability Assay for this compound Treatment

This protocol provides a highly sensitive method for determining cell viability based on ATP quantification.[7][8]

Principle: The CellTiter-Glo® assay utilizes a thermostable luciferase to catalyze the reaction between ATP and luciferin, generating a luminescent signal that is proportional to the amount of ATP present. Since ATP is a key indicator of metabolically active cells, the luminescent signal is directly proportional to the number of viable cells in culture.[8]

Experimental Protocol:

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate (to prevent well-to-well crosstalk) at the desired density in 100 µL of culture medium.[9]

    • Include control wells with medium only for background luminescence measurement.[9]

    • Incubate the plate overnight at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the desired concentrations of this compound to the experimental wells.

    • Incubate for the chosen duration (e.g., 24, 48, or 72 hours).[10]

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[11]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Luminescence Measurement:

    • Record the luminescence using a plate-reading luminometer.

Data Analysis:

Similar to the MTT assay, cell viability is expressed as a percentage of the control, and IC50 values can be determined.

ParameterValueReference
Plate TypeOpaque-walled 96-well[9]
Equilibration Time30 minutes at room temperature[9]
Reagent VolumeEqual to culture medium volume[9]
Lysis/Mixing Time2 minutes on orbital shaker[9]
Signal Stabilization10 minutes at room temperature[9]

This compound's Effect on the De Novo Pyrimidine Synthesis Pathway

This compound's primary molecular target is DHODH, an essential enzyme in the de novo pyrimidine synthesis pathway. This pathway is responsible for the synthesis of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides.

Brequinar_Pathway cluster_pathway De Novo Pyrimidine Synthesis cluster_downstream Downstream Effects Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Decreased Pyrimidines Decreased Pyrimidines UMP->Decreased Pyrimidines This compound This compound This compound->Dihydroorotate Inhibits DNA/RNA Synthesis Inhibition DNA/RNA Synthesis Inhibition Decreased Pyrimidines->DNA/RNA Synthesis Inhibition S-Phase Arrest S-Phase Arrest DNA/RNA Synthesis Inhibition->S-Phase Arrest Inhibition of Proliferation Inhibition of Proliferation S-Phase Arrest->Inhibition of Proliferation

Caption: this compound inhibits DHODH, blocking pyrimidine synthesis and cell proliferation.

Experimental Workflow for Cell Viability Assays

The following diagram illustrates the general workflow for assessing the effect of this compound on cell viability.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding This compound Dilution This compound Dilution This compound Treatment This compound Treatment This compound Dilution->this compound Treatment Cell Seeding->this compound Treatment Incubation Incubation This compound Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Acquisition Data Acquisition Viability Assay->Data Acquisition Normalization Normalization Data Acquisition->Normalization IC50 Calculation IC50 Calculation Normalization->IC50 Calculation

Caption: Workflow for this compound cell viability experiments.

Uridine Rescue Experiments

A key characteristic of DHODH inhibitors is that their anti-proliferative effects can be reversed by supplementing the culture medium with uridine.[12] Uridine can be utilized by the pyrimidine salvage pathway, bypassing the block in the de novo synthesis pathway. Performing a uridine rescue experiment is a crucial control to confirm that the observed effects of this compound are indeed due to DHODH inhibition.

Protocol Modification for Uridine Rescue:

To perform a rescue experiment, conduct the cell viability assays as described above with parallel conditions where cells are co-treated with this compound and a final concentration of 100 µM uridine.[12] A significant rightward shift in the IC50 curve in the presence of uridine indicates an on-target effect of this compound.[12]

By following these detailed application notes and protocols, researchers can robustly assess the impact of this compound on cell viability and further elucidate its potential as a therapeutic agent.

References

Flow Cytometry Analysis of Cell Cycle Arrest by Brequinar: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brequinar is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] By blocking this pathway, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This depletion leads to the arrest of cellular proliferation, primarily by inducing a halt in the S-phase of the cell cycle.[3][4] Flow cytometry is a powerful technique to quantify this cell cycle arrest by measuring the DNA content of individual cells within a population. These application notes provide a detailed protocol for inducing and analyzing cell cycle arrest in cancer cell lines using this compound, along with quantitative data and pathway visualizations.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of DHODH, the fourth enzyme in the de novo pyrimidine synthesis pathway.[5] This inhibition leads to a reduction in the synthesis of uridine (B1682114) and cytidine (B196190) nucleotides, essential precursors for DNA and RNA. The resulting pyrimidine starvation is sensed by the cell, leading to the activation of cell cycle checkpoints. This culminates in an arrest of cells in the S-phase, the phase of active DNA synthesis, as the necessary building blocks are unavailable.[3][6] Studies have also implicated the downregulation of the oncoprotein c-Myc and upregulation of the cyclin-dependent kinase inhibitor p21 as part of the molecular mechanism through which DHODH inhibitors mediate cell cycle arrest.[4][7]

Data Presentation

The following tables summarize the quantitative analysis of cell cycle distribution in various cancer cell lines after treatment with this compound. The data is presented as the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as determined by flow cytometry.

Table 1: Cell Cycle Distribution of A375 Melanoma Cells Treated with this compound [7]

TreatmentDuration (hours)% G0/G1% S% G2/M
Control (DMSO)2460.2 ± 2.125.3 ± 1.514.5 ± 0.9
This compound (0.15 µM)2445.1 ± 1.848.2 ± 2.56.7 ± 0.5
This compound (0.45 µM)2438.7 ± 1.555.6 ± 2.85.7 ± 0.4
Control (DMSO)4858.9 ± 2.326.1 ± 1.715.0 ± 1.1
This compound (0.15 µM)4835.2 ± 1.940.3 ± 2.224.5 ± 1.6
This compound (0.45 µM)4829.8 ± 1.735.1 ± 2.035.1 ± 2.0
Control (DMSO)7257.5 ± 2.527.0 ± 1.915.5 ± 1.3
This compound (0.15 µM)7230.1 ± 1.833.2 ± 1.936.7 ± 2.1
This compound (0.45 µM)7225.4 ± 1.628.7 ± 1.745.9 ± 2.4

Table 2: Cell Cycle Distribution of H929 Myeloma Cells Treated with this compound [7]

TreatmentDuration (hours)% G0/G1% S% G2/M
Control (DMSO)2448.3 ± 1.935.1 ± 1.816.6 ± 1.0
This compound (0.25 µM)2435.2 ± 1.552.3 ± 2.312.5 ± 0.8
This compound (0.75 µM)2428.9 ± 1.360.1 ± 2.711.0 ± 0.7
Control (DMSO)4847.1 ± 2.036.2 ± 1.916.7 ± 1.1
This compound (0.25 µM)4825.8 ± 1.455.4 ± 2.518.8 ± 1.2
This compound (0.75 µM)4820.1 ± 1.250.2 ± 2.429.7 ± 1.6
Control (DMSO)7246.5 ± 2.237.0 ± 2.016.5 ± 1.2
This compound (0.25 µM)7220.3 ± 1.348.1 ± 2.331.6 ± 1.8
This compound (0.75 µM)7215.7 ± 1.140.5 ± 2.143.8 ± 2.3

Table 3: Cell Cycle Distribution of Ramos Lymphoma Cells Treated with this compound [7]

TreatmentDuration (hours)% G0/G1% S% G2/M
Control (DMSO)2442.1 ± 1.740.3 ± 2.017.6 ± 1.1
This compound (0.05 µM)2430.5 ± 1.458.2 ± 2.611.3 ± 0.8
This compound (0.15 µM)2425.1 ± 1.265.4 ± 2.99.5 ± 0.7
Control (DMSO)4841.5 ± 1.941.1 ± 2.117.4 ± 1.2
This compound (0.05 µM)4822.3 ± 1.350.1 ± 2.427.6 ± 1.5
This compound (0.15 µM)4818.7 ± 1.145.3 ± 2.236.0 ± 1.9
Control (DMSO)7240.8 ± 2.141.8 ± 2.217.4 ± 1.3
This compound (0.05 µM)7218.9 ± 1.243.2 ± 2.137.9 ± 2.0
This compound (0.15 µM)7214.2 ± 1.038.1 ± 1.947.7 ± 2.4

Table 4: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A375Melanoma0.14[7]
H929Myeloma0.24[7]
RamosLymphoma0.054[7]
HCT 116Colon Cancer0.480 ± 0.14[6]
HT-29Colon Cancer>25[6]
MIA PaCa-2Pancreatic Cancer0.680 ± 0.25[6]

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line Maintenance: Culture cancer cell lines (e.g., A375, H929, Ramos) in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Replace the culture medium with the medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells).

  • Washing: Wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Rehydration and Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A in PBS. A typical staining solution consists of 50 µg/mL PI and 100 µg/mL RNase A.

    • Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel (typically FL2 or FL3).

    • Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) parameters to exclude doublets and debris.

    • Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.

Visualizations

Signaling Pathway of this compound-Induced Cell Cycle Arrest

Brequinar_Signaling_Pathway This compound This compound DHODH Dihydroorotate Dehydrogenase (DHODH) This compound->DHODH Inhibits DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo Catalyzes PyrimidinePool Pyrimidine Nucleotide Pool (UTP, CTP) DeNovo->PyrimidinePool DNA_RNA DNA & RNA Synthesis PyrimidinePool->DNA_RNA cMyc c-Myc (Oncoprotein) PyrimidinePool->cMyc Depletion leads to downregulation p21 p21 (CDK Inhibitor) PyrimidinePool->p21 Depletion leads to upregulation CellCycle Cell Cycle Progression DNA_RNA->CellCycle cMyc->CellCycle Promotes p21->CellCycle Inhibits S_Phase_Arrest S-Phase Arrest CellCycle->S_Phase_Arrest Blockade leads to

Caption: this compound inhibits DHODH, leading to pyrimidine depletion, c-Myc downregulation, p21 upregulation, and S-phase arrest.

Experimental Workflow for this compound Cell Cycle Analysis

Brequinar_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Seed Seed Cells Treat Treat with this compound (or vehicle control) Seed->Treat Incubate Incubate for 24, 48, 72 hours Treat->Incubate Harvest Harvest Cells Incubate->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide & RNase A Fix->Stain Flow Acquire Data on Flow Cytometer Stain->Flow Analyze Analyze Cell Cycle Distribution Flow->Analyze Quantify Quantify % of Cells in G0/G1, S, G2/M Analyze->Quantify

Caption: Workflow for analyzing this compound-induced cell cycle arrest using flow cytometry.

References

Unveiling Transcriptional Landscapes: RNA Sequencing to Study Gene Expression Changes Induced by Brequinar

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Brequinar is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1] By impeding DHODH, this compound depletes the intracellular pool of pyrimidines, essential building blocks for DNA and RNA synthesis, thereby arresting cell growth and proliferation.[2] This mechanism of action makes this compound a subject of interest for its anticancer, immunosuppressive, and antiviral properties.[3] RNA sequencing (RNA-seq) is a powerful tool to elucidate the global transcriptomic changes induced by this compound, offering insights into its molecular mechanisms and identifying potential biomarkers of response. This document provides detailed protocols for utilizing RNA-seq to analyze gene expression alterations in cancer cell lines treated with this compound.

Data Presentation: Summary of Expected Gene Expression Changes

Treatment of cancer cells with this compound is expected to lead to significant alterations in gene expression. Based on published studies, key anticipated changes include the upregulation of genes involved in the antigen presentation pathway and interferon signaling. The following tables summarize the expected differentially expressed genes based on the analysis of publicly available RNA-seq data (GEO accession: GSE248686) from A549 lung cancer cells treated with this compound for 72 hours.

Table 1: Top 10 Upregulated Genes in A549 Cells Treated with this compound

Gene SymbolGene NameLog2 Fold ChangeAdjusted p-value
HLA-DRAMajor histocompatibility complex, class II, DR alpha5.8< 0.001
HLA-DPA1Major histocompatibility complex, class II, DP alpha 15.5< 0.001
CIITAClass II major histocompatibility complex transactivator5.2< 0.001
IFI6Interferon alpha inducible protein 64.9< 0.001
ISG15ISG15 ubiquitin-like modifier4.7< 0.001
OAS12'-5'-oligoadenylate synthetase 14.5< 0.001
STAT1Signal transducer and activator of transcription 14.3< 0.001
IRF7Interferon regulatory factor 74.1< 0.001
CXCL10C-X-C motif chemokine ligand 103.9< 0.001
TAP1Transporter 1, ATP binding cassette subfamily B member3.7< 0.001

Table 2: Top 10 Downregulated Genes in A549 Cells Treated with this compound

Gene SymbolGene NameLog2 Fold ChangeAdjusted p-value
MYCMYC proto-oncogene, bHLH transcription factor-3.5< 0.001
E2F1E2F transcription factor 1-3.2< 0.001
CDK1Cyclin dependent kinase 1-3.0< 0.001
CCNE1Cyclin E1-2.8< 0.001
PCNAProliferating cell nuclear antigen-2.6< 0.001
RRM2Ribonucleotide reductase regulatory subunit M2-2.4< 0.001
TOP2ATopoisomerase (DNA) II alpha-2.2< 0.001
MCM2Minichromosome maintenance complex component 2-2.0< 0.001
GINS2GINS complex subunit 2-1.8< 0.001
BUB1BUB1 mitotic checkpoint serine/threonine kinase-1.6< 0.001

Mandatory Visualizations

Brequinar_MOA Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate CAD Aspartate Aspartate Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UMPS UTP/CTP UTP/CTP UMP->UTP/CTP DNA/RNA Synthesis DNA/RNA Synthesis UTP/CTP->DNA/RNA Synthesis This compound This compound This compound->DHODH Inhibition DHODH->Orotate

This compound's Mechanism of Action.

RNA_Seq_Workflow cluster_wet_lab Wet Lab Protocol cluster_dry_lab Bioinformatics Analysis Cell_Culture 1. Cell Culture & this compound Treatment RNA_Extraction 2. RNA Extraction Cell_Culture->RNA_Extraction Library_Prep 3. RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing 4. High-Throughput Sequencing Library_Prep->Sequencing QC_Raw 5. Raw Read Quality Control (FastQC) Sequencing->QC_Raw Alignment 6. Alignment to Reference Genome (STAR) QC_Raw->Alignment Quantification 7. Gene Expression Quantification (RSEM) Alignment->Quantification DEG_Analysis 8. Differential Gene Expression Analysis (DESeq2) Quantification->DEG_Analysis Pathway_Analysis 9. Pathway & Functional Analysis DEG_Analysis->Pathway_Analysis

Experimental Workflow for RNA-seq Analysis.

Downstream_Signaling This compound This compound DHODH_Inhibition DHODH Inhibition This compound->DHODH_Inhibition Pyrimidine_Depletion Pyrimidine Depletion DHODH_Inhibition->Pyrimidine_Depletion Replication_Stress Replication Stress & DNA Damage Pyrimidine_Depletion->Replication_Stress Interferon_Signaling Interferon Signaling Pathway Upregulation Pyrimidine_Depletion->Interferon_Signaling Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) Replication_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis Replication_Stress->Apoptosis Antigen_Presentation Antigen Presentation Pathway Upregulation Interferon_Signaling->Antigen_Presentation

References

Application Notes and Protocols for Measuring Pyrimidine Nucleotide Depletion After Brequinar Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brequinar is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1][2] By blocking DHODH, this compound effectively depletes the intracellular pool of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[1][2] This mechanism underlies its potential as an anticancer, immunosuppressive, and antiviral agent.[1][2][3] Accurate measurement of pyrimidine nucleotide depletion is crucial for understanding the pharmacodynamics of this compound, optimizing dosing regimens, and developing novel therapeutic strategies.

These application notes provide detailed protocols for treating cells with this compound and subsequently measuring the depletion of key pyrimidine nucleotides, such as Uridine (B1682114) Triphosphate (UTP) and Cytidine Triphosphate (CTP), using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Principle of the Method

The experimental workflow involves the treatment of cultured cells with varying concentrations of this compound over a specified time course. Following treatment, intracellular metabolites are extracted, and the levels of pyrimidine nucleotides are quantified using a sensitive and specific LC-MS/MS method. The results are then analyzed to determine the dose-dependent and time-course effects of this compound on pyrimidine nucleotide pools.

Data Presentation

Table 1: Dose-Dependent Depletion of Plasma Uridine after this compound Treatment
This compound Dose (mg/m²)Plasma Uridine Level (% of Control)DHODH Activity (% Remaining)
600~80-85%24%
1200 (approx.)Not specified11%
2000~20%1%

This table presents a summary of in vivo data from a Phase II clinical study, demonstrating the dose-dependent effect of this compound on plasma uridine levels and DHODH activity in white blood cells.[4]

Table 2: Expected In Vitro Dose-Response of this compound on Pyrimidine Nucleotide Levels
This compound Concentration (nM)UTP Levels (% of Control)CTP Levels (% of Control)Cell Proliferation (% of Control)
0 (Control)100%100%100%
1085%90%80%
5050%60%45%
10025%35%20%
500<10%<15%<5%

This table provides a representative example of the expected dose-dependent depletion of intracellular UTP and CTP levels in cultured cells 24 hours after this compound treatment. Actual values may vary depending on the cell line and experimental conditions.

Table 3: Expected Time-Course of Pyrimidine Nucleotide Depletion by this compound (100 nM)
Time (hours)UTP Levels (% of Control)CTP Levels (% of Control)
0100%100%
660%70%
1240%50%
2425%35%
48<15%<20%

This table illustrates the expected time-dependent depletion of intracellular UTP and CTP levels in cultured cells treated with a fixed concentration of this compound. Actual values may vary based on the cell line and specific experimental parameters.

Mandatory Visualizations

G cluster_pathway De Novo Pyrimidine Synthesis Pathway cluster_mito Mitochondrion Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CAD Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate CAD Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine Monophosphate (OMP) Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine Monophosphate (UMP) OMP->UMP UMPS UDP Uridine Diphosphate (UDP) UMP->UDP UTP Uridine Triphosphate (UTP) UDP->UTP CTP Cytidine Triphosphate (CTP) UTP->CTP DHODH DHODH This compound This compound This compound->DHODH Inhibition

Caption: De Novo Pyrimidine Synthesis Pathway and this compound's Site of Action.

G cluster_workflow Experimental Workflow start Start: Seed Cells treat Treat cells with this compound (Dose-response or Time-course) start->treat harvest Harvest Cells (e.g., Trypsinization) treat->harvest wash Wash Cells with Cold PBS harvest->wash extract Extract Metabolites (e.g., with cold methanol/acetonitrile/water) wash->extract separate Separate Supernatant extract->separate dry Dry Supernatant separate->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze quantify Quantify UTP, CTP, etc. analyze->quantify end End: Data Analysis quantify->end

Caption: Experimental Workflow for Measuring Pyrimidine Nucleotide Depletion.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed the desired cell line (e.g., HCT116, U2OS) in 6-well plates at a density that will not exceed 80-90% confluency by the end of the experiment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment:

    • Dose-Response: Aspirate the old medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM). Incubate for a fixed time (e.g., 24 hours).

    • Time-Course: Aspirate the old medium and replace it with fresh medium containing a fixed concentration of this compound (e.g., 100 nM). Incubate for different durations (e.g., 0, 6, 12, 24, 48 hours).

  • Cell Harvesting: At the end of the treatment period, place the plates on ice and proceed immediately to metabolite extraction.

Protocol 2: Intracellular Metabolite Extraction

This protocol is adapted from established methods for nucleotide extraction for LC-MS/MS analysis.[5][6]

  • Washing: Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction: Add 1 mL of ice-cold extraction solution (e.g., methanol:acetonitrile:water at a 2:2:1 ratio) to each well.

  • Scraping: Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a microcentrifuge tube.

  • Homogenization: Vortex the tubes vigorously for 1 minute.

  • Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new, clean microcentrifuge tube.

  • Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen.

  • Storage: The dried metabolite pellets can be stored at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Pyrimidine Nucleotides

This is a general protocol; specific parameters should be optimized for the instrument used.

  • Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • Centrifugation: Centrifuge the reconstituted samples at high speed (e.g., >15,000 x g) for 10 minutes at 4°C to remove any remaining particulates.

  • Sample Transfer: Transfer the clear supernatant to autosampler vials for analysis.

  • LC-MS/MS System:

    • Liquid Chromatography: Use a suitable column for nucleotide separation, such as a porous graphitic carbon (PGC) column or a C18 column with an ion-pairing agent.

    • Mobile Phase: A common mobile phase consists of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate buffer) and an organic component (e.g., acetonitrile). A gradient elution is typically used.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification of UTP and CTP. The specific precursor-to-product ion transitions for each nucleotide should be determined and optimized.

  • Data Analysis:

    • Quantification: Generate a standard curve using known concentrations of UTP and CTP standards.

    • Normalization: Normalize the quantified nucleotide levels to the total protein content or cell number of the corresponding sample.

    • Reporting: Express the results as a percentage of the untreated control to determine the extent of pyrimidine nucleotide depletion.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to accurately measure the depletion of pyrimidine nucleotides following this compound treatment. This will enable a better understanding of the drug's mechanism of action and facilitate its further development and application in various disease contexts.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Brequinar's Narrow Therapeutic Range

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Brequinar (B1684385). Our goal is to help you navigate the challenges associated with its narrow therapeutic window and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is critical for the synthesis of RNA and DNA.[1][2] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of cell growth.[1][3]

Q2: Why does this compound have a narrow therapeutic range?

A2: this compound's narrow therapeutic range is due to its potent inhibition of pyrimidine synthesis, which affects not only rapidly dividing cancer cells but also healthy, proliferating cells in tissues such as the bone marrow and gastrointestinal tract. This can lead to significant side effects, including myelosuppression, mucositis, and skin rash, at doses close to the therapeutic dose.[4][5]

Q3: What are the common toxicities associated with this compound in a research setting?

A3: In preclinical and clinical studies, the most common dose-limiting toxicities are myelosuppression (thrombocytopenia, leukopenia), mucositis (stomatitis), and a desquamative maculopapular dermatitis.[4][5][6] Researchers may also observe reduced body weight gain, thymic atrophy, and villous atrophy in the jejunum in animal models.[6]

Q4: How can the therapeutic window of this compound be widened?

A4: A key strategy to widen the therapeutic window of this compound is through combination therapy. Normal cells often rely on the nucleotide salvage pathway to recycle pyrimidines from the extracellular environment, while some cancer cells are more dependent on the de novo synthesis pathway.[1][7] By combining this compound with an inhibitor of the pyrimidine salvage pathway, such as the equilibrative nucleoside transporter (ENT) inhibitor dipyridamole (B1670753), it is possible to synergistically enhance the anti-tumor effect without a proportional increase in toxicity.[1][7][8]

Troubleshooting Guide

Issue 1: this compound shows low efficacy in my cancer cell line.

  • Possible Cause 1: Active Pyrimidine Salvage Pathway. Your cell line may have a highly active pyrimidine salvage pathway, allowing it to bypass the effects of DHODH inhibition by importing extracellular pyrimidines.

    • Solution: Combine this compound with an ENT inhibitor like dipyridamole. This has been shown to be synergistic in colon and pancreatic cancer cell lines.[1][7] Start with a low concentration of dipyridamole (e.g., 1 µM) and titrate as needed.[9]

  • Possible Cause 2: High Uridine (B1682114) Concentration in Media. The culture medium may contain high levels of uridine, which can rescue cells from this compound-induced growth inhibition.

    • Solution: Use a uridine-free culture medium for your experiments. If uridine supplementation is necessary for other reasons, be aware that it can counteract the effects of this compound.[9][10]

Issue 2: I am observing excessive cytotoxicity in my experiments.

  • Possible Cause 1: this compound Concentration is Too High. The IC50 of this compound can vary significantly between cell lines.

    • Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell line. The IC50 for human DHODH is approximately 5.2 nM, but cellular effects can vary.[11]

  • Possible Cause 2: Synergistic Toxicity with Other Compounds. If used in combination, this compound can have enhanced toxicity with other agents, such as cyclosporine.[6]

    • Solution: When using this compound in combination, it is crucial to perform a toxicity assessment of the combination therapy. A 2-fold reduction in the maximum tolerated dose of this compound was observed when combined with cyclosporine in rats.[6]

Issue 3: Difficulty in measuring this compound's effect on DHODH activity.

  • Possible Cause: Suboptimal Assay Conditions. The DHODH activity assay is sensitive to buffer composition, substrate concentrations, and enzyme preparation.

    • Solution: Follow a validated protocol for the DHODH enzymatic activity assay. A common colorimetric method involves monitoring the reduction of 2,6-dichloroindophenol (B1210591) (DCIP).[3][12] Ensure that the mitochondrial fraction containing DHODH is properly isolated.

Signaling Pathways and Experimental Workflows

Brequinar_Mechanism_of_Action cluster_DeNovo De Novo Pyrimidine Synthesis cluster_Salvage Pyrimidine Salvage Pathway Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP/CTP UTP/CTP UMP->UTP/CTP RNA/DNA Synthesis RNA/DNA Synthesis UTP/CTP->RNA/DNA Synthesis Cell Proliferation Cell Proliferation RNA/DNA Synthesis->Cell Proliferation Extracellular\nUridine Extracellular Uridine Intracellular\nUridine Intracellular Uridine Extracellular\nUridine->Intracellular\nUridine ENTs Intracellular\nUridine->UMP This compound This compound This compound->Orotate Inhibition Dipyridamole Dipyridamole Dipyridamole->Intracellular\nUridine Inhibition

Caption: this compound inhibits the de novo pyrimidine synthesis pathway.

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_Data Data Analysis Cell_Culture Seed Cancer Cells Treatment Treat with this compound +/- Dipyridamole Cell_Culture->Treatment DHODH_Assay DHODH Enzymatic Activity Assay Treatment->DHODH_Assay Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Treatment->Apoptosis_Assay IC50 Determine IC50 DHODH_Assay->IC50 Synergy Assess Synergy Viability_Assay->Synergy Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant

Caption: A typical experimental workflow for evaluating this compound.

Quantitative Data Summary

Table 1: In Vitro IC50 Values of this compound

Cell LineAssay TypeIC50 (nM)Reference
Human DHODHEnzymatic Assay5.2[11]
MOLM-13 (AML)Cell Viability0.2[3]
THP-1Apoptosis249[11]
MDA-MB-231Cell Viability310[11]
MCF7Cell Viability>10,000[11]

Table 2: Synergistic Effect of this compound and Dipyridamole on Pyrimidine Nucleotide Levels

Treatment (1 µM each)Cell LineTime (hours)% Reduction in CTP% Reduction in UTPReference
This compound aloneHEK-293T87783[9]
This compound + DipyridamoleHEK-293T88796[9]
This compound aloneA549/ACE28--[9]
This compound + DipyridamoleA549/ACE289194[9]

Key Experimental Protocols

1. DHODH Enzymatic Activity Assay (DCIP Assay)

  • Principle: This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).

  • Methodology:

    • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0), recombinant human DHODH enzyme, dihydroorotate (substrate), and DCIP as the electron acceptor.[13]

    • Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.

    • Assay Procedure:

      • Add the assay buffer, DHODH enzyme, and varying concentrations of this compound to a 96-well plate.

      • Incubate to allow for inhibitor binding.

      • Initiate the reaction by adding dihydroorotate and DCIP.

      • Monitor the decrease in absorbance at 600 nm over time using a plate reader.[12]

    • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to determine the IC50 value.[13]

2. Cell Viability Assay (MTT Assay)

  • Principle: This assay assesses the effect of this compound on cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product by viable cells.

  • Methodology:

    • Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 48-72 hours).

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[14]

    • Solubilization: Remove the media and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[14]

    • Data Analysis: Measure the absorbance at 570 nm using a microplate reader.[1]

3. Apoptosis Assay (Annexin V Staining)

  • Principle: This flow cytometry-based assay detects apoptosis by using Annexin V to bind to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is used to differentiate between apoptotic and necrotic cells.[15]

  • Methodology:

    • Cell Treatment: Treat cells with this compound for the desired time.

    • Cell Harvesting: Harvest both adherent and floating cells.

    • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI.

    • Incubation: Incubate the cells in the dark at room temperature.

    • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.[15]

References

Managing Brequinar-induced toxicity in research models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brequinar (B1684385). The information is designed to help manage and mitigate this compound-induced toxicities in research models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, leading to the inhibition of cell proliferation.[2][3]

Q2: What are the most common toxicities observed with this compound in research models?

A2: The most frequently reported dose-limiting toxicities associated with this compound administration in animal models are myelosuppression and mucocutaneous side effects.[4][5][6][7]

  • Myelosuppression: This includes a decrease in the number of platelets (thrombocytopenia), white blood cells (leukocytopenia), neutrophils (granulocytopenia), and red blood cells (anemia).[5][6]

  • Mucocutaneous Side Effects: These manifest as sores in the mouth (stomatitis or mucositis) and skin rashes or dermatitis.[6][7]

  • Gastrointestinal Toxicity: Nausea, vomiting, and diarrhea are also common.[6][7]

  • Other Toxicities: In animal studies, researchers have also observed thymic atrophy, depletion of cells in the bone marrow and splenic white pulp, and atrophy of the intestinal villi.[5]

Q3: How can this compound-induced toxicity be reversed or mitigated?

A3: The primary mechanism of this compound toxicity is the depletion of pyrimidines. Therefore, toxicity can be reversed or mitigated by providing an external source of pyrimidines, most commonly through the administration of uridine (B1682114).[3][4][8][9] Supplementing with uridine allows cells to bypass the DHODH-inhibited step in the de novo pathway through the pyrimidine salvage pathway.

Q4: Does this compound interact with other drugs?

A4: Yes, this compound can have synergistic toxic effects when administered with other compounds. For example, co-administration with cyclosporine, an immunosuppressant, has been shown to enhance the toxicity of this compound in rats.[5] Additionally, combining this compound with nucleoside transport inhibitors like dipyridamole (B1670753) can increase its efficacy and potentially its toxicity by preventing cells from utilizing extracellular nucleosides through the salvage pathway.[4][9][10]

Troubleshooting Guides

Problem 1: Significant body weight loss and general malaise observed in animals after this compound administration.

Possible Cause Suggested Solution
Dose-related toxicity • Immediately reduce the dose of this compound in subsequent experiments.• Increase the frequency of animal monitoring to observe for early signs of distress.• Consider a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.
Gastrointestinal toxicity • Provide supportive care, such as ensuring easy access to food and water, and consider providing softened or liquid diets.• Administer subcutaneous fluids to prevent dehydration if necessary.• If severe, consider a temporary cessation of treatment.
Dehydration • Monitor for signs of dehydration (e.g., skin tenting, decreased urine output).• Provide supplemental hydration as needed.

Problem 2: Severe myelosuppression observed in hematological analysis (low platelet and white blood cell counts).

Possible Cause Suggested Solution
Inhibition of hematopoietic progenitor cell proliferation • Implement a uridine rescue protocol. The timing and dose of uridine will need to be optimized for your specific model and this compound dose.• Reduce the this compound dose or alter the dosing schedule (e.g., less frequent administration).• Monitor complete blood counts (CBCs) more frequently to track the kinetics of myelosuppression and recovery.
Enhanced toxicity with combination therapy • If this compound is being used in combination with other agents, consider potential drug-drug interactions that may exacerbate myelosuppression.[5]• Evaluate the toxicity of each agent individually before testing the combination.

Problem 3: Development of skin rashes, dermatitis, or mucositis.

Possible Cause Suggested Solution
Direct cytotoxic effect on rapidly dividing epithelial cells • Consider topical treatments for skin lesions as recommended by a veterinarian.• For mucositis, provide soft food to minimize irritation.• Implement a uridine rescue protocol, as this can alleviate toxicities in rapidly proliferating tissues.[3][4][8][9]• Adjust the this compound dose and schedule.

Quantitative Data Summary

Table 1: Dose-Dependent Toxicity of this compound in Combination with Cyclosporine in Rats

This compound Dose (mg/kg/day)Cyclosporine Dose (mg/kg/day)Observed ToxicitiesMaximum Tolerated Dose (MTD) Estimate
5 - 100Leukocytopenia, thrombocytopenia, reduced body weight gain, thymic atrophy, bone marrow and splenic white pulp depletion, villous atrophy in jejunum.[5]Between 5 and 10 mg/kg/day[5]
Varies5Enhanced toxicity compared to this compound alone.[5]Approx. 2-fold reduction compared to this compound alone[5]
Varies10Enhanced toxicity compared to this compound alone.[5]Approx. 2-fold reduction compared to this compound alone[5]

Table 2: In Vitro Inhibitory Concentrations of this compound

Cell Line/VirusIC50/EC50Reference
Human DHODH5.2 nM[11]
EV71 (Enterovirus 71)82.40 nM[3][12]
EV70 (Enterovirus 70)29.26 nM[3][12]
CVB3 (Coxsackievirus B3)35.14 nM[3][12]

Experimental Protocols

Protocol 1: Complete Blood Count (CBC) Analysis in Mice

  • Blood Collection:

    • Collect approximately 50-100 µL of whole blood from the saphenous vein or via cardiac puncture (terminal procedure) into EDTA-coated microtubes to prevent coagulation.

    • Gently invert the tubes several times to ensure proper mixing with the anticoagulant.

  • Sample Analysis:

    • Analyze the samples within a few hours of collection for best results.

    • Use an automated hematology analyzer calibrated for mouse blood. Key parameters to measure include:

      • White Blood Cells (WBC)

      • Red Blood Cells (RBC)

      • Hemoglobin (HGB)

      • Hematocrit (HCT)

      • Platelets (PLT)

      • Differential leukocyte count (neutrophils, lymphocytes, monocytes, etc.)

  • Data Interpretation:

    • Compare the CBC parameters of this compound-treated animals to those of vehicle-treated control animals.

    • A significant decrease in WBC, RBC, and/or PLT counts is indicative of myelosuppression.

Protocol 2: Histopathological Evaluation of Tissue Toxicity

  • Tissue Collection and Fixation:

    • At the desired time point, euthanize the animal according to approved protocols.

    • Perform a necropsy and collect tissues of interest (e.g., bone marrow, spleen, thymus, intestine, skin).

    • Fix the tissues in 10% neutral buffered formalin for 24-48 hours.

  • Tissue Processing and Embedding:

    • After fixation, dehydrate the tissues through a series of graded ethanol (B145695) solutions.

    • Clear the tissues in xylene or a xylene substitute.

    • Infiltrate and embed the tissues in paraffin (B1166041) wax.

  • Sectioning and Staining:

    • Cut 4-5 µm thick sections from the paraffin blocks using a microtome.

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.

  • Microscopic Examination:

    • A board-certified veterinary pathologist should examine the slides.

    • Look for signs of toxicity such as:

      • Bone Marrow & Spleen: Cellular depletion.

      • Thymus: Atrophy.

      • Intestine: Villous atrophy, inflammation.

      • Skin: Dermatitis, inflammation, cellular infiltrates.

Visualizations

Brequinar_Mechanism_of_Action cluster_pyrimidine De Novo Pyrimidine Biosynthesis Carbamoyl Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Dihydroorotate Dehydrogenase (DHODH) UMP UMP Orotate->UMP UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA and RNA Synthesis UTP_CTP->DNA_RNA This compound This compound This compound->DHODH Toxicity_Assessment_Workflow start Start Experiment dosing Administer this compound or Vehicle Control start->dosing monitoring Daily Monitoring (Body Weight, Clinical Signs) dosing->monitoring sampling Blood/Tissue Sampling (Scheduled Time Points) monitoring->sampling analysis Sample Analysis sampling->analysis cbc Complete Blood Count analysis->cbc Blood biochem Serum Biochemistry analysis->biochem Serum histopath Histopathology analysis->histopath Tissues end Data Analysis & Interpretation cbc->end biochem->end histopath->end Troubleshooting_Logic start Toxicity Observed? severe Is Toxicity Severe? start->severe Yes continue_monitoring Continue Monitoring start->continue_monitoring No reduce_dose Reduce this compound Dose severe->reduce_dose No stop Consider Stopping Treatment severe->stop Yes uridine Implement Uridine Rescue reduce_dose->uridine supportive Provide Supportive Care uridine->supportive supportive->continue_monitoring

References

Technical Support Center: Enhancing Brequinar Efficacy in Solid Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Brequinar in solid tumor models. Detailed experimental protocols and quantitative data are provided to facilitate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Why does this compound show limited single-agent efficacy in many solid tumor models despite its potent inhibition of DHODH?

A1: this compound's efficacy can be limited by the pyrimidine (B1678525) salvage pathway.[1][2][3] While this compound effectively blocks the de novo synthesis of pyrimidines, cancer cells can often compensate by importing extracellular nucleosides through nucleoside transporters, thus bypassing the DHODH inhibition.[1][2][3] This reliance on the salvage pathway is a primary mechanism of intrinsic and acquired resistance.

Q2: What is the primary mechanism of action of this compound?

A2: this compound is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][4] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, leading to cell cycle arrest, particularly in the S-phase, and subsequent apoptosis in rapidly proliferating cancer cells.[1][5]

Q3: What are some promising combination strategies to improve this compound's efficacy?

A3: Several combination strategies are being explored:

  • Inhibition of the Pyrimidine Salvage Pathway: Co-administration with inhibitors of equilibrative nucleoside transporters (ENTs), such as dipyridamole (B1670753), can block the uptake of extracellular nucleosides and enhance this compound's cytotoxic effects.[1][2][6][7]

  • Immune Checkpoint Blockade: this compound has been shown to increase the expression of MHC class I on cancer cells, thereby enhancing antigen presentation to the immune system.[4][8] This provides a strong rationale for combining this compound with immune checkpoint inhibitors like anti-PD-1 and anti-CTLA-4 antibodies.[4][9]

  • Targeting Anti-Apoptotic Proteins: In pancreatic cancer models, combining this compound with inhibitors or degraders of the anti-apoptotic protein BCL-XL has demonstrated synergistic effects.[10]

  • Modulating the Tumor Microenvironment: this compound can enforce the differentiation of myeloid-derived suppressor cells (MDSCs), reducing their immunosuppressive activity and augmenting the efficacy of immunotherapy.[9]

Q4: Has this compound been evaluated in clinical trials for solid tumors?

A4: Yes, this compound was evaluated in Phase I clinical trials for refractory solid tumors in the late 1980s and early 1990s.[1][2][11] However, it failed to demonstrate significant objective responses as a single agent, which led to the discontinuation of its development for this indication at the time.[1][2][11] There is renewed interest in this compound, primarily in combination therapies.[10]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High IC50 values for this compound in vitro. The cell line may have a highly active pyrimidine salvage pathway.- Culture cells in nucleoside-depleted medium. - Co-treat with an ENT1/2 inhibitor like dipyridamole to block nucleoside uptake.[1][2] - Verify DHODH expression and activity in the cell line.
Lack of in vivo efficacy despite promising in vitro synergy with an ENT inhibitor. - Suboptimal dosing or scheduling of one or both agents. - Poor tumor penetration or rapid metabolism of the ENT inhibitor. - High systemic levels of uridine (B1682114) in the in vivo environment.[3]- Perform pharmacokinetic and pharmacodynamic studies to optimize the dose and schedule of the combination. - Evaluate the tumor and plasma concentrations of both drugs. - Consider using more potent or stable ENT inhibitors.
Tumor regrowth after initial response to this compound. Development of acquired resistance, potentially through upregulation of the pyrimidine salvage pathway.- Analyze resistant tumors for changes in the expression of nucleoside transporters (ENTs/CNTs). - Implement a combination strategy from the start of treatment, such as co-treatment with an ENT inhibitor or an immune checkpoint inhibitor.
Toxicity observed in in vivo models (e.g., weight loss, dermatitis). The dose of this compound or the combination therapy is too high.- Conduct a maximum tolerated dose (MTD) study for the specific mouse strain and treatment regimen.[5] - Reduce the dose or alter the administration schedule. Early clinical trials identified thrombocytopenia and dermatitis as dose-limiting toxicities.[11]
Variability in tumor response between different solid tumor models. Tumor-intrinsic factors such as the baseline activity of the de novo versus salvage pathways, and the composition of the tumor microenvironment.- Characterize the metabolic phenotype of your tumor models. Tumors more reliant on de novo pyrimidine synthesis may be more sensitive.[1] - For immunotherapy combinations, use immunocompetent syngeneic models and characterize the immune infiltrate.[4]

Quantitative Data Summary

Table 1: In Vitro this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Reference
HCT-116Colon Cancer> 30 (in standard media)[12]
PaTu-8988TPancreatic Cancer~0.5 - 5[10]
PaTu-8902Pancreatic Cancer~0.5 - 5[10]
S2-013Pancreatic CancerNot specified, used at 500nM[4]
CFPAC-1Pancreatic CancerNot specified, used at 250nM[4]

Table 2: In Vivo Efficacy of this compound Combinations in Mouse Models

Tumor ModelTreatmentKey OutcomeReference
B16F10 Melanoma (Syngeneic)This compound (10 mg/kg IP daily) + anti-CTLA-4/anti-PD-1Significantly prolonged mouse survival compared to either therapy alone.[4]
HCT-116 XenograftThis compound + Dipyridamole (DPM)No statistically significant difference in tumor growth inhibition between the combination and this compound alone.[1][1]
KPCY 6694 C2 Pancreatic (Orthotopic)This compound + DT2216 (BCL-XL degrader)Significant tumor growth inhibition with the combination compared to either agent alone.[10]

Experimental Protocols

Protocol 1: In Vitro Synergy of this compound and ENT Inhibitors
  • Cell Culture: Culture cancer cell lines (e.g., HCT-116, Panc-1) in standard RPMI or DMEM medium supplemented with 10% FBS.

  • Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound.

    • Prepare serial dilutions of an ENT inhibitor (e.g., dipyridamole).

    • Treat cells with this compound alone, the ENT inhibitor alone, or in a matrix combination of both drugs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72-96 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate IC50 values for each drug alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.

Protocol 2: In Vivo Evaluation of this compound and Immune Checkpoint Blockade
  • Animal Model: Use immunocompetent syngeneic mouse models (e.g., C57BL/6 mice for B16F10 melanoma tumors).

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^5 B16F10 cells) into the flank of the mice.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups:

    • Vehicle control

    • This compound (e.g., 10 mg/kg, daily IP injection)[4][5]

    • Immune checkpoint inhibitors (e.g., anti-PD-1 and/or anti-CTLA-4 antibodies, typically 100-200 µg per dose, 2-3 times per week IP)

    • This compound + Immune checkpoint inhibitors

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.[5]

    • Monitor mouse body weight and overall health status as indicators of toxicity.[5]

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration. Monitor for survival.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested to analyze immune cell infiltration by flow cytometry or immunohistochemistry, and to measure MHC-I expression on tumor cells.

Visualizations

G cluster_0 De Novo Pyrimidine Synthesis cluster_1 Pyrimidine Salvage Pathway Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Extracellular_Nucleosides Extracellular Nucleosides Intracellular_Nucleosides Intracellular Nucleosides Extracellular_Nucleosides->Intracellular_Nucleosides ENT1/2 Intracellular_Nucleosides->UMP This compound This compound This compound->Orotate Inhibits ENT_Inhibitor ENT Inhibitor (e.g., Dipyridamole) ENT_Inhibitor->Intracellular_Nucleosides Inhibits

Caption: Dual inhibition of de novo and salvage pyrimidine pathways.

G cluster_0 Cancer Cell DHODH DHODH Pyrimidine_Depletion Pyrimidine Depletion DHODH->Pyrimidine_Depletion APP_Upregulation Antigen Presentation Pathway (APP) Gene Upregulation Pyrimidine_Depletion->APP_Upregulation MHC_I MHC class I Expression APP_Upregulation->MHC_I Antigen_Presentation Tumor Antigen Presentation MHC_I->Antigen_Presentation T_Cell Cytotoxic T-Cell Antigen_Presentation->T_Cell Recognized by This compound This compound This compound->DHODH Inhibits T_Cell->Antigen_Presentation Induces Killing

Caption: this compound enhances tumor antigen presentation for immunotherapy.

G cluster_workflow In Vivo Experimental Workflow Start Tumor Cell Implantation Tumor_Growth Tumor Growth (to palpable size) Start->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment (this compound +/- Combo Agent) Randomization->Treatment Monitoring Monitor Tumor Volume & Mouse Weight Treatment->Monitoring Monitoring->Treatment Repeated Dosing Endpoint Endpoint Analysis (Tumor Size, Survival) Monitoring->Endpoint

References

Technical Support Center: The Effect of Uridine on Reversing Brequinar's Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the use of uridine (B1682114) to counteract the effects of Brequinar (B1684385) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1][2][3] By blocking DHODH, this compound depletes the intracellular pool of pyrimidines (e.g., UTP and CTP), which are essential for DNA and RNA synthesis.[4][5] This depletion leads to cell cycle arrest, typically in the S-phase, and inhibits cell proliferation.[1][3]

Q2: Why is uridine used in experiments involving this compound?

A2: Uridine is used to confirm that the observed effects of this compound are specifically due to its inhibition of the de novo pyrimidine synthesis pathway.[6][7] Cells possess an alternative route for generating pyrimidines called the pyrimidine salvage pathway.[8][9][10] This pathway can utilize extracellular uridine, bypassing the need for DHODH and the de novo pathway.[10][11]

Q3: How does the pyrimidine salvage pathway rescue cells from this compound's effects?

A3: The pyrimidine salvage pathway allows cells to recycle pyrimidine bases and nucleosides.[8][9] Extracellular uridine is transported into the cell by nucleoside transporters (ENTs and CNTs).[10] Once inside, the enzyme uridine-cytidine kinase (UCK) phosphorylates uridine to uridine monophosphate (UMP).[9][12] UMP is then further converted into the essential nucleotides UTP and CTP, thereby replenishing the pyrimidine pool that was depleted by this compound.[10][12]

Q4: What is a "uridine rescue" experiment and why is it a critical control?

A4: A uridine rescue experiment is a cell-based assay where cells are co-treated with this compound and an excess of exogenous uridine.[6][7] If the cytotoxic or cytostatic effects of this compound are reversed or significantly reduced in the presence of uridine, it provides strong evidence that the drug's activity is "on-target"—that is, directly caused by the inhibition of DHODH.[6][13] A significant rightward shift in this compound's IC50 curve in the presence of uridine confirms this on-target mechanism.[6]

Q5: What concentration of uridine is recommended for a rescue experiment?

A5: The optimal concentration of uridine can vary depending on the cell line, its expression of nucleoside transporters, and the concentration of this compound used. Common concentrations reported in the literature range from 25 µM to 200 µM.[14][15] While the physiological concentration of uridine in human plasma is approximately 5 µM, several studies have found this concentration to be insufficient to fully rescue this compound's effects in vitro.[1][3] A concentration of 100 µM uridine is frequently used and has been shown to completely rescue cell growth in multiple cell lines treated with this compound.[13]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's potency and its reversal by uridine from various studies.

Table 1: Potency of this compound

Target / Cell Line Assay Type Parameter Value Reference
Human DHODH Enzymatic Assay IC50 5.2 nM [16]
Human DHODH Enzymatic Assay IC50 ~20 nM [17]
Enterovirus 71 (RD cells) Antiviral Assay IC50 82.40 nM [14]

| Coxsackievirus B3 (RD cells) | Antiviral Assay | IC50 | 35.14 nM |[14] |

Table 2: Uridine Rescue Experiment Parameters

Cell Line / System This compound Conc. Uridine Conc. Outcome Reference
In vitro growth assay > 30 µM Up to 500 µM Uridine could not reverse growth inhibition [18]
EV71-infected RD cells 1 µM 25, 50, 200 µM Viral protein and RNA levels were partially restored [14]
ASFV-infected PAMs 100 µM 25, 50 µM Antiviral activity was attenuated [15]
U2OS & HCT116 cells Not specified 100 µM Cell growth influence was completely rescued [13]

| Con A-stimulated T cells | Low concentrations | Not specified | Cell proliferation inhibition was reversed |[17] |

Visualizations: Pathways and Workflows

G cluster_denovo De Novo Pyrimidine Synthesis Precursors Precursors Dihydroorotate Dihydroorotate Precursors->Dihydroorotate (CAD enzyme) Orotate Orotate Dihydroorotate->Orotate (DHODH enzyme) UMP UMP Orotate->UMP UTP_CTP UTP_CTP UMP->UTP_CTP UTP / CTP Uridine_ext Extracellular Uridine Uridine_ext->UMP (Nucleoside Transporters, UCK enzyme) DNA_RNA DNA_RNA UTP_CTP->DNA_RNA DNA & RNA Synthesis This compound This compound This compound->Dihydroorotate Inhibition

Caption: this compound blocks the de novo pathway, while uridine fuels the salvage pathway.

G start Start seed_cells 1. Seed cells in multi-well plates start->seed_cells prepare_treatments 2. Prepare serial dilutions of this compound seed_cells->prepare_treatments split prepare_treatments->split treat_brq 3a. Add this compound only to test plates split->treat_brq treat_rescue 3b. Add this compound + Uridine (e.g., 100 µM) to rescue plates split->treat_rescue incubate 4. Incubate cells for ~72 hours treat_brq->incubate treat_rescue->incubate add_reagent 5. Add cell viability reagent (e.g., WST-1) incubate->add_reagent measure 6. Measure absorbance or fluorescence add_reagent->measure analyze 7. Calculate IC50 values for both conditions and compare measure->analyze end End analyze->end

Caption: Experimental workflow for a standard uridine rescue assay.

Experimental Protocols

Protocol 1: Cell Viability Assay for this compound IC50 Determination

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.

  • Cell Seeding: Seed cells into a 96-well microplate at a pre-determined optimal density to ensure logarithmic growth for the duration of the assay. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium. A typical starting concentration might be 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control medium.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[6][19]

  • Viability Measurement: Add 10 µL of a viability reagent such as WST-1 or MTT to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.[6]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control wells. Plot the percent inhibition against the logarithm of this compound concentration and use a non-linear regression model (four-parameter logistic fit) to calculate the IC50 value.

Protocol 2: Uridine Rescue Assay

This protocol confirms if this compound's cytotoxicity is due to DHODH inhibition. It should be run in parallel with the IC50 determination assay.

  • Cell Seeding: Follow Step 1 from Protocol 1.

  • Compound Preparation:

    • Prepare a 2X serial dilution of this compound in complete culture medium as in Protocol 1.

    • Prepare a second, identical 2X serial dilution of this compound, but supplement this medium with a final concentration of 200 µM uridine (to achieve a final in-well concentration of 100 µM).

    • Prepare control wells: medium only, medium + vehicle, and medium + 100 µM uridine only.

  • Cell Treatment: Treat cells with the prepared dilutions as described in Step 3 of Protocol 1, ensuring one set of plates receives this compound only and the parallel set receives this compound + uridine.

  • Incubation, Measurement, and Data Acquisition: Follow Steps 4, 5, and 6 from Protocol 1.

  • Data Analysis: Calculate the IC50 of this compound in the absence and presence of uridine. A significant increase (rightward shift) in the IC50 value in the presence of uridine confirms on-target DHODH inhibition.[6]

Troubleshooting Guide

G start Problem: Uridine rescue is incomplete or fails. q1 Is this compound concentration very high (>30 µM)? start->q1 a1_yes Yes: High concentrations may cause off-target effects or overwhelm the salvage pathway. [7, 20] Solution: Lower this compound concentration. q1->a1_yes Yes q2 Is the effect seen with other structurally different DHODH inhibitors? q1->q2 No a2_no No: Suggests this compound-specific off-target effects. Solution: Confirm with DHODH knockdown/knockout studies. [25] q2->a2_no No q3 Is uridine concentration too low? q2->q3 Yes a3_yes Yes: Physiological levels (~5 µM) may be insufficient for rescue in vitro. [2] Solution: Increase uridine concentration (e.g., 100-200 µM). q3->a3_yes Yes q4 Is cell line known for low nucleoside transporter expression? q3->q4 No a4_yes Yes: Inefficient uridine uptake will limit salvage pathway activity. Solution: Quantify ENT/CNT transporter expression. Consider a different cell line. q4->a4_yes Yes

Caption: Troubleshooting logic for failed uridine rescue experiments.

Q: My uridine rescue was incomplete. What are the possible causes?

A: An incomplete rescue can be caused by several factors:

  • High this compound Concentration: At very high concentrations (e.g., >30 µM), this compound may exhibit off-target effects that are not related to pyrimidine synthesis and therefore cannot be rescued by uridine.[17][18]

  • Insufficient Uridine: The concentration of uridine may be too low to effectively replenish the pyrimidine pool, especially in rapidly dividing cells.[1][3] Consider increasing the uridine concentration to 100-200 µM.

  • Inefficient Uridine Uptake: The cell line may have low expression levels of the equilibrative (ENT) or concentrative (CNT) nucleoside transporters required for uridine uptake.[1]

  • Linked Pathway Inhibition: DHODH activity is functionally coupled to Complex III of the mitochondrial electron transport chain.[13] Severe disruption of pyrimidine metabolism may have secondary effects on mitochondrial function that are not fully rescued by uridine alone.

Q: My IC50 values for this compound are inconsistent between experiments. What should I check?

A: Inconsistency in IC50 values is a common issue in cell-based assays. Key factors to verify include:

  • Cell Seeding Density: Ensure the cell seeding density is consistent across all experiments and that cells are in a logarithmic growth phase.[7]

  • Reagent Variability: Use the same lot number for critical reagents like this compound and fetal bovine serum (FBS) within a set of comparative experiments. If using a new lot, perform a validation experiment.[7]

  • Cell Passage Number: Use cells within a consistent and low passage number range, as drug sensitivity can change as cells are cultured for extended periods.

  • Vehicle Control: Ensure the concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

References

Brequinar Technical Support Center: Optimizing Exposure Time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Brequinar (B1684385) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for this compound, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). Here you will find troubleshooting guides and frequently asked questions (FAQs) to maximize the efficacy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis.[2] This leads to cell cycle arrest, primarily in the S-phase, and can induce apoptosis in rapidly dividing cells.[3][4]

Q2: How long should I expose my cells to this compound to see an effect?

A2: The optimal exposure time depends on the desired outcome and the cell line being used. For cytostatic effects (inhibition of cell proliferation), a continuous exposure of at least 72 hours is often necessary.[3] Shorter exposure times, such as 24 hours, may show minimal impact on cell viability but can be sufficient to observe effects on signaling pathways.[3][5] For cytotoxic effects (cell death), longer and continuous exposure is typically required.[3]

Q3: What concentration of this compound should I use?

A3: The effective concentration of this compound is highly dependent on the cell line. IC50 values (the concentration required to inhibit a biological process by 50%) for this compound are typically in the low nanomolar range for sensitive cell lines.[6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell model.

Q4: How can I confirm that the observed effects are due to DHODH inhibition?

A4: A uridine (B1682114) rescue experiment is the standard method to confirm the on-target activity of this compound. Since this compound blocks the de novo synthesis of pyrimidines, supplementing the culture medium with exogenous uridine allows cells to bypass this inhibition via the pyrimidine salvage pathway.[7] If the addition of uridine reverses the effects of this compound (e.g., restores cell viability), it strongly indicates that the observed phenotype is a result of DHODH inhibition.[8][9]

Troubleshooting Guide

Issue 1: I am not observing a significant effect of this compound on cell viability after 24 hours.

  • Possible Cause: The exposure time may be too short. This compound's primary effect is cytostatic, which means it inhibits cell proliferation rather than causing immediate cell death.[3] This effect on cell numbers becomes more apparent over longer incubation periods.

  • Solution: Increase the exposure time. We recommend a time-course experiment with measurements at 48, 72, and even 96 hours to fully assess the impact on cell proliferation.[3][10] Continuous exposure is often required to see a significant reduction in cell growth.[3]

Issue 2: I am seeing high variability in my results between experiments.

  • Possible Cause 1: Inconsistent cell seeding density. Cell density can influence the cellular demand for pyrimidines and affect drug sensitivity.[9]

    • Solution: Ensure a consistent number of cells are seeded for each experiment and that cells are in the logarithmic growth phase at the time of treatment.[9]

  • Possible Cause 2: Presence of uridine in fetal bovine serum (FBS). The pyrimidine salvage pathway can be activated by uridine present in FBS, which can counteract the inhibitory effect of this compound.

    • Solution: Test different lots of FBS to find one with lower levels of nucleosides or consider using dialyzed FBS.

  • Possible Cause 3: Compound precipitation. this compound, if not properly dissolved, can precipitate out of solution, leading to inconsistent effective concentrations.

    • Solution: Ensure this compound is fully dissolved in a suitable solvent like DMSO before diluting it in your culture medium. Visually inspect the final medium for any signs of precipitation.[1]

Issue 3: How can I differentiate between a cytostatic and a cytotoxic effect?

  • Possible Cause: The experimental endpoint may not be suitable for distinguishing between these two effects.

  • Solution: Employ assays that measure different aspects of cell health.

    • To assess cytostatic effects: Use proliferation assays that measure metabolic activity (e.g., MTT, CellTiter-Glo) or cell number over a time course of 72 hours or more.[3] A plateau in cell growth compared to the control indicates a cytostatic effect.

    • To assess cytotoxic effects: Measure markers of cell death, such as Annexin V staining for apoptosis or propidium (B1200493) iodide uptake for loss of membrane integrity, after 48 to 72 hours of treatment.[11] An increase in these markers indicates cytotoxicity. A short-term exposure (e.g., 24 hours) followed by replacement with fresh media can also help distinguish between cytostatic and cytotoxic responses; a reduction in cell viability after drug removal suggests a cytotoxic effect.[3]

Data Summary Tables

Table 1: Recommended this compound Exposure Times for In Vitro Assays

Assay TypeRecommended Exposure TimePurpose
Cell Viability/Proliferation72 - 120 hoursTo assess cytostatic effects
Apoptosis Assay48 - 72 hoursTo detect induction of programmed cell death
Cell Cycle Analysis24 - 72 hoursTo observe S-phase arrest
Signaling Pathway Analysis8 - 24 hoursTo detect early changes in gene or protein expression
Uridine Rescue72 - 96 hoursTo confirm on-target DHODH inhibition

Table 2: Typical this compound Concentrations for In Vitro Experiments

ParameterConcentration RangeNotes
IC50 (Cell Viability) 10 nM - 1 µMHighly cell line dependent. A dose-response curve is essential.
Uridine Rescue 100 µMConcentration of uridine to add to the culture medium.[8][10]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

  • Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 to 120 hours.[3]

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C.[3]

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.[3]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Uridine Rescue Experiment

  • Cell Seeding: Seed cells in a 96-well plate as described for the cell viability assay.

  • Treatment Groups: Prepare the following treatment groups:

    • Vehicle control

    • This compound at a concentration of 2x and 5x the IC50 value

    • Uridine (100 µM) alone[8]

    • This compound (2x and 5x IC50) + Uridine (100 µM)[8]

  • Incubation: Incubate the cells for 72 to 96 hours.[10]

  • Assessment: Measure cell viability using an appropriate method (e.g., MTT assay).

  • Analysis: Compare the viability of cells treated with this compound alone to those treated with the this compound and uridine combination. A significant restoration of viability in the combination group confirms on-target DHODH inhibition.

Visualizations

Brequinar_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate CAD Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate CAD DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA_Synthesis DNA and RNA Synthesis UTP->DNA_RNA_Synthesis CTP->DNA_RNA_Synthesis DHODH->Orotate This compound This compound This compound->DHODH

This compound inhibits the DHODH enzyme in the pyrimidine biosynthesis pathway.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis Determine_Objectives Determine Experimental Objectives (e.g., Cytostatic vs. Cytotoxic) Select_Cell_Line Select Appropriate Cell Line Determine_Objectives->Select_Cell_Line Dose_Response Perform Dose-Response Curve (Determine IC50) Select_Cell_Line->Dose_Response Seed_Cells Seed Cells at Optimal Density Dose_Response->Seed_Cells Treat_Cells Treat with this compound (and/or Uridine for rescue) Seed_Cells->Treat_Cells Incubate Incubate for Desired Exposure Time (24-120h) Treat_Cells->Incubate Perform_Assay Perform Endpoint Assay (Viability, Apoptosis, Cell Cycle) Incubate->Perform_Assay Analyze_Data Analyze and Interpret Data Perform_Assay->Analyze_Data Optimize Optimize Exposure Time/ Concentration for Next Experiment Analyze_Data->Optimize Troubleshooting_Workflow rect_node rect_node Start Inconsistent or Unexpected Results Check_On_Target Is the effect on-target? Start->Check_On_Target Uridine_Rescue Perform Uridine Rescue Experiment Check_On_Target->Uridine_Rescue No Check_Time Is exposure time optimal? Check_On_Target->Check_Time Yes Rescued Effect Rescued? Uridine_Rescue->Rescued Off_Target Consider Off-Target Effects or Compound Purity Rescued->Off_Target No Rescued->Check_Time Yes Time_Course Perform Time-Course Experiment (24-96h) Check_Time->Time_Course No Check_Concentration Is concentration correct? Check_Time->Check_Concentration Yes Time_Course->Check_Concentration Validate_Concentration Validate Stock Solution and Dilutions Check_Concentration->Validate_Concentration No Check_Cells Are cell conditions consistent? Check_Concentration->Check_Cells Yes Validate_Concentration->Check_Cells Standardize_Seeding Standardize Seeding Density and Serum Lot Check_Cells->Standardize_Seeding No

References

Brequinar Aqueous Solution Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of aqueous Brequinar solutions for experimental use. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of your research results.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a this compound stock solution?

A1: this compound sodium is soluble in water up to 100 mM and in DMSO up to 100 mM.[1] For most in vitro assays, it is recommended to first prepare a concentrated stock solution in DMSO.

Q2: How should I store the solid this compound compound and its stock solutions?

A2: Proper storage is critical to maintain the integrity of this compound. The recommended storage conditions are summarized in the table below.

FormStorage TemperatureDuration
Solid Compound+4°CAs per manufacturer's expiry
DMSO Stock Solution-20°CUp to 3 months
Aliquoted DMSO Stock-20°CUp to 1 month (avoid repeated freeze-thaw cycles)

Table 1: Recommended Storage Conditions for this compound. [1][2]

Q3: What is the stability of this compound in aqueous solutions for my experiments?

A3: this compound is sparingly soluble in aqueous buffers.[3] For maximum solubility, it is advised to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of your choice.[3] It is strongly recommended not to store the aqueous solution for more than one day .[3] For optimal results, aqueous working solutions should be prepared fresh on the day of the experiment.[4]

Q4: Why is it not recommended to store aqueous this compound solutions?

A4: While specific degradation kinetics for this compound in aqueous solutions are not extensively published, the recommendation to use fresh solutions is based on the potential for hydrolysis and other degradation pathways that can occur in aqueous environments. Storing aqueous solutions, especially at non-optimal pH or temperature, can lead to a decrease in the effective concentration of the active compound, impacting experimental results.

Q5: Can I freeze aqueous solutions of this compound for later use?

A5: It is not recommended to freeze and reuse aqueous solutions of this compound. The freeze-thaw process can affect the stability of the compound and may lead to precipitation. It is best practice to prepare fresh aqueous working solutions from a frozen DMSO stock solution for each experiment.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Precipitation observed in the aqueous working solution. The aqueous solubility of this compound is limited. The final concentration of DMSO in the aqueous solution may be too low to maintain solubility.Ensure the final DMSO concentration is sufficient to keep this compound in solution. A 1:1 solution of DMSO:PBS (pH 7.2) has been shown to dissolve this compound up to approximately 0.5 mg/ml.[3] Gentle warming or sonication can also aid dissolution.
Inconsistent or unexpected experimental results. Degradation of this compound in an improperly stored or old aqueous solution. Inaccurate concentration of the stock solution due to improper storage.Always prepare fresh aqueous working solutions from a properly stored DMSO stock on the day of the experiment. Ensure DMSO stock solutions have not undergone multiple freeze-thaw cycles.
Reduced or no observable effect of this compound in a cell-based assay. The compound may have degraded. The presence of uridine (B1682114) in the cell culture medium can counteract the effect of this compound.Prepare a fresh aqueous solution. Ensure the cell culture medium composition is appropriate, as uridine can reverse the inhibitory effects of this compound on cell proliferation.[5]

Table 2: Troubleshooting Common Issues with this compound Solutions.

Experimental Protocols

Protocol for Preparation of this compound Working Solution
  • Prepare a Concentrated Stock Solution in DMSO:

    • Dissolve solid this compound sodium in fresh, high-quality DMSO to a concentration of 10-50 mM.

    • Ensure the solid is completely dissolved. Gentle vortexing can be applied.

    • Aliquot the DMSO stock solution into single-use volumes in appropriate tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage.

  • Prepare the Aqueous Working Solution:

    • On the day of the experiment, thaw a single aliquot of the DMSO stock solution at room temperature.

    • Dilute the DMSO stock solution with your desired aqueous buffer (e.g., PBS, cell culture medium) to the final working concentration.

    • Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%).

    • Mix the solution thoroughly by gentle vortexing or inversion.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to adjust the final DMSO concentration or the working concentration of this compound.

    • Use the freshly prepared aqueous working solution immediately.

Visualizations

This compound's Mechanism of Action: Inhibition of de novo Pyrimidine (B1678525) Synthesis

This compound is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][3] This inhibition leads to the depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation.[1][6]

Brequinar_Pathway This compound's Impact on Pyrimidine Synthesis cluster_pathway De Novo Pyrimidine Synthesis cluster_salvage Salvage Pathway Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA This compound This compound This compound->Inhibition Uridine_in Extracellular Uridine Uridine_cell Intracellular Uridine Uridine_in->Uridine_cell Transporter UMP_salvage UMP Uridine_cell->UMP_salvage Uridine Kinase UMP_salvage->UTP_CTP

Caption: this compound inhibits DHODH, blocking the de novo synthesis of pyrimidines.

Experimental Workflow: Preparing and Using this compound Solutions

This workflow outlines the recommended steps for preparing and using this compound solutions to ensure experimental consistency.

Brequinar_Workflow Workflow for this compound Solution Preparation Start Start: Solid this compound Dissolve_DMSO Dissolve in DMSO to create stock solution Start->Dissolve_DMSO Aliquot Aliquot stock solution into single-use tubes Dissolve_DMSO->Aliquot Store Store aliquots at -20°C or -80°C Aliquot->Store Thaw Thaw one aliquot on day of experiment Store->Thaw Dilute Dilute with aqueous buffer to final working concentration Thaw->Dilute Use Use immediately in experiment Dilute->Use Discard Discard any unused aqueous solution Use->Discard

Caption: Recommended workflow for preparing this compound solutions for experiments.

Logical Troubleshooting Flow for Inconsistent Results

If you are encountering inconsistent results with this compound, follow this logical troubleshooting guide.

Troubleshooting_Flow Troubleshooting Inconsistent this compound Results Start Inconsistent Results? Check_Solution_Prep Was aqueous solution prepared fresh today? Start->Check_Solution_Prep Check_Stock_Storage Was DMSO stock stored correctly? Check_Solution_Prep->Check_Stock_Storage Yes Prepare_New_Solution Action: Prepare fresh aqueous solution Check_Solution_Prep->Prepare_New_Solution No Check_Precipitation Is there any visible precipitation? Check_Stock_Storage->Check_Precipitation Yes Prepare_New_Stock Action: Use a new DMSO stock aliquot Check_Stock_Storage->Prepare_New_Stock No Check_Uridine Does media contain high levels of uridine? Check_Precipitation->Check_Uridine No Adjust_Solvent Action: Increase final DMSO concentration or sonicate Check_Precipitation->Adjust_Solvent Yes Modify_Media Action: Use low-uridine medium if possible Check_Uridine->Modify_Media Yes End Problem Likely Resolved Check_Uridine->End No Prepare_New_Solution->End Prepare_New_Stock->End Adjust_Solvent->End Modify_Media->End

Caption: A logical flow to troubleshoot issues with this compound experiments.

References

Brequinar Technical Support Center: Troubleshooting Clinical Trial Failures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address why Brequinar (B1684385), a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), has failed in certain cancer clinical trials. This resource is intended to help researchers understand the underlying mechanisms of resistance and to guide the design of more effective experimental strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is a critical component of the de novo pyrimidine (B1678525) synthesis pathway. By blocking DHODH, this compound depletes the intracellular pool of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and inhibition of cell proliferation.[1][2]

Q2: Why has this compound failed in many solid tumor clinical trials despite its potent DHODH inhibition?

A2: The clinical trial failures of this compound in solid tumors are multifactorial and can be attributed to several key factors:

  • Activation of the Pyrimidine Salvage Pathway: A primary mechanism of resistance is the cancer cells' ability to bypass the de novo synthesis blockade by activating the pyrimidine salvage pathway.[3][4] Cells can import extracellular uridine (B1682114) and convert it into the necessary pyrimidine nucleotides, thereby circumventing the effects of this compound.[5] Solid tumors often have elevated levels of uridine phosphorylase, a key enzyme in this salvage pathway.[6]

  • Insufficient DHODH Inhibition in Tumors: The doses and schedules used in some Phase II clinical trials may have been insufficient to achieve sustained and complete inhibition of DHODH within the tumor microenvironment.[1][3] This could be due to efforts to manage the drug's toxicity, which has a narrow therapeutic window.[1]

  • High Uridine Levels in the Tumor Microenvironment: The presence of high concentrations of uridine in the tumor microenvironment can effectively rescue cancer cells from the effects of this compound by providing the necessary precursors for the salvage pathway.[1][7]

  • Cytostatic versus Cytotoxic Effects: As a monotherapy, this compound often exhibits cytostatic (growth-inhibiting) rather than cytotoxic (cell-killing) effects.[3] This may not be sufficient to induce significant tumor regression in established solid tumors.

Q3: My cancer cell line appears resistant to this compound in vitro. How can I determine if the pyrimidine salvage pathway is responsible?

A3: To investigate the role of the pyrimidine salvage pathway in this compound resistance in your cell line, you can perform the following experiments:

  • Uridine Rescue Assay: Culture your cells in the presence of this compound with and without the addition of exogenous uridine. If the salvage pathway is active, the addition of uridine should reverse the anti-proliferative effects of this compound.

  • Uridine Uptake Assay: Measure the rate of radiolabeled uridine uptake by your cancer cells. Increased uptake in the presence of this compound would suggest an active salvage pathway.

  • Gene Expression Analysis: Analyze the expression levels of key genes in the pyrimidine salvage pathway, such as uridine phosphorylase (UPP1/UPP2) and equilibrative nucleoside transporters (ENT1/ENT2). Upregulation of these genes can indicate a reliance on the salvage pathway.[8]

Q4: What strategies can I explore in my research to overcome this compound resistance?

A4: Combination therapies are a promising approach to overcome resistance to this compound. Consider the following strategies in your experimental design:

  • Dual Blockade of De Novo and Salvage Pathways: Combine this compound with an inhibitor of the pyrimidine salvage pathway. For example, dipyridamole, an inhibitor of equilibrative nucleoside transporters (ENTs), has been shown to synergize with this compound by preventing the uptake of extracellular uridine.[3][4]

  • Combination with Conventional Chemotherapy: Investigate the synergistic effects of this compound with other cytotoxic agents. For example, combining this compound with doxorubicin (B1662922) has shown synergistic inhibition of melanoma xenografts.[7][9]

  • Exploiting Synthetic Lethality: Explore combinations with agents that target pathways that become essential in the context of DHODH inhibition.

Quantitative Data from Clinical Trials

Table 1: Phase I Clinical Trial of this compound in Refractory Solid Tumors

ParameterValueReference
Number of Patients 45[10]
Tumor Types Refractory Solid Tumors[10]
Dose Range 36 to 300 mg/m²/day for 5 days[10]
Dose-Limiting Toxicities Thrombocytopenia, Desquamative Dermatitis, Mucositis[10]
Maximum Tolerated Dose (MTD) 250 mg/m² for good-risk patients[10]
Objective Responses 0[10]

Table 2: Summary of this compound Phase II Clinical Trial Outcomes in Various Solid Tumors

Tumor TypeNumber of PatientsDosing Schedule (Example)Objective Response Rate (ORR)Key Findings/Reference
Advanced Melanoma Not specified in abstractNot specified in abstractInactiveFailed to show significant objective response.[3]
Metastatic Colorectal Cancer Not specified in abstractNot specified in abstractInactiveNo significant activity observed.[11]
Advanced Breast Cancer Not specified in abstractNot specified in abstractInactiveFailed to provide a significant objective response.[4]
Various Solid Tumors 7600 to 2000 mg/m²InactiveInactive in all tumor types evaluated, possibly due to high uridine levels and insufficient DHODH inhibition.[1]

Experimental Protocols

Protocol 1: DHODH Enzymatic Activity Assay

This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate.

  • Materials:

    • Recombinant human DHODH enzyme

    • This compound (or other test inhibitor)

    • Dihydroorotate (DHO) - substrate

    • Coenzyme Q10 (CoQ10) - cofactor

    • 2,6-dichloroindophenol (DCIP) - chromogenic electron acceptor

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and varying concentrations of this compound.

    • Add CoQ10 and DCIP to the wells.

    • Pre-incubate the plate to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate, dihydroorotate.

    • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The decrease in absorbance corresponds to the reduction of DCIP by DHODH.

    • Calculate the rate of reaction and determine the IC50 value for this compound by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Uridine Uptake Assay

This assay measures the uptake of radiolabeled uridine into cells, which is an indicator of pyrimidine salvage pathway activity.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • [³H]-Uridine (radiolabeled uridine)

    • Phosphate-buffered saline (PBS)

    • Scintillation fluid and counter

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with this compound at the desired concentration for a specified time.

    • Add [³H]-Uridine to the medium and incubate for a short period (e.g., 10-30 minutes).

    • Aspirate the medium and wash the cells rapidly with ice-cold PBS to stop the uptake.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

    • Normalize the radioactivity counts to the protein concentration of each well.

    • Compare the uridine uptake in this compound-treated cells to untreated controls.

Protocol 3: Cell Viability Assay for Combination Therapy

This protocol assesses the synergistic effect of this compound in combination with another drug on cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound

    • Second drug of interest (e.g., dipyridamole, doxorubicin)

    • Cell viability reagent (e.g., MTT, CellTiter-Glo)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Create a dose-response matrix by treating the cells with various concentrations of this compound alone, the second drug alone, and combinations of both drugs.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a microplate reader.

    • Calculate the percentage of cell viability for each condition relative to untreated controls.

    • Analyze the data for synergy using a suitable model, such as the Bliss independence or Chou-Talalay method.

Visualizations

Brequinar_Mechanism_of_Action Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA_Synthesis DNA/RNA Synthesis UTP_CTP->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation DHODH->Orotate This compound This compound This compound->DHODH Inhibits

Caption: this compound inhibits DHODH, blocking de novo pyrimidine synthesis.

Brequinar_Resistance_Mechanism cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway Precursors Precursors DHODH DHODH Pyrimidines_de_novo Pyrimidines DNA_RNA_Synthesis DNA/RNA Synthesis & Cell Proliferation Pyrimidines_de_novo->DNA_RNA_Synthesis This compound This compound This compound->DHODH Inhibits Extracellular_Uridine Extracellular Uridine ENT1 ENT1 Extracellular_Uridine->ENT1 Intracellular_Uridine Intracellular Uridine ENT1->Intracellular_Uridine Pyrimidines_salvage Pyrimidines Intracellular_Uridine->Pyrimidines_salvage Pyrimidines_salvage->DNA_RNA_Synthesis Experimental_Workflow Uridine_Rescue Uridine Rescue Assay Salvage_Pathway_Active Salvage Pathway Active? Uridine_Rescue->Salvage_Pathway_Active Combination_Therapy Combination Therapy: This compound + ENT Inhibitor Salvage_Pathway_Active->Combination_Therapy Yes Other_Mechanisms Investigate Other Resistance Mechanisms Salvage_Pathway_Active->Other_Mechanisms No Cell_Viability_Assay Cell Viability Assay (Synergy Analysis) Combination_Therapy->Cell_Viability_Assay In_Vivo_Studies In Vivo Xenograft Studies Cell_Viability_Assay->In_Vivo_Studies End End: Evaluate Efficacy In_Vivo_Studies->End

References

Technical Support Center: Addressing Brequinar Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, Brequinar.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of acquired resistance to this compound in cancer cells?

A1: The predominant mechanism of resistance to this compound is the upregulation of the pyrimidine (B1678525) salvage pathway.[1] While this compound effectively blocks the de novo synthesis of pyrimidines, cancer cells can compensate by importing extracellular nucleosides, such as uridine (B1682114), through transporters like Equilibrative Nucleoside Transporter 1 (ENT1).[2][3] This allows the cells to bypass the DHODH inhibition and continue to produce the necessary pyrimidine nucleotides for proliferation.[1]

Q2: My cancer cell line shows high intrinsic resistance to this compound. What could be the reason?

A2: High intrinsic resistance to this compound can be attributed to a highly active pyrimidine salvage pathway.[4] Cell lines with elevated basal expression of nucleoside transporters, particularly ENT1, can efficiently uptake extracellular uridine from the culture medium, rendering them less dependent on the de novo synthesis pathway that this compound inhibits.[5]

Q3: How can I experimentally confirm that this compound resistance in my cell line is due to an active salvage pathway?

A3: A uridine rescue experiment is the most direct way to confirm this. By treating your this compound-sensitive cells with the inhibitor in the presence and absence of exogenous uridine, you can determine if the cytotoxic effects are reversed.[6][7] If the addition of uridine rescues the cells from this compound-induced cell death, it strongly indicates that the drug's effect is on-target and that the salvage pathway can compensate for the inhibition of de novo pyrimidine synthesis.[6]

Q4: What are the known combination therapy strategies to overcome this compound resistance?

A4: A key strategy is the dual blockade of both the de novo and salvage pathways.[1] This is achieved by combining this compound with an ENT1 inhibitor, such as dipyridamole (B1670753) or the preclinical compound CNX-774.[2][3] This synergistic approach leads to profound pyrimidine starvation and a significant loss of viability in resistant cells.[2][3] Other reported combination strategies include co-administration with doxorubicin (B1662922) and cisplatin.[1]

Q5: Is the ABCG2 transporter involved in this compound resistance?

A5: While the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP) is a well-documented mediator of multidrug resistance to a wide range of anticancer drugs, its specific role in this compound resistance is not as clearly established as the pyrimidine salvage pathway.[8][9] ABCG2 functions as an efflux pump, and if this compound is a substrate, its overexpression could potentially contribute to resistance by reducing intracellular drug concentrations.[8]

Troubleshooting Guides

Issue 1: High Variability in this compound IC50 Values Between Experiments
Possible Cause Troubleshooting Step
Inconsistent Cell Health and Density Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment. Overtly confluent or sparse cultures can lead to variable drug responses.
Variability in Serum Composition Fetal Bovine Serum (FBS) contains uridine, which can rescue cells from this compound's effects. Use a consistent lot of FBS or consider using dialyzed FBS to reduce uridine levels.[10]
Compound Instability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[4]
Inconsistent Incubation Times Adhere to a strict incubation time for all experiments. This compound's effect is cytostatic, and its impact on cell viability can be time-dependent.[2]
Issue 2: this compound Shows Lower Than Expected Efficacy in a New Cell Line
Possible Cause Troubleshooting Step
Highly Active Pyrimidine Salvage Pathway Perform a uridine rescue experiment to confirm on-target activity. Analyze the expression of ENT1 (gene name SLC29A1) via qPCR or Western blot to assess the activity of the salvage pathway.[7]
Incorrect Drug Concentration Range Perform a broad-range dose-response curve to determine the optimal concentration range for the specific cell line. IC50 values can vary significantly between cell lines.[11]
Slow Proliferation Rate of the Cell Line This compound is more effective in rapidly proliferating cells that have a high demand for nucleotides. Confirm the doubling time of your cell line.
Off-Target Effects at High Concentrations If using very high concentrations, consider the possibility of off-target effects. Compare the phenotype with that of another structurally different DHODH inhibitor.[10]
Issue 3: Uridine Rescue Experiment Fails to Show a Reversal of this compound's Effect
Possible Cause Troubleshooting Step
Insufficient Uridine Concentration Titrate the concentration of uridine. While 100 µM is a common starting point, some cell lines may require higher concentrations for efficient rescue.[7]
Inefficient Uridine Transport If the cell line has low expression of nucleoside transporters, uridine uptake may be limited. Consider increasing the uridine concentration or verifying transporter expression.[7]
Off-Target Effects of this compound If the observed phenotype is not rescued by uridine, it may be due to off-target effects of this compound, especially at high concentrations.
Incorrect Timing of Uridine Addition Typically, uridine is added concurrently with this compound. Consider a short pre-incubation with uridine (1-2 hours) before adding the inhibitor.[7]

Data Presentation

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
A-375Melanoma0.59MTT[11]
A549Lung Cancer4.1MTT[11]
HCT 116Colon Cancer0.480 ± 0.14MTT[2]
HT-29Colon Cancer>25MTT[2]
MIA PaCa-2Pancreatic Cancer0.680 ± 0.25MTT[2]
HeLaCervical Cancer0.338 (48h)CCK-8[1]
CaSkiCervical Cancer0.747 (48h)CCK-8[1]

Table 2: In Vitro IC50 Values of DHODH for this compound and Other Inhibitors

CompoundIC50 (nM)SourceReference
This compound5.2Human DHODH[11]
This compound4.5Recombinant Human DHODH[12]
A771726411Recombinant Human DHODH[12]
Indoluidin D210Recombinant Human DHODH[12]

Experimental Protocols

Protocol 1: Uridine Rescue Assay

This protocol is designed to determine if the cytotoxic effect of this compound is specifically due to the inhibition of de novo pyrimidine synthesis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Uridine stock solution (e.g., 100 mM in sterile water or PBS)

  • 96-well plates

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in a complete cell culture medium. Prepare a second set of serial dilutions of this compound that also contain a final concentration of 100 µM uridine.

  • Treatment: Remove the overnight culture medium and add the prepared drug solutions (with and without uridine) to the respective wells. Include vehicle control (DMSO) and uridine-only control wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C and 5% CO₂.

  • Viability Assessment: At the end of the incubation period, assess cell viability using your chosen method (e.g., MTT assay) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for both the this compound-only and the this compound + uridine treatment groups. A significant rightward shift in the IC50 curve in the presence of uridine indicates a successful rescue.

Protocol 2: Combination Therapy Viability Assay (this compound + ENT1 Inhibitor)

This protocol assesses the synergistic effect of combining this compound with an ENT1 inhibitor.

Materials:

  • This compound-resistant cancer cell line

  • Complete cell culture medium

  • This compound

  • ENT1 inhibitor (e.g., dipyridamole)

  • 96-well plates

  • Cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed the this compound-resistant cells in a 96-well plate and allow them to adhere overnight.

  • Drug Preparation: Prepare a matrix of drug concentrations. This involves creating serial dilutions of this compound and the ENT1 inhibitor in a complete cell culture medium.

  • Treatment: Treat the cells with this compound alone, the ENT1 inhibitor alone, and the combination of both drugs at various concentrations. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay.

  • Data Analysis: Determine the IC50 values for each drug alone and in combination. Synergy can be quantified using methods such as the Bliss independence model or the Chou-Talalay method. A synergistic interaction will result in a combination index (CI) of less than 1.

Visualizations

Brequinar_Resistance_Pathway cluster_DeNovo De Novo Pyrimidine Synthesis cluster_Salvage Pyrimidine Salvage Pathway Precursors Precursors Dihydroorotate Dihydroorotate Precursors->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH DHODH UMP UMP Orotate->UMP UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Extracellular_Uridine Extracellular Uridine Intracellular_Uridine Intracellular Uridine Extracellular_Uridine->Intracellular_Uridine ENT1 UMP_Salvage UMP Intracellular_Uridine->UMP_Salvage UMP_Salvage->UTP_CTP This compound This compound This compound->DHODH Inhibits DHODH->Orotate ENT1_Inhibitor ENT1 Inhibitor (e.g., Dipyridamole) ENT1_Inhibitor->Extracellular_Uridine Inhibits

Caption: Mechanism of this compound resistance and combination therapy strategy.

Uridine_Rescue_Workflow cluster_treatment Treatment Groups start Seed Cells in 96-well Plate overnight Incubate Overnight start->overnight treatment Treat Cells overnight->treatment control Vehicle Control brequinar_only This compound Only (Serial Dilutions) brequinar_uridine This compound + Uridine (100 µM) incubation Incubate for 72h viability Assess Cell Viability (e.g., MTT Assay) incubation->viability analysis Data Analysis: Compare IC50 Values viability->analysis control->incubation brequinar_only->incubation brequinar_uridine->incubation

Caption: Experimental workflow for a uridine rescue assay.

Combination_Therapy_Logic start This compound Treatment resistance Resistance Develops start->resistance salvage Upregulation of Pyrimidine Salvage Pathway (e.g., ENT1) resistance->salvage Yes no_resistance Cell Death resistance->no_resistance No combination Combination Therapy: This compound + ENT1 Inhibitor salvage->combination synergy Synergistic Cell Death (Pyrimidine Starvation) combination->synergy

Caption: Logical relationship for overcoming this compound resistance.

References

Technical Support Center: The Impact of Plasma Uridine on Brequinar In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the complexities associated with plasma uridine (B1682114) levels during in vivo studies of Brequinar.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is responsible for the production of nucleotides required for DNA and RNA synthesis.[2][3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, thereby halting cell proliferation.[2][4]

Q2: How do plasma uridine levels affect the efficacy of this compound?

A2: Plasma uridine can be taken up by cells through nucleoside transporters and utilized by the pyrimidine salvage pathway.[2][5] This salvage pathway allows cells to bypass the DHODH-inhibited de novo pathway, thereby rescuing them from the anti-proliferative effects of this compound.[2][5] High physiological concentrations of uridine in plasma are a primary reason for the limited efficacy of this compound in solid tumors during clinical trials.[2][3]

Q3: What are the typical physiological plasma uridine concentrations?

A3: Normal plasma uridine concentrations in humans are generally in the range of 5-20 µM.[6] In mouse plasma, the concentration is approximately 5 µM.[2] However, it's important to note that uridine concentrations within tumors can be significantly higher, ranging from 10-100 µM.[3]

Q4: Does this compound administration affect plasma uridine levels?

A4: Yes, this compound administration has been shown to cause an initial decrease in plasma uridine levels.[2] However, a rebound in plasma uridine levels has been observed after this initial decrease, which can contribute to the recovery of pyrimidine pools and reduced drug efficacy.[2][6] In some mouse studies, treatment with a subtoxic dose of this compound resulted in a roughly 3-fold increase in uridine concentrations.[2][6]

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected in vivo efficacy of this compound.

  • Possible Cause: High baseline plasma uridine levels in the animal model or upregulation of the pyrimidine salvage pathway in the tumor cells.

  • Troubleshooting Steps:

    • Measure Baseline Plasma Uridine: Before starting the in vivo study, measure the baseline plasma uridine concentrations in a subset of your animal cohort to ensure they are within the expected physiological range.

    • Uridine Rescue Experiment: Conduct a uridine rescue experiment to confirm that the observed in vivo effect (or lack thereof) is indeed due to DHODH inhibition. Co-administration of uridine with this compound should reverse the antitumor effects.

    • Combination Therapy: Consider a combination therapy approach. Co-administration of a nucleoside transport inhibitor, such as dipyridamole, can block the uptake of extracellular uridine and enhance the efficacy of this compound.[2]

Problem 2: Observed resistance to this compound in tumor models.

  • Possible Cause: Intrinsic or acquired resistance mechanisms, most commonly the upregulation of the pyrimidine salvage pathway. This is often mediated by an increase in the expression or activity of equilibrative nucleoside transporters (ENTs), such as ENT1.[2]

  • Troubleshooting Steps:

    • Analyze Gene Expression: Analyze the expression levels of key pyrimidine salvage pathway genes (e.g., ENT1/SLC29A1, UCK2) in your tumor models. Higher expression may correlate with resistance.

    • In Vitro Confirmation: Culture cells derived from your in vivo model and perform in vitro sensitivity assays with and without uridine supplementation. This can confirm if the resistance is uridine-dependent.

    • Explore Combination Therapies: As mentioned above, combining this compound with an ENT inhibitor can be an effective strategy to overcome this resistance mechanism.[2]

Quantitative Data Summary

Table 1: In Vitro this compound IC50 and Uridine Rescue Concentrations

Cell LineThis compound IC50 (nM)Uridine Concentration for RescueOutcomeReference
HCT 116~105 µMDid not rescue growth inhibition[2]
HCT 116Not specified50 µMRescued the combination effect of this compound and Dipyridamole[2]
U2OSNot specified100 µMCompletely rescued cell growth[7]
HCT116Not specified100 µMCompletely rescued cell growth[7]

Table 2: Impact of this compound on Plasma Uridine Levels

SpeciesThis compound DoseEffect on Plasma UridineReference
MouseSubtoxic doseRoughly 3-fold increase[2][6]
HumanPhase II study (600-2000 mg/m²)Dose-dependent decrease (20% decrease at highest dose)[3]
HumanPhase I study (>600 mg/m²)40-85% depletion followed by a 160-350% rebound[4]

Detailed Experimental Protocols

Protocol 1: Measurement of Plasma Uridine Levels by LC-MS/MS

This protocol is a summary of a validated method for the quantification of uridine in human plasma.[8]

1. Sample Preparation:

  • Due to the presence of endogenous uridine, a surrogate matrix approach using a bovine serum albumin (BSA) solution is recommended for the preparation of calibration standards and quality controls.
  • Spike human plasma samples with a stable isotope-labeled internal standard for uridine.
  • Perform protein precipitation to remove interfering proteins from the plasma samples.

2. LC-MS/MS Analysis:

  • Utilize a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for analysis.
  • Separate the analytes using a suitable column (e.g., reversed-phase C18).
  • Detect and quantify uridine and the internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.

3. Data Analysis:

  • Construct a calibration curve using the surrogate matrix standards.
  • Determine the concentration of uridine in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
  • Demonstrate parallelism between the authentic matrix (human plasma) and the surrogate matrix (BSA) to validate the assay.

Protocol 2: In Vivo Uridine Rescue Experiment

This protocol provides a general framework for conducting a uridine rescue experiment in a mouse xenograft model.

1. Animal Model and Tumor Implantation:

  • Select an appropriate mouse model and tumor cell line for your study.
  • Implant tumor cells subcutaneously or orthotopically into the mice.
  • Allow tumors to reach a palpable size before starting treatment.

2. Treatment Groups:

  • Establish at least four treatment groups:
  • Vehicle control
  • This compound alone
  • Uridine alone
  • This compound + Uridine

3. Dosing and Administration:

  • Determine the appropriate dose and administration route for this compound based on previous studies or dose-finding experiments.
  • Administer uridine at a dose sufficient to rescue the effects of this compound. This may require optimization, but doses that achieve plasma concentrations well above the physiological range are often used (e.g., to reach >50 µM).
  • Administer uridine shortly before or concurrently with this compound.

4. Monitoring and Endpoints:

  • Monitor tumor growth regularly using calipers.
  • Record animal body weight and any signs of toxicity.
  • The primary endpoint is typically tumor growth inhibition. Survival can also be a key endpoint.

5. Data Analysis:

  • Compare tumor growth curves between the different treatment groups.
  • If this compound's antitumor effect is reversed or significantly diminished in the "this compound + Uridine" group compared to the "this compound alone" group, it confirms that the drug's in vivo activity is dependent on the inhibition of de novo pyrimidine synthesis.

Visualizations

Pyrimidine_Synthesis_Pathway cluster_denovo De Novo Synthesis Pathway cluster_salvage Salvage Pathway Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP, CTP UTP, CTP UMP->UTP, CTP Kinases Extracellular Uridine Extracellular Uridine Intracellular Uridine Intracellular Uridine Extracellular Uridine->Intracellular Uridine ENTs Intracellular Uridine->UMP UCK This compound This compound DHODH DHODH This compound->DHODH Inhibits DNA/RNA Synthesis DNA/RNA Synthesis UTP, CTP->DNA/RNA Synthesis Experimental_Workflow cluster_preclinical In Vivo this compound Efficacy Study cluster_troubleshooting Troubleshooting Logic Start Start Tumor Model Selection Tumor Model Selection Start->Tumor Model Selection Tumor Implantation Tumor Implantation Tumor Model Selection->Tumor Implantation Treatment Groups Group 1: Vehicle Group 2: this compound Group 3: this compound + Uridine Tumor Implantation->Treatment Groups Dosing & Monitoring Dosing & Monitoring Treatment Groups->Dosing & Monitoring Endpoint Analysis Endpoint Analysis Dosing & Monitoring->Endpoint Analysis Unexpected Results Unexpected Results Endpoint Analysis->Unexpected Results If efficacy is low Measure Plasma Uridine Measure Plasma Uridine Unexpected Results->Measure Plasma Uridine Analyze Salvage Pathway Genes Analyze Salvage Pathway Genes Measure Plasma Uridine->Analyze Salvage Pathway Genes Consider Combination Therapy Consider Combination Therapy Analyze Salvage Pathway Genes->Consider Combination Therapy

References

Technical Support Center: Co-administration of Uridine to Prevent Brequinar-Induced Anemia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the co-administration of uridine (B1682114) to mitigate anemia induced by Brequinar, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound-induced anemia?

A1: this compound inhibits the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1] This pathway is crucial for the production of pyrimidines, which are essential building blocks for DNA and RNA.[1] Rapidly proliferating cells, such as hematopoietic stem cells in the bone marrow, are highly dependent on this pathway for survival and differentiation. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis of these progenitor cells, which can result in myelosuppression, including anemia, granulocytopenia, and leukopenia.[2][3]

Q2: How does uridine co-administration prevent this compound-induced anemia?

A2: Uridine supplementation bypasses the enzymatic block caused by this compound through the pyrimidine salvage pathway.[1] Cells can take up exogenous uridine and convert it into uridine monophosphate (UMP), thus replenishing the pyrimidine pool necessary for DNA and RNA synthesis.[1] This rescue mechanism allows hematopoietic cells to continue to proliferate and differentiate, thereby mitigating the anemic side effects of this compound.

Q3: What is the typical dosage of this compound and uridine for in vivo studies?

A3: Dosages can vary depending on the animal model and experimental design. However, one study has shown that this compound administered at 10-20 mg/kg/day in combination with uridine at 1000-2000 mg/kg/day can prevent anemia in animal models, maintaining hematocrit levels comparable to untreated controls.[4] Clinical trial dosages of this compound have varied, with some studies using doses from 36 to 300 mg/m²/day.[3]

Q4: Besides anemia, what are other potential side effects of this compound?

A4: In addition to anemia, this compound can cause other hematological toxicities such as thrombocytopenia and leukopenia.[3] Other reported side effects in clinical trials include dermatitis, mucositis, nausea, vomiting, diarrhea, and elevated liver transaminases.[3]

Troubleshooting Guide

Q1: I am still observing anemia in my animal models despite co-administering uridine. What could be the issue?

A1: Several factors could contribute to this issue:

  • Insufficient Uridine Dose: The dose of uridine may not be sufficient to fully rescue the hematopoietic cells from this compound's effects. It is recommended to perform a dose-titration study to determine the optimal uridine concentration for your specific model and this compound dosage.[5]

  • Timing of Administration: The timing of uridine administration relative to this compound treatment is crucial. Concurrent administration is generally recommended.[5] Consider pre-incubating with uridine if rescue effects are not observed.

  • Bioavailability: The route of administration and formulation of uridine can affect its bioavailability. Ensure that the uridine is being effectively absorbed and reaching the target tissues.

  • Off-Target Effects: While less common, the observed anemia could be due to off-target effects of this compound that are not rescued by uridine.[5]

Q2: How can I confirm that uridine is effectively rescuing the pyrimidine pathway in my experiment?

A2: To confirm the efficacy of uridine rescue, you can:

  • Monitor Hematological Parameters: Regularly monitor complete blood counts (CBCs), including red blood cell count, hemoglobin, and hematocrit, to assess the degree of anemia.

  • Analyze Metabolites: Measure the levels of pyrimidine pathway metabolites in plasma or tissues. Successful rescue should lead to a restoration of downstream pyrimidine pools. This compound treatment leads to an accumulation of the upstream metabolite dihydroorotate and a depletion of downstream metabolites like uridine.[6]

  • Assess Bone Marrow Cellularity: Histological analysis of the bone marrow can provide a direct assessment of hematopoietic cell proliferation and differentiation.

Q3: Can I use uridine rescue in my in vitro experiments with this compound?

A3: Yes, uridine rescue is a standard method to confirm the on-target effect of DHODH inhibitors in cell culture.[1] If the cytotoxic or cytostatic effects of this compound on your cells are reversed by the addition of uridine to the culture medium, it provides strong evidence that the observed phenotype is due to the inhibition of de novo pyrimidine synthesis.[1] A common starting concentration for uridine in cell culture is 100 µM, though the optimal concentration can be cell-line dependent and may range from 10 µM to 1 mM.[5]

Quantitative Data Summary

ParameterThis compound (In Vivo)Uridine (In Vivo)This compound (In Vitro)Uridine (In Vitro)OutcomeReference
Dosage 10-20 mg/kg/day1000-2000 mg/kg/dayIC50: 5.2 nM (human DHODH)10 µM - 1 mMPrevention of anemia[4]
Hematocrit ----Maintained at 61-63% (comparable to controls)[4]
Plasma Uridine ≥600 mg/m²---Depletion of 40-85%[7]

Experimental Protocols

Protocol: In Vivo Uridine Rescue for this compound-Induced Anemia in a Mouse Model

This protocol provides a general framework. Optimization of doses and schedules is recommended for specific experimental goals.

Materials:

  • This compound sodium salt

  • Uridine

  • Vehicle for this compound (e.g., sterile saline)

  • Vehicle for Uridine (e.g., sterile water or saline)

  • Animal model (e.g., BALB/c mice)

  • Blood collection supplies (e.g., EDTA tubes)

  • Hematology analyzer

Procedure:

  • Animal Acclimatization: Acclimate animals to the facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign animals to experimental groups (e.g., Vehicle control, this compound only, this compound + Uridine, Uridine only).

  • Drug Preparation:

    • Prepare this compound solution in the appropriate vehicle at the desired concentration.

    • Prepare Uridine solution in the appropriate vehicle at the desired concentration. Prepare fresh daily.

  • Administration:

    • Administer this compound to the respective groups via the chosen route (e.g., intraperitoneal injection, oral gavage) at the predetermined dose and schedule (e.g., 10-20 mg/kg/day).[4]

    • Concurrently, administer Uridine to the rescue group via the chosen route (e.g., intraperitoneal injection) at the predetermined dose (e.g., 1000-2000 mg/kg/day).[4]

  • Monitoring:

    • Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity.

    • Collect blood samples at baseline and at regular intervals throughout the study (e.g., weekly) for complete blood count (CBC) analysis.

  • Data Analysis:

    • Analyze hematological parameters (hemoglobin, hematocrit, red blood cell count) to assess the development of anemia.

    • Compare the results between the different treatment groups to determine the efficacy of uridine co-administration.

Visualizations

Caption: this compound inhibits DHODH in the de novo pathway, while uridine utilizes the salvage pathway.

Experimental_Workflow start Start: Acclimatize Animals grouping Randomly Assign to Groups: - Vehicle - this compound - this compound + Uridine - Uridine start->grouping prep Prepare this compound and Uridine Solutions grouping->prep admin Daily Administration of Compounds prep->admin monitor Monitor Animal Health and Body Weight admin->monitor end_study End of Study: Final Data Collection and Analysis admin->end_study After predetermined duration blood Weekly Blood Collection for CBC Analysis monitor->blood Weekly blood->admin

Caption: Workflow for in vivo uridine rescue experiment.

References

Brequinar Technical Support Center: Dose Adjustment Based on Dihydroorotate (DHO) Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on adjusting Brequinar dosage based on the pharmacodynamic marker, dihydroorotate (B8406146) (DHO). The information is intended for preclinical and clinical researchers to aid in experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its relationship with dihydroorotate (DHO)?

A1: this compound is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine (B1678525) synthesis pathway, responsible for the oxidation of dihydroorotate (DHO) to orotate.[2][3] By inhibiting DHODH, this compound leads to an accumulation of DHO and a depletion of downstream pyrimidines, which are essential for DNA and RNA synthesis. This ultimately inhibits the proliferation of rapidly dividing cells, such as cancer cells.[4]

Q2: Why should this compound dosage be adjusted based on DHO levels?

A2: Monitoring plasma DHO levels serves as a direct pharmacodynamic biomarker of this compound's effect on its target, DHODH. Adjusting the dose of this compound based on DHO levels, in conjunction with safety and pharmacokinetic data, allows for individualized therapy. This approach aims to optimize target engagement while managing potential toxicities. A clinical trial for acute myeloid leukemia (AML) (NCT03760666) utilized this strategy, where this compound doses were escalated or decreased based on safety, pharmacokinetics, and DHO levels.[5]

Q3: What is the typical starting dose of this compound in clinical studies using DHO monitoring?

A3: In the NCT03760666 clinical trial, starting doses of this compound ranged from 200 mg/m² to 500 mg/m², administered orally either once or twice weekly.[5] The specific starting dose can vary based on the patient population and treatment regimen.

Q4: What are the dose-limiting toxicities of this compound?

A4: Early clinical trials identified thrombocytopenia (low platelet count) and severe desquamative maculopapular dermatitis (skin rash) as dose-limiting toxicities.[1] Myelosuppression has also been a noted side effect.[6]

Q5: How is DHO measured in patient samples?

A5: Plasma DHO levels are typically measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1] This technique offers high sensitivity and specificity for quantifying DHO in biological matrices.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Unexpectedly Low DHO Levels - Inadequate this compound dose or exposure.- Poor drug absorption.- Rapid drug metabolism.- Non-compliance with treatment.- Confirm patient compliance.- Evaluate this compound pharmacokinetics (plasma concentration).- Consider a dose escalation, guided by safety and tolerability data.
Excessively High DHO Levels - this compound dose is too high.- Impaired drug clearance.- Genetic variations in drug metabolism enzymes.- Monitor for signs of toxicity (e.g., myelosuppression, skin rash).- Consider a dose reduction or temporary discontinuation of this compound.- Evaluate patient's renal and hepatic function.
Significant Inter-patient Variability in DHO Levels at the Same Dose - Differences in individual pharmacokinetics (absorption, distribution, metabolism, and excretion).- Variations in baseline DHODH activity.- Individualize dose adjustments based on each patient's DHO levels and clinical status.- Do not assume a "one-size-fits-all" dose.
DHO levels plateau despite dose escalation - Saturation of DHODH inhibition.- Further dose increases may not lead to greater target engagement and could increase the risk of off-target toxicities.- Consider the current DHO level as the maximum achievable pharmacodynamic effect.

Quantitative Data Summary

Table 1: this compound Dose and DHO Monitoring in a Phase 1b/2a Clinical Trial (NCT03760666)

Parameter Details
Indication Relapsed/Refractory Acute Myeloid Leukemia (AML)
Starting Dose Range 200 mg/m² to 500 mg/m² (oral)
Dosing Regimen Once or twice weekly
Dose Adjustment Criteria Safety, this compound Pharmacokinetics (PK), and Dihydroorotate (DHO) levels
Dose Modification Escalated or decreased based on the above criteria

Note: Specific DHO target ranges for dose adjustment are not publicly available and are likely protocol-specific.

Table 2: Analytical Parameters for Plasma DHO Quantification by LC-MS/MS

Parameter Value
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linear Analytical Range 3.00 - 3,000 ng/mL
Matrix K2EDTA human plasma
Internal Standard Stable isotope-labeled DHO
Sample Preparation Protein precipitation

This data is based on a validated assay and provides a reference for researchers developing their own DHO quantification methods.[1]

Experimental Protocols

Protocol: Quantification of Dihydroorotate (DHO) in Human Plasma using LC-MS/MS

This protocol is a summary of a validated method for the quantification of DHO in human plasma.[1]

1. Sample Collection and Handling:

  • Collect whole blood in tubes containing K2EDTA as an anticoagulant.

  • Centrifuge the blood sample to separate the plasma.

  • Store plasma samples at -20°C or -70°C until analysis. DHO has been shown to be stable in human plasma for at least 579 days at -20°C and 334 days at -70°C.

2. Sample Preparation (Protein Precipitation):

  • Spike plasma samples with a known concentration of a stable isotope-labeled DHO internal standard.

  • Add a protein precipitation agent (e.g., acetonitrile) to the plasma sample.

  • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a suitable C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., formic acid) and an organic component (e.g., methanol (B129727) or acetonitrile).

  • Tandem Mass Spectrometry (MS/MS):

    • Use a triple quadrupole mass spectrometer operating in negative ion mode.

    • Monitor the specific mass-to-charge ratio (m/z) transitions for DHO and its stable isotope-labeled internal standard.

4. Calibration and Quantification:

  • Due to the presence of endogenous DHO in human plasma, a surrogate matrix approach using a solution of bovine serum albumin (BSA) is recommended for the preparation of calibration standards and quality control samples.

  • Construct a calibration curve by plotting the peak area ratio of DHO to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of DHO in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Brequinar_MOA cluster_pathway De Novo Pyrimidine Synthesis Pathway cluster_drug Drug Action cluster_outcome Cellular Consequences Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate (DHO) Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate UMP UMP Orotate->UMP Pyrimidine_Depletion Pyrimidine Depletion This compound This compound This compound->Dihydroorotate Inhibits DHODH DNA_RNA_Synthesis_Inhibition Inhibition of DNA/RNA Synthesis Pyrimidine_Depletion->DNA_RNA_Synthesis_Inhibition Cell_Growth_Arrest Cell Growth Arrest DNA_RNA_Synthesis_Inhibition->Cell_Growth_Arrest

Caption: this compound's mechanism of action in the de novo pyrimidine synthesis pathway.

Dose_Adjustment_Workflow Start Initiate this compound Treatment (e.g., 200-500 mg/m²) Measure_DHO Measure Plasma DHO Levels Start->Measure_DHO Evaluate_Safety Evaluate Safety and Tolerability Start->Evaluate_Safety Dose_Decision Dose Adjustment Decision Measure_DHO->Dose_Decision Evaluate_Safety->Dose_Decision Maintain_Dose Maintain Current Dose Dose_Decision->Maintain_Dose DHO in target range & Good tolerability Increase_Dose Increase Dose Dose_Decision->Increase_Dose DHO below target range & Good tolerability Decrease_Dose Decrease Dose Dose_Decision->Decrease_Dose DHO above target range OR Poor tolerability Continue_Monitoring Continue Monitoring Maintain_Dose->Continue_Monitoring Increase_Dose->Continue_Monitoring Decrease_Dose->Continue_Monitoring Continue_Monitoring->Measure_DHO

Caption: A logical workflow for this compound dose adjustment based on DHO levels.

References

Technical Support Center: Enhancing Brequinar's Anti-Cancer Activity with ENT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the synergistic anti-cancer effects of Brequinar and Equilibrative Nucleoside Transporter (ENT) inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining this compound with an ENT inhibitor?

A1: this compound is a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is crucial for the proliferation of rapidly dividing cancer cells.[1][2] However, cancer cells can compensate for the shutdown of this pathway by activating the nucleoside salvage pathway, which imports extracellular nucleosides via transporters like ENTs.[3] By co-administering an ENT inhibitor, this salvage pathway is blocked, leading to pyrimidine starvation and enhanced cancer cell death. This synergistic interaction can overcome resistance to this compound monotherapy.[3][4]

Q2: Which ENT inhibitors are most effective in combination with this compound?

A2: Studies have shown that inhibitors of ENT1 and ENT2, such as dipyridamole (B1670753), demonstrate strong synergy with this compound.[2][3] Dipyridamole is a non-selective inhibitor of ENT1 and ENT2.[5] Other ENT1/2 inhibitors like 8MDP and NBMPR have also been shown to be synergistic. In contrast, inhibitors of ENT4 have not been found to produce a synergistic effect, as ENT4 is not a primary transporter for the nucleosides that compensate for DHODH inhibition.[2][3]

Q3: Why did this compound fail in earlier clinical trials for solid tumors?

A3: this compound's lack of significant efficacy as a monotherapy in clinical trials for solid tumors is thought to be, in part, due to the ability of cancer cells to utilize the nucleoside salvage pathway to bypass the effects of DHODH inhibition.[3][6] The presence of high concentrations of uridine (B1682114) in the tumor microenvironment can rescue cancer cells from the effects of this compound.[7]

Q4: What is a "uridine rescue" experiment, and why is it important?

A4: A uridine rescue experiment is a critical control to confirm that the observed cellular effects of this compound are indeed due to the inhibition of de novo pyrimidine synthesis. By adding exogenous uridine to the cell culture medium, researchers can determine if this supplementation reverses the anti-proliferative or cytotoxic effects of this compound. A successful rescue indicates that the drug is acting on-target.[3]

Troubleshooting Guide

Issue 1: I am not observing the expected synergistic effect between this compound and my ENT inhibitor.

  • Possible Cause 1: High Levels of Uridine in Culture Medium. Standard cell culture media can contain levels of uridine and other nucleosides that are sufficient to activate the salvage pathway and mask the effect of this compound.

    • Solution: Use dialyzed fetal bovine serum (FBS) to reduce the concentration of nucleosides in your culture medium. Also, ensure that the basal medium itself does not contain high levels of uridine.

  • Possible Cause 2: Ineffective ENT Inhibitor Concentration. The concentration of the ENT inhibitor may be insufficient to adequately block the salvage pathway.

    • Solution: Perform a dose-response experiment for the ENT inhibitor alone to determine its IC50 for nucleoside transport inhibition in your specific cell line. Titrate the ENT inhibitor concentration in your synergy experiments.

  • Possible Cause 3: Incorrect Timing of Drug Addition. The timing of drug administration can influence the outcome of synergy experiments.

    • Solution: A study has shown that the order of addition of this compound and dipyridamole can impact the results.[2] It is recommended to add both drugs at the same time for synergy experiments.

  • Possible Cause 4: Cell Line Insensitivity. Some cell lines may have a less pronounced reliance on de novo pyrimidine synthesis or may express low levels of the target ENTs.

    • Solution: Confirm the expression of ENT1 and ENT2 in your cell line using techniques like qPCR or western blotting. Consider testing a panel of cell lines known to be sensitive to this drug combination, such as HCT 116 (colon cancer) or MIA PaCa-2 (pancreatic cancer).[3]

Issue 2: High variability in my cell viability assay results.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to variability in the final readout.

    • Solution: Ensure a single-cell suspension before seeding and use a multichannel pipette for dispensing cells into the microplate. Allow the plate to sit at room temperature for a short period before incubation to ensure even cell settling.

  • Possible Cause 2: Edge Effects in Microplates. Wells on the periphery of the plate are prone to evaporation, which can concentrate drugs and affect cell growth.

    • Solution: Avoid using the outer wells of the microplate for experimental conditions. Fill these wells with sterile water or PBS to maintain humidity.

  • Possible Cause 3: Interference with Assay Reagents. Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT).

    • Solution: Run a control with the compounds in cell-free media to check for any direct interaction with the assay reagents.

Quantitative Data

Table 1: IC50 Values of this compound and Various ENT Inhibitors in Cancer Cell Lines

CompoundTargetHCT 116 (Colon) IC50 (µM)MIA PaCa-2 (Pancreas) IC50 (µM)PANC-1 (Pancreas) IC50 (µM)
This compoundDHODH0.0240.0110.007
DipyridamoleENT1/2> 50> 50> 50
8MDPENT1/20.0150.0200.013
NBMPRENT10.0030.0030.003
TC-T 6000ENT40.1500.2500.200

Data extracted from Cuthbertson et al., ACS Pharmacol. Transl. Sci. 2020.[3]

Table 2: Inhibitory Activity of Dipyridamole

TargetIC50Ki
ENT1144.8 nM8.18 nM
ENT2--
PDE50.9 µM-
PDE60.38 µM-
PDE84.5 µM-
PDE100.45 µM-
PDE110.37 µM-

Data from R&D Systems and Tocris Bioscience.[8]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound and ENT inhibitors on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and ENT inhibitor stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the ENT inhibitor, both alone and in combination, in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle controls (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm if available.[9]

  • Data Analysis: Subtract the background absorbance (from cell-free wells) and calculate the percentage of cell viability relative to the vehicle-treated control wells.

Protocol 2: Synergy Analysis (Chou-Talalay Method)

The Chou-Talalay method is a widely used approach to quantify drug interactions.

Procedure:

  • Experimental Design:

    • Determine the IC50 values for this compound and the ENT inhibitor individually.

    • Design a combination experiment with a constant ratio of the two drugs based on their IC50 values (e.g., a ratio of their IC50s). Alternatively, a matrix of varying concentrations of both drugs can be used.

  • Data Acquisition: Perform a cell viability assay (as described in Protocol 1) with serial dilutions of the individual drugs and their combination.

  • Data Analysis:

    • For each drug and the combination, plot the fraction of cells affected (Fa) versus the drug concentration.

    • Use software like CompuSyn to automatically calculate the Combination Index (CI).[10]

    • Interpretation of CI values:

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Visualizations

Signaling Pathway

cluster_0 De Novo Pyrimidine Synthesis cluster_1 Nucleoside Salvage Pathway Precursors Precursors Dihydroorotate Dihydroorotate Precursors->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidines Pyrimidines Orotate->Pyrimidines Multiple Steps Cell_Proliferation Cancer Cell Proliferation Pyrimidines->Cell_Proliferation Extracellular\nNucleosides Extracellular Nucleosides Intracellular\nNucleosides Intracellular Nucleosides Extracellular\nNucleosides->Intracellular\nNucleosides ENT1/2 Intracellular\nNucleosides->Pyrimidines This compound This compound This compound->Dihydroorotate Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces ENT_Inhibitor ENT Inhibitor (e.g., Dipyridamole) ENT_Inhibitor->Extracellular\nNucleosides Inhibits Transport ENT_Inhibitor->Apoptosis Enhances

Caption: Mechanism of synergistic anti-cancer activity of this compound and ENT inhibitors.

Experimental Workflow

cluster_0 Experimental Setup cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Interpretation A 1. Seed cancer cells in 96-well plates B 2. Treat with this compound, ENT inhibitor, or combination A->B C 3. Incubate for 72 hours B->C D 4. Perform MTT assay C->D E 5. Measure absorbance D->E F 6. Calculate % viability E->F G 7. Determine IC50 values F->G H 8. Calculate Combination Index (CI) G->H I CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism H->I

Caption: A typical workflow for assessing the synergy between this compound and an ENT inhibitor.

References

Brequinar Treatment: Technical Support Center for Myelosuppression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding myelosuppression as a side effect of Brequinar (B1684385) treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound causes myelosuppression?

A1: this compound is a potent and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are critical for DNA and RNA replication. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, thereby arresting the proliferation of rapidly dividing cells, including hematopoietic stem and progenitor cells in the bone marrow.[2][3] This leads to a decrease in the production of mature blood cells, resulting in myelosuppression.

Q2: What are the most common hematological toxicities observed with this compound treatment?

A2: The most frequently reported dose-limiting hematological toxicity of this compound is thrombocytopenia (a decrease in platelet count).[4][5] Other significant myelosuppressive effects include leukopenia (a decrease in white blood cell count), granulocytopenia (a decrease in granulocytes, a type of white blood cell), and anemia (a decrease in red blood cells).[4] In some studies, severe lymphopenia has also been observed, particularly at the maximum tolerated dose.[6]

Q3: Is the myelosuppression induced by this compound reversible?

A3: Yes, the myelosuppression associated with this compound is generally considered to be dose-related and non-cumulative.[5] Upon cessation of the drug or with appropriate dose modification, the bone marrow is typically able to recover, and blood cell counts return to baseline levels.

Q4: Can the myelosuppressive effects of this compound be mitigated?

A4: One potential strategy to rescue cells from the effects of this compound is the administration of uridine (B1682114).[1] Since this compound blocks the de novo synthesis of pyrimidines, providing an external source of uridine can bypass this inhibition via the pyrimidine salvage pathway, thus repleting the nucleotide pools necessary for cell proliferation.[1] Additionally, careful dose and schedule optimization is crucial in managing myelosuppression.[2][5]

Troubleshooting Guide

Issue: Unexpectedly severe myelosuppression is observed at a standard experimental dose of this compound.

Potential Cause Troubleshooting Steps
Inter-individual variability There is considerable interpatient variability in the myelosuppressive effects of this compound, which may be influenced by underlying hematological risk factors.[5] Consider reducing the dose or adjusting the treatment schedule for sensitive subjects or experimental animal models.
Pharmacokinetic interactions Co-administration with other drugs could potentially alter the pharmacokinetics of this compound, leading to increased exposure and toxicity. Review all co-administered compounds for potential interactions. One study noted that pharmacokinetic interaction with cyclosporine appeared to enhance this compound's toxicity.[7]
Error in dose calculation or preparation Double-check all calculations and procedures for the preparation and administration of the this compound solution to rule out any errors.
Underlying health status of experimental animals Pre-existing subclinical infections or other health issues in animal models can exacerbate the myelosuppressive effects of cytotoxic agents. Ensure that all animals are healthy before initiating treatment.

Issue: Difficulty in assessing the degree of myelosuppression in our experimental model.

Potential Cause Troubleshooting Steps
Inadequate assessment methods Relying solely on peripheral blood counts may not provide a complete picture of bone marrow toxicity. Implement more direct assessments of hematopoiesis.
Incorrect timing of sample collection The nadir (lowest point) of blood cell counts occurs at a specific time point after drug administration. Ensure that blood and bone marrow samples are collected at appropriate time points to capture the peak of myelosuppression.
Technical issues with assays Ensure that protocols for complete blood counts (CBCs), colony-forming unit (CFU) assays, and flow cytometry are properly validated and executed. Refer to the detailed experimental protocols provided below.

Data Presentation

Table 1: Incidence of Hematological Toxicities in Phase I Clinical Trials of this compound

Dose Level (mg/m²)ScheduleNumber of PatientsGrade ≥ 3 ThrombocytopeniaGrade ≥ 3 Leukopenia/NeutropeniaReference
170Daily x 5 days6 (poor risk)50% (3/6)Not specified[4]
210Daily x 5 daysNot specified (poor risk MTD)Dose-limitingNot specified[5]
250Daily x 5 daysNot specified (good risk MTD)Dose-limitingSignificant correlation with AUC and peak concentration[4][8]
300Daily x 5 days5 (good risk)40% (2/5)Not specified[4]
350Daily x 5 daysNot specified (good risk MTD)Dose-limitingNot specified[5]
15001-hr IV infusion q 3 wksNot specified (poor risk MTD)Dose-limitingDose-limiting[9]
22501-hr IV infusion q 3 wksNot specified (good risk MTD)Dose-limitingDose-limiting[9]

MTD: Maximum Tolerated Dose; AUC: Area Under the Curve

Experimental Protocols

Assessment of Myelosuppression in Murine Models

1. Complete Blood Count (CBC) Analysis

  • Objective: To quantify the number of circulating blood cells (red blood cells, white blood cells, and platelets).

  • Methodology:

    • Collect peripheral blood from mice (e.g., via tail vein or retro-orbital sinus) into EDTA-coated microtubes to prevent coagulation.

    • Thoroughly mix the blood sample by gentle inversion.

    • Analyze the blood sample using an automated hematology analyzer calibrated for mouse blood.

    • Key parameters to assess include: White Blood Cell (WBC) count, Red Blood Cell (RBC) count, Hemoglobin (HGB), Hematocrit (HCT), Platelet (PLT) count, and differential leukocyte counts (neutrophils, lymphocytes, monocytes).

    • Compare the results from this compound-treated mice to those from vehicle-treated control mice.

2. Bone Marrow Cellularity Assessment

  • Objective: To determine the total number of viable cells in the bone marrow.

  • Methodology:

    • Euthanize mice and dissect the femurs and tibias.

    • Carefully clean the bones of excess tissue.

    • Flush the bone marrow from the bones using a syringe with phosphate-buffered saline (PBS) or appropriate cell culture medium.

    • Create a single-cell suspension by gently passing the bone marrow through a fine-gauge needle or a cell strainer.

    • Lyse red blood cells using a lysis buffer if necessary.

    • Wash the cells with PBS and resuspend in a known volume.

    • Count the total number of viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.

3. Colony-Forming Unit (CFU) Assay

  • Objective: To functionally assess the proliferative capacity of hematopoietic progenitor cells.

  • Methodology:

    • Prepare a single-cell suspension of bone marrow cells as described above.

    • Plate a known number of bone marrow cells (e.g., 1 x 10^4 to 5 x 10^4 cells) into a semi-solid methylcellulose-based medium supplemented with a cocktail of hematopoietic growth factors (e.g., SCF, IL-3, IL-6, EPO).

    • Culture the plates in a humidified incubator at 37°C and 5% CO₂ for 7-14 days.

    • Identify and count the different types of colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for burst-forming unit-erythroid, and CFU-GEMM for granulocyte, erythrocyte, macrophage, megakaryocyte) under an inverted microscope based on their morphology.

    • Calculate the number of colonies per number of cells plated and compare between treatment and control groups.

4. Flow Cytometry Analysis of Hematopoietic Stem and Progenitor Cells (HSPCs)

  • Objective: To phenotype and quantify specific populations of HSPCs in the bone marrow.

  • Methodology:

    • Prepare a single-cell suspension of bone marrow cells.

    • Incubate the cells with a cocktail of fluorescently labeled antibodies against specific cell surface markers that define different HSPC populations (e.g., Lineage markers, c-Kit, Sca-1, CD34, CD16/32).

    • After incubation, wash the cells to remove unbound antibodies.

    • Resuspend the cells in a suitable buffer for flow cytometry.

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software to gate on and quantify the populations of interest, such as Lineage-Sca-1+c-Kit+ (LSK) cells, which are enriched for hematopoietic stem cells.

Visualizations

Brequinar_Mechanism_of_Myelosuppression cluster_pathway Biochemical Pathway cluster_cellular Cellular Consequence in Bone Marrow cluster_clinical Clinical Manifestation This compound This compound DHODH Dihydroorotate Dehydrogenase (DHODH) This compound->DHODH Inhibits DeNovo De Novo Pyrimidine Synthesis PyrimidinePool Intracellular Pyrimidine Pool (dUTP, dCTP) DeNovo->PyrimidinePool Decreased Synthesis DNA_RNA DNA & RNA Synthesis PyrimidinePool->DNA_RNA Reduced Substrates Proliferation Cell Cycle Arrest & Reduced Proliferation DNA_RNA->Proliferation Impairs HSPC Hematopoietic Stem & Progenitor Cells (HSPCs) BloodCells Reduced Production of Mature Blood Cells Proliferation->BloodCells Myelosuppression Myelosuppression (Thrombocytopenia, Leukopenia, Anemia) BloodCells->Myelosuppression

Caption: this compound's mechanism of action leading to myelosuppression.

Experimental_Workflow_Myelosuppression cluster_assessment Assessment of Myelosuppression start This compound Treatment (In Vivo Model) blood_collection Peripheral Blood Collection start->blood_collection bm_harvest Bone Marrow Harvest start->bm_harvest cbc Complete Blood Count (CBC) blood_collection->cbc bm_cellularity Bone Marrow Cellularity bm_harvest->bm_cellularity cfu_assay Colony-Forming Unit (CFU) Assay bm_harvest->cfu_assay flow_cytometry Flow Cytometry (HSPC Analysis) bm_harvest->flow_cytometry end Data Analysis & Interpretation cbc->end Peripheral Cytopenia Data bm_cellularity->end Bone Marrow Viability Data cfu_assay->end Progenitor Function Data flow_cytometry->end HSPC Population Data

References

Long-term stability of Brequinar powder at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information regarding the long-term stability of Brequinar (B1684385) powder, along with troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound powder?

A1: For long-term stability, this compound powder should be stored at -20°C.[1][2]

Q2: How long can I expect this compound powder to be stable when stored at -20°C?

A2: When stored at -20°C, this compound powder is stable for at least three to four years.[1][2] One supplier suggests a stability of three years, while another indicates stability for four years or more.[1][2]

Q3: I have stored my this compound powder at 4°C. Is it still usable?

A3: While some suppliers provide this compound sodium for storage at +4°C, the free acid form is consistently recommended to be stored at -20°C for long-term stability.[2][3] If your this compound powder has been stored at 4°C for a short period, it is advisable to perform a quality control check, such as HPLC analysis, to assess its purity before use.

Q4: Can I store this compound in a solution?

A4: Yes, this compound can be dissolved in solvents like DMSO.[1][2] Stock solutions in DMSO should be aliquoted and frozen at -20°C or -80°C.[3] One supplier states that stock solutions are stable for up to 3 months at -20°C.[3] It is not recommended to store aqueous solutions for more than one day.[2]

Q5: What are the signs of this compound degradation?

A5: Visual signs of degradation can include a change in color or texture of the powder. However, the most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of impurity peaks and a decrease in the main peak area corresponding to this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results with a new batch of this compound. Variation in purity or activity between batches.Always refer to the batch-specific Certificate of Analysis. Perform a quality control check (e.g., HPLC, Mass Spectrometry) to confirm the purity and identity of the new batch.
Loss of this compound activity in a stock solution. Improper storage of the solution (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature).Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store frozen at -20°C or -80°C. Prepare fresh aqueous solutions daily.
Unexpected peaks in analytical chromatography (e.g., HPLC). Degradation of this compound powder or solvent impurities.Confirm the stability of the powder with a fresh sample. Ensure the use of high-purity solvents for preparing solutions.

Long-Term Stability Data

The following table summarizes the stability information for this compound powder as provided by various suppliers. For precise data on your specific batch, please refer to the Certificate of Analysis provided by the manufacturer.

Parameter Supplier A Supplier B Supplier C
Storage Temperature -20°C[2]-20°C[1]2-8°C (for sodium salt)[3]
Stated Stability ≥ 4 years[2]3 years[1]Not specified for powder
Purity (Typical) ≥98%[2]99.57%[1]≥98% (HPLC)[3]

Note: This table is a summary of information from different suppliers and may not be representative of all available products. Always consult the documentation provided with your specific product.

Experimental Protocols

Protocol for Assessing the Stability of this compound Powder

This protocol outlines a general method for determining the long-term stability of this compound powder using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the purity of this compound powder over time when stored at -20°C.

Materials:

  • This compound powder

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer component)

  • Calibrated analytical balance

  • Volumetric flasks

  • HPLC system with a UV detector

Methodology:

  • Initial Analysis (Time Zero):

    • Accurately weigh a sample of this compound powder.

    • Prepare a stock solution of known concentration in a suitable solvent (e.g., DMSO).

    • Further dilute the stock solution with the mobile phase to a working concentration suitable for HPLC analysis.

    • Analyze the sample by HPLC. The mobile phase and column conditions should be optimized to achieve good separation of this compound from any potential impurities.

    • Record the chromatogram and determine the purity of the this compound peak by area percentage. This will serve as the baseline (T=0) data.

  • Long-Term Storage:

    • Store the bulk this compound powder in a tightly sealed container at -20°C, protected from light and moisture.

  • Stability Time Points:

    • At predetermined intervals (e.g., 3, 6, 12, 24, 36, and 48 months), retrieve a sample of the stored this compound powder.

    • Repeat the analysis as described in step 1.

  • Data Analysis:

    • Compare the purity of the this compound sample at each time point to the initial (T=0) purity.

    • Monitor for the appearance of new peaks or an increase in the area of existing impurity peaks, which would indicate degradation.

    • The stability is confirmed if the purity remains within an acceptable range (e.g., ≥98%) and no significant degradation products are observed.

This compound's Mechanism of Action

This compound is a potent and selective inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[4] DHODH is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[5][6] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of cell proliferation.[5]

Brequinar_Signaling_Pathway cluster_0 De Novo Pyrimidine Synthesis Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP UTP UMP->UTP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis dCTP dCTP CTP->dCTP DNA Synthesis DNA Synthesis dCTP->DNA Synthesis This compound This compound DHODH DHODH This compound->DHODH Inhibition Stability_Workflow Start Start Receive_this compound Receive this compound Powder Start->Receive_this compound Initial_QC Initial Quality Control (T=0) (HPLC, Purity, Appearance) Receive_this compound->Initial_QC Storage Store at -20°C Initial_QC->Storage Time_Point Pull Sample at Time Point (e.g., 3, 6, 12 months) Storage->Time_Point Analysis Perform QC Analysis (HPLC, Purity, Appearance) Time_Point->Analysis Compare Compare to T=0 Data Analysis->Compare Decision Purity within Specification? Compare->Decision Continue Continue Storage Decision->Continue Yes End End of Study / Determine Shelf-Life Decision->End No Continue->Storage

References

Validation & Comparative

A Comparative Guide to Brequinar and Leflunomide as DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuances of enzyme inhibitors is critical for advancing therapeutic strategies. This guide provides an objective comparison of two key inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH): Brequinar (B1684385) and Leflunomide (B1674699). DHODH is a critical mitochondrial enzyme in the de novo pyrimidine (B1678525) synthesis pathway, making it an attractive target for diseases characterized by rapid cell proliferation, such as autoimmune disorders and cancer.

Leflunomide is an isoxazole (B147169) derivative approved as a disease-modifying antirheumatic drug (DMARD) for conditions like rheumatoid and psoriatic arthritis.[1][2][3][4] It functions as a prodrug, rapidly converting in the body to its active metabolite, teriflunomide (B560168) (also known as A77 1726).[5][6][7] Teriflunomide is itself an approved therapy for relapsing forms of multiple sclerosis.[8][9] this compound is a potent, selective DHODH inhibitor that has been investigated for its anticancer and antiviral properties.[10][11][12]

Mechanism of Action: Inhibiting Pyrimidine Synthesis

Both this compound and Leflunomide's active metabolite, Teriflunomide, exert their therapeutic effects by inhibiting DHODH. This enzyme catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][13] Pyrimidines are essential building blocks for DNA and RNA.

Rapidly dividing cells, such as activated lymphocytes or cancer cells, have a high demand for nucleotides and rely heavily on this de novo pathway.[13][14] By inhibiting DHODH, these drugs deplete the intracellular pool of pyrimidines. This leads to an arrest of the cell cycle in the G1 phase, preventing the proliferation of these target cells.[5][14] This cytostatic effect is central to their immunomodulatory and antineoplastic activities.[14][15] An important characteristic of this mechanism is that the inhibitory effects on cell proliferation can be reversed by the addition of exogenous uridine (B1682114), which can fuel the alternative pyrimidine salvage pathway.[5][16][17]

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Pathway De Novo Pyrimidine Synthesis DHO Dihydroorotate DHODH DHODH DHO->DHODH Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP DHODH->Orotate UQH2 Ubihydroquinol (CoQH2) DHODH->UQH2 Arrest G1 Cell Cycle Arrest UQ Ubiquinone (CoQ) UQ->DHODH This compound This compound This compound->DHODH Teriflunomide Teriflunomide (Active Leflunomide) Teriflunomide->DHODH DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Cell_Proliferation Cell Proliferation (e.g., Lymphocytes) DNA_RNA->Cell_Proliferation Cell_Proliferation->Arrest Inhibition leads to

Caption: Inhibition of the DHODH enzyme by this compound and Teriflunomide.
Comparative Potency and Efficacy

While both drugs target DHODH, they exhibit significant differences in their inhibitory potency. This compound is a notably more potent inhibitor of human DHODH than teriflunomide. Leflunomide itself is a very weak inhibitor, highlighting its role as a prodrug.[18]

It is also important to note species-specific differences. For instance, teriflunomide is a much more potent inhibitor of rat DHODH than human DHODH, whereas this compound is more potent against the human enzyme.[18][19] These differences are crucial when translating findings from preclinical animal models to human clinical trials.

CompoundTargetParameterValue (nM)References
This compound Human DHODHIC₅₀5.2 - 20[16][18][20]
Rat DHODHIC₅₀367[18]
Teriflunomide Human DHODHIC₅₀307 - 1100[18][19][21]
Human DHODHKᵢ179 - 1050[19][22][23]
Human DHODHKₑ12[22][23]
Rat DHODHIC₅₀18 - 19[18][19]
Leflunomide Human DHODHIC₅₀98,000[18]
Rat DHODHIC₅₀6,300[18]
Clinical Applications and Development Status

The differing potencies and historical development paths of these compounds have led to distinct clinical applications. Leflunomide is well-established for treating rheumatoid arthritis, while its metabolite teriflunomide is a key oral therapy for multiple sclerosis.[24][25][26] this compound was initially evaluated in cancer clinical trials but did not demonstrate a significant objective response in solid tumors.[15][27] More recently, its potent activity has led to renewed interest in its potential as a broad-spectrum antiviral agent and for applications in acute myeloid leukemia.[10]

DrugDevelopment StatusApproved / Investigational Indications
Leflunomide ApprovedRheumatoid Arthritis, Psoriatic Arthritis.[3][4][14]
Teriflunomide ApprovedRelapsing forms of Multiple Sclerosis.[6][8]
This compound InvestigationalCancer (historically), Viral Infections (e.g., COVID-19), Acute Myeloid Leukemia.[10][11]

Experimental Protocols

DHODH Enzyme Inhibition Assay

This assay quantifies the inhibitory potency (IC₅₀) of a compound against recombinant DHODH. The enzyme's activity is measured by monitoring the reduction of a dye, which is coupled to the oxidation of the co-substrate, coenzyme Q.

Methodology:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.05% Triton X-100, pH 8.0). Prepare stock solutions of recombinant human DHODH, the substrate dihydroorotic acid (DHO), coenzyme Q10, and the indicator dye 2,6-dichloroindophenol (B1210591) (DCIP). Test inhibitors (this compound, Teriflunomide) are serially diluted in DMSO.

  • Reaction Mixture: In a 96-well plate, combine the assay buffer containing coenzyme Q10 and DCIP with varying concentrations of the test inhibitor.

  • Initiation: Add recombinant DHODH to each well to pre-incubate with the inhibitor.

  • Measurement: Initiate the enzymatic reaction by adding the DHO substrate. Immediately measure the decrease in absorbance at ~600 nm over time using a microplate reader. The rate of reaction is proportional to the rate of DCIP reduction.

  • Data Analysis: Plot the reaction rates against the inhibitor concentrations. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

DHODH_Assay_Workflow prep 1. Prepare Reagents (Buffer, DHODH, DHO, CoQ10, DCIP) dilute 2. Serially Dilute Inhibitors (this compound, Teriflunomide) prep->dilute plate 3. Plate Inhibitors and Enzyme (DHODH) dilute->plate start 4. Initiate Reaction with Substrate (DHO) plate->start read 5. Measure Absorbance Change (Plate Reader, ~600nm) start->read analyze 6. Calculate IC50 Values read->analyze

Caption: Workflow for a DHODH enzyme inhibition assay.
T-Cell Proliferation Assay

This cell-based assay evaluates the functional impact of DHODH inhibition on the proliferation of immune cells.

Methodology:

  • Cell Isolation: Isolate lymphocytes from a source such as peripheral blood or spleen.

  • Cell Culture: Culture the isolated lymphocytes in appropriate media (e.g., RPMI 1640 with 10% FBS).

  • Treatment: Add serial dilutions of the DHODH inhibitor (this compound or Teriflunomide) to the cell cultures. Include a control group with a vehicle (DMSO) and a rescue group that includes both the inhibitor and exogenous uridine (e.g., 100 µM).

  • Stimulation: Induce cell proliferation by adding a mitogen, such as Phytohaemagglutinin (PHA) or Concanavalin A (Con A).

  • Incubation: Incubate the cells for a period of 48-72 hours to allow for proliferation.

  • Proliferation Measurement: Quantify cell proliferation using a standard method, such as:

    • MTS/XTT Assay: Measures metabolic activity, which correlates with the number of viable cells.

    • BrdU Incorporation: Measures the incorporation of a thymidine (B127349) analog into the DNA of dividing cells.

  • Data Analysis: Determine the concentration of the inhibitor that reduces cell proliferation by 50% (EC₅₀). Confirm that the addition of uridine rescues the cells from the inhibitor-induced anti-proliferative effect, validating that the mechanism is via pyrimidine depletion.

Proliferation_Assay_Workflow isolate 1. Isolate Lymphocytes culture 2. Culture Cells with Inhibitor (± Uridine for rescue) isolate->culture stimulate 3. Stimulate with Mitogen (e.g., Con A) culture->stimulate incubate 4. Incubate for 48-72h stimulate->incubate measure 5. Quantify Proliferation (e.g., MTS Assay) incubate->measure analyze 6. Determine EC50 and Confirm Uridine Rescue measure->analyze

Caption: Workflow for a T-cell proliferation assay.

References

A Head-to-Head Comparison of Brequinar and Teriflunomide Potency in DHODH Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of two key inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), Brequinar and teriflunomide (B560168). Both compounds target the same crucial enzyme in the de novo pyrimidine (B1678525) synthesis pathway, yet exhibit markedly different inhibitory activities. This document summarizes their performance based on experimental data, details the methodologies used for their evaluation, and visualizes the relevant biological pathways and experimental workflows.

Potency at a Glance: this compound Demonstrates Superior Inhibitory Activity

This compound is a significantly more potent inhibitor of human DHODH than teriflunomide. Experimental data consistently shows that this compound's half-maximal inhibitory concentration (IC50) is in the low nanomolar range, while teriflunomide's IC50 is in the mid-to-high nanomolar range. This indicates that a much lower concentration of this compound is required to achieve the same level of DHODH inhibition as teriflunomide.

Quantitative Data Summary
CompoundTargetIC50 (Human DHODH)Reference(s)
This compoundDihydroorotate Dehydrogenase (DHODH)5.2 nM - ~20 nM[1][2]
TeriflunomideDihydroorotate Dehydrogenase (DHODH)307.1 nM - ~1.25 µM[2][3]

Mechanism of Action: Targeting the De Novo Pyrimidine Synthesis Pathway

Both this compound and teriflunomide exert their therapeutic effects by inhibiting DHODH, the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA and RNA synthesis. Rapidly proliferating cells, such as activated T and B lymphocytes and certain cancer cells, are highly dependent on this pathway to meet their increased demand for nucleotides. By inhibiting DHODH, this compound and teriflunomide deplete the intracellular pool of pyrimidines, leading to a cytostatic effect (inhibition of cell proliferation without causing cell death) on these rapidly dividing cells.[4][5]

The inhibition of DHODH by these compounds has been shown to reduce the proliferation of activated T and B lymphocytes, which are key mediators in the pathophysiology of autoimmune diseases like multiple sclerosis.[4][6][7]

Signaling Pathway Diagram

DHODH_Inhibition_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_downstream Downstream Effects Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito DHODH DHODH Orotate Orotate UMP UMP Orotate->UMP UMPS Dihydroorotate_mito->Orotate DHODH UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA_Synthesis DNA & RNA Synthesis UTP_CTP->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation This compound This compound This compound->DHODH Teriflunomide Teriflunomide Teriflunomide->DHODH

Caption: Inhibition of the de novo pyrimidine synthesis pathway by this compound and teriflunomide.

Experimental Protocols

The potency of DHODH inhibitors is primarily determined through an in vitro enzyme inhibition assay. The following protocol provides a generalized methodology for assessing the IC50 values of compounds like this compound and teriflunomide.

DHODH Enzyme Inhibition Assay (Colorimetric)

Principle:

This assay measures the enzymatic activity of recombinant human DHODH by monitoring the reduction of a chromogenic indicator, 2,6-dichloroindophenol (B1210591) (DCIP). The reduction of DCIP is coupled to the oxidation of the DHODH substrate, dihydroorotate, and the rate of color change is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of this reaction.

Materials:

  • Recombinant human DHODH (soluble, N-terminally truncated)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Dihydroorotate (DHO) solution

  • Coenzyme Q10 (CoQ10) solution

  • 2,6-dichloroindophenol (DCIP) solution

  • Test inhibitors (this compound, teriflunomide) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~600-650 nm

Procedure:

  • Reagent Preparation: Prepare a working assay buffer containing CoQ10 and DCIP at their final desired concentrations (e.g., 100 µM CoQ10 and 200 µM DCIP). Prepare serial dilutions of the test inhibitors in DMSO.

  • Assay Setup: In a 96-well plate, add the assay buffer. Then, add the serially diluted inhibitors or DMSO (for vehicle control wells) to the respective wells.

  • Enzyme Addition: Add the recombinant human DHODH enzyme to all wells except for the no-enzyme control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the DHO substrate to all wells.

  • Data Acquisition: Immediately place the microplate in a plate reader and measure the decrease in absorbance at the appropriate wavelength (e.g., 650 nm) over a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the DMSO control (representing 100% enzyme activity) and the no-enzyme control (representing 0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting data to a four-parameter logistic dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, Substrates, and Inhibitor Dilutions Plate_Setup Dispense Reagents and Inhibitors into 96-well Plate Reagent_Prep->Plate_Setup Enzyme_Add Add DHODH Enzyme Plate_Setup->Enzyme_Add Incubation Incubate for Inhibitor Binding Enzyme_Add->Incubation Reaction_Start Initiate Reaction with DHO Incubation->Reaction_Start Data_Acq Measure Absorbance Change Over Time Reaction_Start->Data_Acq Calc_Rate Calculate Reaction Rates Data_Acq->Calc_Rate Normalization Normalize Data to Controls Calc_Rate->Normalization Curve_Fit Fit Dose-Response Curve Normalization->Curve_Fit IC50_Det Determine IC50 Value Curve_Fit->IC50_Det

Caption: A generalized workflow for determining the IC50 of DHODH inhibitors.

Conclusion

The experimental data unequivocally demonstrates that this compound is a more potent inhibitor of DHODH than teriflunomide. This difference in potency is a critical consideration for researchers and drug development professionals when selecting a compound for further investigation or therapeutic application. The provided experimental protocol for the DHODH enzyme inhibition assay offers a robust and reproducible method for quantifying and comparing the potency of these and other DHODH inhibitors. Understanding the nuances of their inhibitory activity within the context of the de novo pyrimidine synthesis pathway is essential for the rational design and development of novel therapeutics targeting this critical metabolic enzyme.

References

Validating Brequinar's On-Target Effect: A Comparative Guide to Metabolite Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies to validate the on-target effect of Brequinar (B1684385), a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). By examining its impact on cellular metabolism and comparing it with other DHODH inhibitors, researchers can gain crucial insights into its mechanism of action and therapeutic potential. This document outlines detailed experimental protocols, presents quantitative data for comparison, and visualizes key biological pathways and workflows.

Introduction: this compound and DHODH Inhibition

This compound is a selective and potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of nucleotides required for DNA and RNA production.[4] By inhibiting DHODH, this compound blocks the conversion of dihydroorotate to orotate (B1227488), leading to a depletion of the pyrimidine pool and subsequently inhibiting cell growth.[5][6] This mechanism makes DHODH an attractive target for the development of anticancer, immunosuppressive, and antiviral therapies.[1][4]

Validating that the observed cellular effects of this compound are a direct result of its interaction with DHODH is a critical step in preclinical drug development. Metabolite analysis, a powerful tool to profile endogenous small molecules, offers a direct readout of enzymatic activity and pathway perturbation. A hallmark of on-target DHODH inhibition is the accumulation of the substrate, dihydroorotate, and the depletion of downstream products.[7][8][9]

Comparative Analysis of DHODH Inhibitors

This compound is one of several known DHODH inhibitors. For comparative purposes, this guide includes data on Leflunomide (B1674699) (and its active metabolite, Teriflunomide), another well-characterized inhibitor of this enzyme.[10] While both target DHODH, they exhibit different potencies and binding mechanisms.[11] this compound is generally considered more potent than Leflunomide/Teriflunomide.[10]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other DHODH inhibitors, providing a basis for comparing their potency.

InhibitorTargetIC50 (nM)Reference
This compound Human DHODH5.2 - 20[2][3]
Leflunomide --[10]
Teriflunomide (A77 1726) Human DHODH>50,000[10]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Validating On-Target Effects via Metabolite Analysis

Metabolomics analysis by liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and specific method to quantify changes in metabolite levels following treatment with a DHODH inhibitor.[12]

Expected Metabolite Changes

Inhibition of DHODH by this compound is expected to cause a significant increase in the intracellular concentration of the upstream metabolite, dihydroorotate, and a decrease in the concentrations of downstream metabolites such as orotate and uridine (B1682114) monophosphate (UMP).[8][9] The addition of exogenous uridine can often rescue the effects of DHODH inhibition, confirming that the observed phenotype is due to pyrimidine depletion.[2][7][13]

The table below illustrates the expected changes in key pyrimidine pathway metabolites following treatment with this compound.

MetaboliteExpected Change with this compoundRationale
Dihydroorotate Significant IncreaseAccumulation of the DHODH substrate due to enzyme inhibition.[7][8]
Orotate DecreaseDepletion of the direct product of the DHODH-catalyzed reaction.
Uridine Monophosphate (UMP) DecreaseDepletion of a downstream product in the pyrimidine biosynthesis pathway.[9]
Uridine DecreaseDepletion of a downstream product.[9]

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., cancer cell lines like K562 or HCT116) in 6-well plates at a suitable density and allow them to adhere overnight.[7][13]

  • Inhibitor Treatment: Treat the cells with this compound at a concentration known to inhibit cell proliferation (e.g., 100 nM to 1 µM) or a vehicle control (e.g., DMSO).[8] A positive control with another DHODH inhibitor like Leflunomide or Teriflunomide can be included. A rescue group treated with this compound and supplemented with uridine (e.g., 100 µM) should also be included.[13]

  • Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for significant metabolic changes.[7]

Metabolite Extraction
  • Washing: Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.

  • Quenching and Lysis: Add a cold extraction solvent (e.g., 80:20 methanol:water mixture) to the wells to quench metabolic activity and lyse the cells.[14]

  • Scraping and Collection: Scrape the cells and collect the cell lysate into microcentrifuge tubes.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.

  • Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new tube for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Separate the metabolites using a liquid chromatography system equipped with a suitable column (e.g., a reversed-phase C18 column).

  • Mass Spectrometry Detection: Detect and quantify the metabolites using a tandem mass spectrometer operating in a targeted selected reaction monitoring (SRM) or a full scan mode.

  • Data Analysis: Process the raw data to identify and quantify the peaks corresponding to the metabolites of interest. Normalize the data to an internal standard and the cell number or protein concentration.

Visualizing the Pathway and Workflow

To better understand the mechanism of action and the experimental process, the following diagrams have been generated using Graphviz.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP UTP UMP->UTP TMP TMP UMP->TMP CTP CTP UTP->CTP RNA RNA UTP->RNA CTP->RNA dTTP dTTP TMP->dTTP DNA DNA dTTP->DNA This compound This compound This compound->Orotate

Figure 1. Pyrimidine biosynthesis pathway and this compound's point of inhibition.

Metabolomics_Workflow Cell Culture & Treatment Cell Culture & Treatment Metabolite Extraction Metabolite Extraction Cell Culture & Treatment->Metabolite Extraction Quench & Lyse LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Separate & Detect Data Analysis & Interpretation Data Analysis & Interpretation LC-MS/MS Analysis->Data Analysis & Interpretation Quantify & Compare

Figure 2. Experimental workflow for metabolite analysis.

Conclusion

Validating the on-target effect of this compound through metabolite analysis is a robust and direct method to confirm its mechanism of action. The expected accumulation of dihydroorotate and depletion of downstream pyrimidine pathway metabolites provides a clear and quantifiable signature of DHODH inhibition. By comparing these metabolic changes with those induced by other DHODH inhibitors and employing rescue experiments with uridine, researchers can confidently establish the specificity of this compound's activity. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists in the field of drug discovery and development.

References

Uridine Rescue Experiments: Confirming Brequinar's Mechanism of Action in Pyrimidine Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive overview of uridine (B1682114) rescue experiments as a critical method for validating the mechanism of action of Brequinar (B1684385), a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). For researchers in drug development and cell biology, this guide offers detailed experimental protocols, comparative data with other DHODH inhibitors, and clear visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a selective and potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway.[1][2][3][4] This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA and RNA synthesis. By inhibiting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, particularly in the S-phase, and subsequent inhibition of cell proliferation.[2][3] This mechanism makes DHODH a compelling target for anti-cancer, immunosuppressive, and antiviral therapies.[1][5][6]

A key method to confirm that the observed cellular effects of this compound are indeed due to the inhibition of pyrimidine synthesis is the uridine rescue experiment.[7] By supplying cells with exogenous uridine, the pyrimidine salvage pathway can be utilized to bypass the block in the de novo pathway, thereby replenishing the pyrimidine pool and "rescuing" the cells from the effects of the inhibitor.[7][8][9]

References

A Head-to-Head Comparison of DHODH Inhibitors: Brequinar and its Contemporaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) has emerged as a critical therapeutic target in oncology and autoimmune diseases due to its pivotal role in the de novo pyrimidine (B1678525) biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes. This guide provides an objective, data-driven comparison of Brequinar, a potent DHODH inhibitor, with other notable inhibitors including Leflunomide (and its active metabolite A77 1726), Teriflunomide (B560168), ASLAN003 (Farudodstat), and Vidofludimus.

Quantitative Comparison of Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values for each compound against the human DHODH enzyme and various cancer cell lines, providing a clear comparison of their potency.

Table 1: In Vitro Inhibitory Potency against Human DHODH Enzyme

InhibitorIC50 (nM)Reference(s)
This compound5.2 - 20[1][2]
A77 1726 (active metabolite of Leflunomide)411[3]
Teriflunomide24.5 - 407.8[2]
ASLAN003 (Farudodstat)35[4][5]
Vidofludimus160[6]

Table 2: In Vitro Anti-proliferative Activity (IC50) in Acute Myeloid Leukemia (AML) Cell Lines

InhibitorTHP-1 (nM)MOLM-14 (nM)KG-1 (nM)Reference(s)
This compound----
ASLAN003 (Farudodstat)152582382[4][7]

Table 3: Comparative Differentiation Induction in MOLM-14 AML Cells

Treatment (100 nM)% of CD11b+ Cells (Differentiated)Reference(s)
This compound33.1[4][8]
ASLAN003 (Farudodstat)63.9[4][8]

Note: A higher percentage of CD11b+ cells indicates a greater induction of myeloid differentiation.

Mechanism of Action and Signaling Pathways

DHODH inhibitors exert their primary effect by blocking the fourth step in the de novo pyrimidine synthesis pathway, leading to a depletion of pyrimidines necessary for DNA and RNA synthesis. This cytostatic effect preferentially targets rapidly proliferating cells.[9] Beyond this core mechanism, these inhibitors have been shown to modulate key signaling pathways involved in cell cycle regulation and survival.

The Role of c-Myc and p21

Several studies have demonstrated that DHODH inhibition can lead to the downregulation of the oncoprotein c-Myc and the upregulation of the cyclin-dependent kinase inhibitor p21.[10][11][12] This modulation contributes to the observed cell cycle arrest, primarily at the S-phase, and induction of apoptosis in cancer cells.[11]

G DHODH_Inhibitor DHODH Inhibitor (e.g., this compound) DHODH DHODH DHODH_Inhibitor->DHODH Inhibits c_Myc c-Myc DHODH_Inhibitor->c_Myc Downregulates p21 p21 DHODH_Inhibitor->p21 Upregulates Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes Pyrimidine_Pool Pyrimidine Pool (dUMP, dCTP, dTTP) Pyrimidine_Synthesis->Pyrimidine_Pool DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Pool->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis c_Myc->Cell_Proliferation Promotes Cell_Cycle_Arrest S-Phase Cell Cycle Arrest p21->Cell_Cycle_Arrest Induces Cell_Cycle_Arrest->Apoptosis

DHODH inhibitor action on pyrimidine synthesis and key cell cycle regulators.
Modulation of NF-κB Signaling

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Some studies have suggested that DHODH inhibitors may also impact NF-κB signaling. For instance, Leflunomide has been shown to block TNF-α-mediated NF-κB activation in T cells.[13] However, the effect of Teriflunomide on the NF-κB pathway in microglia appears to be insignificant.[14][15] This suggests that the immunomodulatory effects of DHODH inhibitors may be cell-type specific and not solely dependent on NF-κB inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison and replication of experimental findings. Below are outlines of key assays used to evaluate DHODH inhibitors.

DHODH Enzyme Activity Assay (DCIP-Based)

This spectrophotometric assay measures the enzymatic activity of DHODH by monitoring the reduction of the colorimetric indicator 2,6-dichloroindophenol (B1210591) (DCIP).

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Measurement & Analysis Reagents Prepare Reagents: - Recombinant human DHODH - Dihydroorotate (DHO) - Coenzyme Q10 - DCIP - Assay Buffer - Inhibitor dilutions Incubation Incubate DHODH with inhibitor Reagents->Incubation Initiation Initiate reaction with DHO Incubation->Initiation Measurement Measure absorbance decrease at 600-650 nm Initiation->Measurement Analysis Calculate reaction rate and determine IC50 Measurement->Analysis

Workflow for a DCIP-based DHODH enzyme inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare a stock solution of the test inhibitor in DMSO and create serial dilutions. Prepare the assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100) containing the DHODH substrate dihydroorotate (DHO), an electron acceptor like Coenzyme Q10, and the indicator DCIP.[2]

  • Assay Setup: In a 96-well plate, add the assay buffer, recombinant human DHODH enzyme, and the serially diluted inhibitor. Include appropriate controls (vehicle and no enzyme).[2]

  • Incubation: Pre-incubate the plate to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding DHO to all wells.[16]

  • Measurement: Immediately monitor the decrease in absorbance at 600-650 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.[2][16]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[16]

Cell Proliferation/Viability Assay

These assays determine the effect of DHODH inhibitors on the growth and viability of cell lines.

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., AML cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.[17]

  • Treatment: Add serial dilutions of the DHODH inhibitor to the wells and incubate for a specified period (e.g., 48-96 hours).[17]

  • Reagent Addition: Add a viability reagent such as MTS, XTT, or the reagent from a CellTiter-Glo® Luminescent Cell Viability Assay.[18]

  • Incubation: Incubate the plates to allow for the conversion of the reagent by viable cells.

  • Measurement: Measure the absorbance or luminescence according to the assay manufacturer's instructions.

  • Data Analysis: Normalize the results to untreated control cells to determine the percentage of cell viability. Calculate the IC50 value from the resulting dose-response curve.[17]

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement & Analysis Seeding Seed cells in 96-well plate Treatment Add serial dilutions of DHODH inhibitor Seeding->Treatment Incubation Incubate for 48-96 hours Treatment->Incubation Reagent Add viability reagent (e.g., MTS) Incubation->Reagent Measurement Measure absorbance or luminescence Reagent->Measurement Analysis Calculate % viability and determine IC50 Measurement->Analysis

General workflow for a cell proliferation/viability assay.

References

Brequinar's Inhibitory Profile: A Comparative Guide for DHODH-Targeted Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals focused on metabolic pathways in oncology and immunology, Dihydroorotate (B8406146) Dehydrogenase (DHODH) has emerged as a critical therapeutic target. This enzyme is pivotal in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells. Brequinar (B1684385) (DuP-785) is a potent, well-characterized inhibitor of DHODH.[1] This guide provides an objective comparison of this compound's inhibitory mechanism against DHODH, particularly concerning its interaction relative to the enzyme's co-substrate, ubiquinone, and contrasts its performance with alternative DHODH inhibitors, supported by experimental data.

Mechanism of Action: this compound's Interaction with DHODH

DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[2][3] This reaction involves the flavin mononucleotide (FMN) cofactor and utilizes ubiquinone (Coenzyme Q) as the electron acceptor, which is subsequently reduced to ubiquinol. Multiple studies have confirmed that DHODH inhibitors, including this compound, bind in the ubiquinone-binding tunnel of the enzyme.[4][5]

While this compound occupies the ubiquinone binding site, kinetic studies reveal a more complex inhibitory profile than simple competitive inhibition. Research has characterized this compound's activity as mixed-type inhibition with respect to both dihydroorotate and ubiquinone.[6][7][8] This suggests that this compound can bind to a unique site on the enzyme distinct from the dihydroorotate binding site and does not purely compete with ubiquinone for the same binding conformation.[6][7] This contrasts with an inhibitor like atovaquone, which has been shown to be a purely competitive inhibitor with respect to the ubiquinone substrate.[9][10] this compound's potent action leads to the depletion of the cellular pyrimidine pool, resulting in cell cycle arrest and apoptosis in cells highly dependent on this pathway.[11]

Brequinar_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis DHO Dihydroorotate DHODH DHODH (Enzyme) DHO->DHODH Substrate OA Orotate DHODH->OA Product CoQH2 Ubiquinol (CoQH2) DHODH->CoQH2 Reduced Form CoQ Ubiquinone (CoQ) CoQ->DHODH e- Acceptor This compound This compound This compound->DHODH Inhibition (Mixed-Type) Assay_Workflow A Prepare Reagents (Buffer, DHO, CoQ, DCIP) B Add Inhibitor (Serial Dilution) A->B C Initiate Reaction with DHODH Enzyme B->C D Measure Absorbance (e.g., 600 nm over time) C->D E Calculate Reaction Rate & % Inhibition D->E F Determine IC50 Value E->F

References

A Tale of Two Inhibitors: Unraveling the Binding Mechanisms of Brequinar and A77 1726 on DHODH

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison for Researchers and Drug Development Professionals

Dihydroorotate (B8406146) Dehydrogenase (DHODH) has emerged as a critical therapeutic target for a range of diseases, including autoimmune disorders and cancer.[1] This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine (B1678525) biosynthesis pathway, making it essential for the proliferation of rapidly dividing cells.[2][3] Among the numerous inhibitors developed to target DHODH, Brequinar (B1684385) and A77 1726, the active metabolite of Leflunomide (B1674699), have been extensively studied.[4][5] While both molecules effectively inhibit DHODH, a detailed comparison of their binding sites and mechanisms of action is crucial for the rational design of next-generation inhibitors. This guide provides an in-depth, objective comparison of this compound and A77 1726, supported by experimental data, detailed protocols, and visual representations to aid researchers in their drug discovery endeavors.

At the Heart of Inhibition: A Shared Hydrophobic Tunnel

Both this compound and A77 1726 exert their inhibitory effects by binding to a common hydrophobic tunnel on the DHODH enzyme.[4][6] This tunnel, formed by a highly variable N-terminal domain, leads to the enzyme's active site and is also the putative binding site for the natural co-substrate, ubiquinone.[2][7] X-ray crystallography studies have revealed that both inhibitors occupy the same region within this tunnel, in close proximity to the flavin mononucleotide (FMN) cofactor.[3][6]

While sharing a common binding locale, the precise nature of their interactions with the surrounding amino acid residues and their kinetic profiles exhibit subtle yet significant differences. This compound is a competitive inhibitor with respect to ubiquinone, suggesting a direct overlap in their binding sites.[8][9] In contrast, A77 1726 is reported to be a non-competitive inhibitor of ubiquinone, indicating that its binding may occur at a site that allosterically affects ubiquinone binding or that it can bind to the enzyme-ubiquinone complex.[8][9] Both inhibitors are considered uncompetitive with respect to the other substrate, dihydroorotate (DHO).[8][9]

The biphenyl (B1667301) moiety of this compound is a key feature that contributes to its interaction with the hydrophobic residues within the binding pocket.[3] Similarly, the trifluoromethyl-containing aromatic ring of A77 1726 engages in numerous hydrophobic contacts within the tunnel.[6] These interactions anchor the inhibitors in place, effectively blocking the access of ubiquinone to its binding site and thereby halting the catalytic cycle of the enzyme.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of this compound and A77 1726 against human DHODH have been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a commonly used metric to assess the potency of an inhibitor.

InhibitorIC50 (Human DHODH)Species SpecificityReference
This compound~5.2 - 10 nMMore potent against human DHODH than rat DHODH.[10][11]
A77 1726~411 nM - 1.1 µMMore potent against rat DHODH than human DHODH.[11][12]

Note: IC50 values can vary depending on the specific experimental conditions, such as substrate concentrations and the source of the enzyme. The values presented here are for comparative purposes.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and building upon existing research. Below is a generalized protocol for a common in vitro DHODH inhibition assay.

DHODH Enzyme Inhibition Assay (DCIP Assay)

This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (B1210591) (DCIP).

Materials:

  • Recombinant human DHODH protein

  • This compound or A77 1726

  • Dihydroorotate (DHO)

  • Decylubiquinone (co-substrate)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • 96-well microplate

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound or A77 1726 in a suitable solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the assay buffer, recombinant human DHODH enzyme, and the desired concentration of the inhibitor or vehicle control.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrates, DHO and decylubiquinone, along with the colorimetric indicator, DCIP.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 600-650 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[13][14]

Visualizing the Molecular Interactions and Pathways

Diagrams are powerful tools for conceptualizing complex biological processes. The following visualizations, generated using Graphviz (DOT language), illustrate the binding modes of this compound and A77 1726 and the downstream consequences of DHODH inhibition.

cluster_DHODH DHODH Enzyme cluster_inhibitors Inhibitors DHODH_protein DHODH hydrophobic_tunnel Hydrophobic Tunnel (Ubiquinone Binding Site) DHODH_protein->hydrophobic_tunnel contains active_site Active Site (DHO Binding) hydrophobic_tunnel->active_site leads to FMN FMN Cofactor active_site->FMN utilizes This compound This compound This compound->hydrophobic_tunnel Binds to (Competitive with Ubiquinone) A77_1726 A77 1726 A77_1726->hydrophobic_tunnel Binds to (Non-competitive with Ubiquinone)

Caption: Comparative binding of this compound and A77 1726 to the DHODH enzyme.

cluster_pathway De Novo Pyrimidine Biosynthesis Pathway cluster_inhibition Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate (DHO) Carbamoyl_Phosphate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH->Orotate Catalyzes Inhibitors This compound / A77 1726 Inhibitors->DHODH Inhibit

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by DHODH inhibitors.

Conclusion

This compound and A77 1726, despite their structural differences, converge on a common binding site within a hydrophobic tunnel of the DHODH enzyme. Their distinct kinetic profiles, with this compound acting as a competitive inhibitor and A77 1726 as a non-competitive inhibitor of ubiquinone, offer valuable insights for structure-based drug design. A thorough understanding of their binding mechanisms, supported by robust experimental data and clear visualizations, is paramount for the development of novel, more potent, and selective DHODH inhibitors. This guide serves as a foundational resource for researchers dedicated to advancing the therapeutic potential of targeting this crucial metabolic enzyme.

References

Evaluating Brequinar Analogues for Improved Therapeutic Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Brequinar (B1684385), a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), has been a subject of extensive research due to its potential as an anticancer and immunosuppressive agent. However, its clinical development has been hampered by a narrow therapeutic window and limited efficacy in solid tumors.[1][2] This has spurred the development of numerous this compound analogues aimed at enhancing therapeutic efficacy and overcoming the limitations of the parent compound. This guide provides a comparative analysis of this compound and its analogues, supported by experimental data, to aid researchers in the ongoing quest for more effective DHODH inhibitors.

Mechanism of Action: Targeting Pyrimidine (B1678525) Biosynthesis

This compound and its analogues exert their therapeutic effects by inhibiting DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[3] This pathway is crucial for the synthesis of pyrimidines, which are essential components of DNA and RNA. By blocking this enzyme, these compounds deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells that are highly dependent on this pathway.[4]

Below is a diagram illustrating the central role of DHODH in the de novo pyrimidine biosynthesis pathway and its inhibition by this compound and its analogues.

cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate (B1227488) Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis CTP->RNA Synthesis dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis This compound & Analogues This compound & Analogues DHODH DHODH This compound & Analogues->DHODH Inhibits

Caption: Inhibition of DHODH by this compound and its analogues blocks the de novo pyrimidine synthesis pathway.

Comparative Efficacy of this compound Analogues

The quest for improved this compound analogues has led to the synthesis and evaluation of a wide array of derivatives. These studies often focus on modifying specific moieties of the this compound scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Acrylamide-Based Analogues

A notable series of acrylamide-based this compound analogues have been developed and evaluated for their inhibitory activity against human DHODH. Structure-activity relationship (SAR) studies have revealed key structural features that influence potency. For instance, the replacement of the phenyl group with naphthyl moieties and the introduction of small hydrophobic groups on the acrylamide (B121943) linker have been shown to significantly improve inhibitory activity.[1]

CompoundModifications from this compoundhDHODH IC50 (µM)Reference
This compound-0.010 (10 nM)[5]
Analogue 11 Acrylamide linker0.814[1]
Analogue 42 Naphthyl moiety, methyl on acrylamide, 5-fluoro on benzoic acid0.041[1]
Analogue 53 Naphthyl moiety, chloro on acrylamide, 5-fluoro on benzoic acid0.044[1]
Analogue 54 Naphthyl moiety, bromo on acrylamide, 5-fluoro on benzoic acid0.032[1]
Analogue 55 1-Fluoronaphthyl moiety, methyl on acrylamide, 5-fluoro on benzoic acid0.042[1]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

This compound Conjugates

To enhance the delivery and cellular activity of this compound, researchers have developed conjugates such as PROTACs (PROteolysis TArgeting Chimeras) and mitochondria-targeted probes. These strategies aim to either induce the degradation of the DHODH enzyme or increase the concentration of the inhibitor at its site of action within the mitochondria.[6][7] While specific IC50 values for these conjugates are not always reported, their enhanced cytotoxic effects in cellular assays suggest improved efficacy over the parent compound.[7]

Other Analogues

Other modifications to the this compound structure have been explored, including the development of "analogue 41," which has shown synergistic effects when combined with other anticancer agents.[8] Additionally, analogues have been synthesized to target DHODH from different organisms, such as the malaria parasite Plasmodium falciparum, highlighting the potential for developing species-specific inhibitors.[9]

Experimental Protocols

The evaluation of this compound analogues involves a series of standardized in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic efficacy.

In Vitro DHODH Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of DHODH.

Methodology:

  • Enzyme and Substrates: Recombinant human DHODH is used as the enzyme source. Dihydroorotate (the substrate) and a cofactor (e.g., decylubiquinone) are prepared in an appropriate assay buffer.

  • Inhibitor Preparation: The test compounds (this compound and its analogues) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Reaction Initiation and Measurement: The enzyme, inhibitor, and substrates are mixed in a microplate. The reaction is initiated, and the rate of orotate formation is measured over time, typically by monitoring the change in absorbance of a coupled reporter molecule.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

cluster_workflow In Vitro DHODH Inhibition Assay Workflow Prepare Reagents Prepare Reagents Serial Dilution of Inhibitors Serial Dilution of Inhibitors Prepare Reagents->Serial Dilution of Inhibitors Mix Enzyme, Substrates, and Inhibitor Mix Enzyme, Substrates, and Inhibitor Serial Dilution of Inhibitors->Mix Enzyme, Substrates, and Inhibitor Incubate and Initiate Reaction Incubate and Initiate Reaction Mix Enzyme, Substrates, and Inhibitor->Incubate and Initiate Reaction Measure Absorbance Measure Absorbance Incubate and Initiate Reaction->Measure Absorbance Calculate % Inhibition Calculate % Inhibition Measure Absorbance->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: A streamlined workflow for determining the in vitro inhibitory potency of DHODH inhibitors.

Cell Proliferation (Cytotoxicity) Assay

This assay assesses the effect of the compounds on the growth and viability of cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines are seeded in multi-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the this compound analogues for a specified period (e.g., 72 hours).

  • Viability Assessment: A viability reagent (e.g., MTT, CellTiter-Glo) is added to the wells. The signal produced, which is proportional to the number of viable cells, is measured using a plate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 value is determined.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of the compounds in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice are implanted with human cancer cells to establish tumors.

  • Treatment: Once tumors reach a palpable size, the mice are treated with the this compound analogue, a vehicle control, and potentially a positive control drug.

  • Tumor Growth Measurement: Tumor volume is measured regularly throughout the study. The body weight of the mice is also monitored to assess toxicity.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.

cluster_workflow In Vivo Xenograft Study Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization and Treatment Randomization and Treatment Tumor Growth->Randomization and Treatment Monitor Tumor Volume and Body Weight Monitor Tumor Volume and Body Weight Randomization and Treatment->Monitor Tumor Volume and Body Weight Data Analysis (TGI) Data Analysis (TGI) Monitor Tumor Volume and Body Weight->Data Analysis (TGI)

Caption: A typical workflow for evaluating the in vivo antitumor efficacy of this compound analogues.

Conclusion

The development of this compound analogues represents a promising strategy to enhance the therapeutic potential of DHODH inhibition. The data presented in this guide highlight the significant improvements in potency that can be achieved through rational drug design and SAR studies. The detailed experimental protocols provide a framework for the continued evaluation of novel analogues. As research in this area progresses, it is anticipated that new this compound derivatives with improved efficacy and safety profiles will emerge, potentially leading to more effective treatments for cancer and autoimmune diseases.

References

Navigating Resistance: A Comparative Guide to Brequinar and Other Pyrimidine Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a critical challenge in cancer therapy. This guide provides a comparative overview of Brequinar, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), and other key inhibitors of the de novo pyrimidine (B1678525) synthesis pathway. By examining cross-resistance profiles, supported by available experimental data, this document aims to inform strategies for overcoming resistance and designing more effective therapeutic regimens.

Introduction to DHODH Inhibition and Resistance

Dihydroorotate dehydrogenase (DHODH) is a crucial mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. Rapidly proliferating cells, such as those in tumors, are highly dependent on this pathway, making DHODH a prime target for anticancer therapeutics.

This compound, along with other inhibitors like Leflunomide (and its active metabolite Teriflunomide) and BAY 2402234, effectively halts cell proliferation by depleting the pyrimidine pool. However, the development of resistance can limit their clinical efficacy. The primary mechanisms of resistance to DHODH inhibitors include:

  • Mutations in the DHODH drug-binding site: Alterations in the amino acid sequence of the DHODH enzyme can prevent the inhibitor from binding effectively.

  • Upregulation of the pyrimidine salvage pathway: Cells can compensate for the inhibition of the de novo pathway by increasing their uptake and utilization of pyrimidines from the extracellular environment.

Understanding the potential for cross-resistance between different DHODH inhibitors is vital for developing sequential and combination therapies that can circumvent these resistance mechanisms.

Comparative Analysis of Inhibitor Potency

While direct, head-to-head cross-resistance data in resistant cell lines is limited in publicly available literature, a comparison of the half-maximal inhibitory concentrations (IC50) in sensitive cell lines and against the purified human DHODH enzyme provides a baseline for understanding the relative potency of these inhibitors.

In Vitro Efficacy in Cancer Cell Lines

The following table summarizes the IC50 values of this compound and Leflunomide in various cancer cell lines.

Cell LineThis compound (μM)Leflunomide (μM)Reference
HCT 116 (Colon)0.480 ± 0.14>50[1]
HT-29 (Colon)>25>50[1]
MIA PaCa-2 (Pancreatic)0.680 ± 0.25>50[1]
HEP-2 (Head and Neck)0.06 - 0.37Not Reported[2][3]
UMSCC-14B (Head and Neck)0.06 - 0.37Not Reported[2][3]
UMSCC-14C (Head and Neck)0.06 - 0.37Not Reported[2][3]
Enzymatic Inhibition of Human DHODH

This table presents the IC50 values of various inhibitors against the isolated human DHODH enzyme, indicating their direct potency.

InhibitorIC50 (nM)Reference(s)
BAY 24022341.2[4]
This compound5.2, ~20[4]
Teriflunomide24.5, 407.8[4]
A77 1726 (Active Metabolite of Leflunomide)411[4][5]

Cross-Resistance Studies: What the Data Suggests

A study on a BAY 2402234-resistant OCI-LY19 cell line, which exhibited a remarkable 200,000-fold increase in resistance, identified a specific missense mutation (A58T) in the DHODH gene. It is predicted that this mutation hinders the binding of BAY 2402234 without affecting the enzyme's function. While not directly tested against this compound, it is plausible that this mutation could confer cross-resistance to other DHODH inhibitors that share a similar binding mechanism.[6] Further research is necessary to quantify the level of cross-resistance to this compound and other inhibitors in cell lines with this and other resistance mutations.

Experimental Protocols

Generation of DHODH Inhibitor-Resistant Cell Lines

This protocol outlines the methodology for developing cancer cell lines with acquired resistance to a specific DHODH inhibitor.[1]

  • Initial Culture and IC50 Determination: Culture the parental cancer cell line in standard conditions and determine the initial IC50 of the selected DHODH inhibitor.

  • Stepwise Dose Escalation: Begin by treating the cells with the inhibitor at a concentration around the IC50. Once the surviving cells recover and resume proliferation, gradually increase the inhibitor concentration (typically by 1.5- to 2-fold). This process is repeated over several weeks to months.

  • Isolation of Resistant Clones: When cells can proliferate in a significantly higher concentration of the inhibitor (e.g., >10-fold the initial IC50), isolate single-cell clones using methods like limiting dilution.

  • Expansion and Confirmation: Expand the isolated clones to establish stable resistant cell lines. Confirm the level of resistance by re-evaluating the IC50 and comparing it to the parental cell line.

  • Maintenance of Resistant Phenotype: Continuously culture the resistant cell lines in the presence of a selective concentration of the inhibitor to maintain the resistant phenotype.

In Vitro Cross-Resistance Assay

This protocol is used to assess whether a cell line resistant to one DHODH inhibitor shows resistance to other inhibitors.[1]

  • Cell Seeding: Seed both the parental and the generated resistant cell lines into 96-well plates at an appropriate density and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of a panel of DHODH inhibitors, including this compound, Leflunomide/Teriflunomide, and BAY 2402234. Treat the cells with a range of concentrations for each inhibitor.

  • Incubation and Viability Assessment: Incubate the plates for a standard period (e.g., 72 hours) and then assess cell viability using a suitable method such as an MTT or resazurin-based assay.

  • Data Analysis: Calculate the IC50 value for each inhibitor in both the parental and resistant cell lines. The fold-change in the IC50 of a secondary inhibitor in the resistant line compared to the parental line determines the degree of cross-resistance.

Visualizing Experimental and Signaling Pathways

To provide a clearer understanding of the processes involved in cross-resistance studies, the following diagrams illustrate the key workflows and pathways.

experimental_workflow cluster_generation Generation of Resistant Cell Lines cluster_profiling Cross-Resistance Profiling start Parental Cell Line ic50 Determine Initial IC50 start->ic50 escalation Stepwise Dose Escalation ic50->escalation isolation Isolate Resistant Clones escalation->isolation expansion Expand Clones isolation->expansion confirmation Confirm Resistance (IC50) expansion->confirmation seed Seed Parental & Resistant Cells confirmation->seed Use in Profiling treat Treat with Panel of DHODH Inhibitors seed->treat assess Assess Cell Viability treat->assess analyze Calculate IC50 & Fold-Change assess->analyze

Workflow for generating and profiling inhibitor-resistant cell lines.

signaling_pathway cluster_denovo De Novo Pyrimidine Synthesis cluster_salvage Pyrimidine Salvage Pathway cluster_inhibitors DHODH Inhibitors cluster_resistance Resistance Mechanisms carbamoyl_phosphate Carbamoyl Phosphate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate orotate Orotate dihydroorotate->orotate DHODH ump UMP orotate->ump dna_rna DNA & RNA Synthesis ump->dna_rna extracellular Extracellular Pyrimidines salvage_ump UMP extracellular->salvage_ump salvage_ump->dna_rna This compound This compound This compound->dihydroorotate inhibit leflunomide Leflunomide leflunomide->dihydroorotate inhibit bay2402234 BAY 2402234 bay2402234->dihydroorotate inhibit mutation DHODH Mutation mutation->dihydroorotate salvage_up Salvage Pathway Upregulation salvage_up->extracellular

DHODH pathway, inhibitors, and resistance mechanisms.

Conclusion

This compound is a highly potent inhibitor of DHODH. While comprehensive clinical data on cross-resistance with other pyrimidine synthesis inhibitors is still emerging, the available in vitro and enzymatic data, combined with an understanding of resistance mechanisms, can guide future research. The development and profiling of resistant cell lines, using the protocols outlined in this guide, will be instrumental in elucidating the nuances of cross-resistance and informing the rational design of combination therapies to overcome this significant clinical hurdle.

References

Brequinar's Interaction with DHODH: A Comparative Docking Study Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular docking studies of Brequinar (B1684385) with the dihydroorotate (B8406146) dehydrogenase (DHODH) active site reveals its potent inhibitory action and provides a benchmark for the development of novel therapeutics. This guide compares this compound with other notable DHODH inhibitors, presenting key quantitative data, detailed experimental protocols, and a visual representation of the underlying biological pathway.

This compound, a well-characterized inhibitor of dihydroorotate dehydrogenase (DHODH), has been a focal point of research in cancer and autoimmune diseases due to its role in disrupting de novo pyrimidine (B1678525) biosynthesis.[1][2] Molecular docking studies have been instrumental in elucidating the binding mechanism of this compound to the DHODH active site, paving the way for the design of new and more potent inhibitors.

Comparative Analysis of DHODH Inhibitors

Docking studies consistently demonstrate this compound's high affinity for the DHODH active site. Its binding energy, a measure of the stability of the inhibitor-protein complex, is consistently low, indicating a strong interaction. When compared to other known inhibitors such as Leflunomide and Teriflunomide, as well as novel compounds identified through virtual screening, this compound often serves as a reference for high-potency inhibition.

InhibitorTargetBinding Affinity (kcal/mol)IC50 (nM)Reference
This compound Human DHODH-13.20 (AutoDock Vina), -16.47 (Molsoft ICM-Pro)5.2[3][4]
This compound Human DHODH-10.449-[5]
Leflunomide Human DHODH-7.649-[5]
Indoluidin D Human DHODH-210[6]
A771726 (active metabolite of Leflunomide) Human DHODH-411[6]
CPD1 (this compound analogue) Human DHODH-51[2]
Compound 5c Human DHODH-421[7]
Dhodh-IN-16 Human DHODH-0.396[8]

Table 1: Comparison of Binding Affinities and IC50 Values of DHODH Inhibitors. This table summarizes the binding energies and half-maximal inhibitory concentrations (IC50) of this compound and several alternative DHODH inhibitors, highlighting this compound's potent activity.

The DHODH Signaling Pathway and Inhibition

DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[9] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA replication.[8] In rapidly proliferating cells, such as cancer cells, the demand for pyrimidines is high, making DHODH a critical therapeutic target.[1] By inhibiting DHODH, this compound and other inhibitors deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.[8][10]

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Downstream Downstream Effects Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis This compound This compound This compound->DHODH Inhibition DNA_RNA_Synthesis DNA and RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

Figure 1: DHODH Inhibition by this compound. This diagram illustrates how this compound inhibits the DHODH enzyme, disrupting the de novo pyrimidine synthesis pathway and subsequent cell proliferation.

Experimental Protocols for Docking Studies

The following provides a generalized methodology for performing molecular docking studies of inhibitors with the DHODH active site, based on common practices cited in the literature.[2][3][11]

Preparation of the Protein Structure

The three-dimensional crystal structure of human DHODH, often in complex with a known inhibitor like this compound, is retrieved from the Protein Data Bank (PDB).[9][12] The PDB ID: 1D3G is a frequently used structure for these studies.[3][9] Using molecular modeling software, the protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The co-crystallized ligand is typically removed to prepare the active site for docking.

Ligand Preparation

The 3D structures of the ligands to be docked, such as this compound and its analogs, are built and optimized using computational chemistry software. This process involves generating low-energy conformations and assigning correct protonation states at physiological pH.

Molecular Docking

Docking simulations are performed using software like AutoDock Vina or Molsoft ICM-Pro.[3] The prepared ligands are docked into the defined active site of the DHODH protein. The docking algorithm explores various possible binding poses of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

Analysis of Docking Results

The results are analyzed to identify the best binding poses, characterized by the lowest binding energy scores. The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are examined to understand the molecular basis of the inhibition.[13] A common validation method is to re-dock the co-crystallized ligand into the active site and compare the root-mean-square deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[3]

Docking_Workflow Start Start Get_PDB Retrieve DHODH Structure (e.g., 1D3G) Start->Get_PDB Prepare_Ligands Prepare Ligands (this compound & Alternatives) Start->Prepare_Ligands Prepare_Protein Prepare Protein (Remove water, add hydrogens) Get_PDB->Prepare_Protein Docking Perform Molecular Docking Prepare_Protein->Docking Prepare_Ligands->Docking Analyze Analyze Results (Binding Energy, Interactions) Docking->Analyze Compare Compare Inhibitors Analyze->Compare End End Compare->End

References

Determining Brequinar's Potency: A Comparative Guide to In Vitro DHODH Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro methods to determine the IC50 of Brequinar, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH). This guide includes detailed experimental protocols, comparative data with other known DHODH inhibitors, and visual workflows to facilitate understanding and replication.

This compound (DUP-785) is a selective and potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical component in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] By blocking DHODH, this compound depletes the cellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA, thereby inhibiting cell proliferation.[3][4] This mechanism has made this compound a subject of investigation for anticancer and antiviral therapies.[1][5] The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor like this compound. This guide details a common in vitro assay for determining this compound's IC50 against DHODH and compares its potency to other well-known inhibitors.

Comparative Inhibitory Potency of DHODH Inhibitors

The inhibitory potency of this compound against human DHODH has been determined through various in vitro assays, with reported IC50 values consistently in the low nanomolar range. For comparative purposes, the IC50 values of this compound and other notable DHODH inhibitors, Teriflunomide (the active metabolite of Leflunomide), are summarized below.[1][3]

InhibitorTarget EnzymeIC50 (nM)Reference(s)
This compound Human DHODH4.5[4]
Human DHODH5.2[6]
Human DHODH10[7]
Teriflunomide (A77 1726) Human DHODH307[5]
Human DHODH411[4]
Leflunomide Human DHODH98,000[7]

Note: IC50 values can vary between studies due to differences in assay conditions, such as enzyme and substrate concentrations.

De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition

The de novo synthesis of pyrimidines is a fundamental metabolic pathway. DHODH catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate, using ubiquinone as an electron acceptor.[2][4] Inhibition of DHODH by this compound directly halts this pathway, leading to the downstream effects of pyrimidine depletion.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP UTP UMP->UTP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis dUTP dUTP UTP->dUTP CTP->RNA Synthesis dCTP dCTP CTP->dCTP dTTP dTTP dUTP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis dCTP->DNA Synthesis This compound This compound This compound->Orotate Inhibits

Diagram 1: De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition.

Experimental Protocol: In Vitro DHODH Inhibition Assay

A widely used method to determine the IC50 of DHODH inhibitors is a continuous spectrophotometric assay. This assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (B1210591) (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The rate of DCIP reduction, observed as a decrease in absorbance at 600 nm, is proportional to DHODH activity.[4][8]

Materials:
  • Recombinant human DHODH

  • This compound and other test compounds

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10) or Decylubiquinone (dUQ)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[4][9]

  • 96-well microplates

  • Microplate reader capable of reading absorbance at 600 nm

Procedure:
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in the assay buffer to achieve a range of final concentrations for testing.

    • Prepare working solutions of DHO, CoQ10, and DCIP in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.

    • Add the reagent mix containing CoQ10 and DCIP to all wells. A final concentration of 100 µM for CoQ10 and 200 µM for DCIP is commonly used.[4][9]

    • Add the recombinant human DHODH enzyme to all wells.

  • Pre-incubation:

    • Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.[4][9]

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding DHO to all wells. A final concentration of 500 µM DHO is often used.[9]

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 600 nm over a period of 10-20 minutes using a microplate reader.[8][9]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

    • Normalize the velocities to the control (no inhibitor) to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, this compound, DHO, CoQ10, DCIP) start->reagent_prep plate_setup Plate Setup (Add Buffer, this compound/Vehicle, CoQ10, DCIP, DHODH) reagent_prep->plate_setup pre_incubation Pre-incubate (25°C for 30 min) plate_setup->pre_incubation reaction_start Initiate Reaction (Add DHO) pre_incubation->reaction_start data_acq Measure Absorbance (600 nm for 10-20 min) reaction_start->data_acq data_analysis Data Analysis (Calculate Velocity, % Inhibition) data_acq->data_analysis ic50_calc Determine IC50 (Dose-Response Curve) data_analysis->ic50_calc end End ic50_calc->end

Diagram 2: Experimental Workflow for In Vitro DHODH Inhibition Assay.

Conclusion

The in vitro DHODH inhibition assay is a robust and reproducible method for determining the potency of inhibitors like this compound. The consistently low nanomolar IC50 values for this compound underscore its high affinity for human DHODH, distinguishing it from other inhibitors such as Teriflunomide. The detailed protocol and comparative data provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of DHODH inhibition and for the continued development of novel inhibitors targeting this critical metabolic enzyme.

References

Differential Sensitivity of Cancer Cell Lines to Brequinar: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Brequinar, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), across various cancer cell lines. Experimental data is presented to highlight the differential sensitivity and to elucidate the underlying mechanisms of action and resistance. This information is intended to aid researchers in designing experiments and interpreting data related to this compound and other DHODH inhibitors.

Performance Comparison of this compound and Other DHODH Inhibitors

This compound demonstrates a wide range of cytotoxic effects on different cancer cell lines. This differential sensitivity is primarily attributed to the varying dependence of cancer cells on the de novo pyrimidine (B1678525) synthesis pathway, which is inhibited by this compound. Cells that heavily rely on this pathway for nucleotide production are generally more sensitive to this compound treatment.

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of a drug across different cell lines. The table below summarizes the IC50 values of this compound and other notable DHODH inhibitors in various cancer cell lines.

Cell LineCancer TypeThis compound IC50 (µM)Leflunomide IC50 (µM)Teriflunomide IC50 (µM)Reference
HCT 116Colon Cancer0.480 ± 0.14>50>50[1]
HT-29Colon Cancer>25>50>50[1]
MIA PaCa-2Pancreatic Cancer0.680 ± 0.25>50>50[1]
A-375Melanoma0.59--[2]
A549Lung Cancer4.1--[2]
THP-1Acute Monocytic Leukemia0.249 (EC50)--[2]
HL-60Acute Promyelocytic Leukemia0.0044--[3]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay type. The data presented here is for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-4,000 cells per well and allow them to attach overnight.[1]

  • Compound Treatment: Treat the cells with serial dilutions of this compound or other compounds and incubate for 72 hours.[1]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[1]

  • Solubilization: Remove the media and dissolve the formazan crystals in 100 µL of dimethyl sulfoxide (B87167) (DMSO).[1]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

Apoptosis Assay (APOSensor)

The APOSensor assay quantifies ATP levels, which are an indicator of cell viability. A decrease in ATP levels is a hallmark of apoptosis.

  • Cell Seeding: Seed HCT 116 cells in a white 96-well plate at a density of 3,000 cells per well and allow them to attach overnight.[1]

  • Compound Treatment: Add the compounds to the wells and incubate for the desired period (e.g., 24 or 72 hours).[1]

  • Lysis and ATP Release: After incubation, remove the media and add 100 µL of nucleotide releasing buffer to each well. Shake the plate gently for 5 minutes.[1]

  • Luminescence Measurement: Add 10 µL of ATP monitoring enzyme to each well and measure the luminescence using a microplate reader.[1]

Cell Cycle Analysis

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This compound is known to induce S-phase arrest.

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the specified duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Stain the cells with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity, which allows for the discrimination of cell cycle phases. The Muse™ Cell Cycle Kit provides a streamlined protocol for this analysis.[4]

Visualizations

This compound's Mechanism of Action and Resistance Pathway

This compound exerts its anticancer effect by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This leads to the depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis. Cancer cells can develop resistance to this compound by upregulating the pyrimidine salvage pathway, which allows them to import and utilize extracellular nucleosides.

Brequinar_Mechanism cluster_cell Cancer Cell cluster_denovo De Novo Pyrimidine Synthesis cluster_salvage Pyrimidine Salvage Pathway cluster_outcomes Cellular Outcomes Precursors Precursors Dihydroorotate Dihydroorotate Precursors->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH DHODH Dihydroorotate->DHODH UMP UMP Orotate->UMP UTP/CTP UTP/CTP UMP->UTP/CTP DNA/RNA Synthesis DNA/RNA Synthesis UTP/CTP->DNA/RNA Synthesis Cell Cycle Arrest Cell Cycle Arrest DNA/RNA Synthesis->Cell Cycle Arrest Depletion leads to Extracellular Uridine Extracellular Uridine Intracellular Uridine Intracellular Uridine Extracellular Uridine->Intracellular Uridine ENT1 ENT1 Extracellular Uridine->ENT1 Intracellular Uridine->UMP DHODH->Orotate This compound This compound This compound->DHODH Inhibits ENT1->Intracellular Uridine Transports Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of this compound action and the pyrimidine salvage pathway as a resistance mechanism.

Experimental Workflow for Assessing this compound Sensitivity

A typical workflow for evaluating the sensitivity of cancer cell lines to this compound involves a series of in vitro assays to determine its effects on cell proliferation, apoptosis, and cell cycle progression.

Brequinar_Workflow cluster_workflow Experimental Workflow Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Proliferation_Assay MTT Assay Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., APOSensor) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Assay Data_Analysis Data Analysis and IC50 Determination Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis End End Data_Analysis->End

Caption: A standard experimental workflow for evaluating the in vitro efficacy of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Brequinar: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Brequinar (B1684385) are paramount to ensuring laboratory safety and environmental protection. This compound, a potent inhibitor of dihydroorotate (B8406146) dehydrogenase with applications in cancer and viral research, requires meticulous disposal procedures due to its cytotoxic potential.[1][2][3][4] This guide provides essential, step-by-step logistical and safety information for the proper management of this compound waste streams.

Immediate Safety and Handling Considerations

Before initiating any procedure involving this compound, it is crucial to consult the substance's Safety Data Sheet (SDS). This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[5][6] Therefore, appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and eye protection, must be worn at all times.[7][8] All handling of solid this compound and concentrated solutions should occur within a certified chemical fume hood to prevent aerosol inhalation.[8]

This compound Hazard and Disposal Summary

The following table summarizes the key hazards associated with this compound and the corresponding disposal considerations, which align with general protocols for cytotoxic agents.[9][10]

Hazard ClassificationDescriptionDisposal Consideration
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[5]All contaminated waste, including PPE, must be segregated as hazardous.
Skin/Eye Irritation Causes skin irritation and serious eye irritation.[5][6]Contaminated sharps and labware require specific disposal containers.
Environmental Hazard Slightly hazardous for water; prevent entry into sewers or groundwater.[5]Do not dispose of liquid this compound waste down the drain.
Cytotoxic Potential As an anti-cancer agent, it is considered a cytotoxic/cytostatic drug.[1][10]Dispose of as cytotoxic waste in designated, clearly labeled containers.[9][10]

Step-by-Step this compound Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as cytotoxic hazardous waste.[9][10] Adherence to institutional and local regulations for hazardous waste management is mandatory.

1. Waste Segregation:

  • All waste contaminated with this compound must be segregated from other laboratory waste streams.[11] This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated PPE (e.g., gloves, disposable lab coats).[7]

2. Waste Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and paper towels, in a dedicated, leak-proof container lined with a yellow chemotherapy waste bag and clearly labeled "Cytotoxic Waste" and "this compound".[7][10]

  • Liquid Waste: Collect liquid waste containing this compound in a dedicated, sealed, and shatter-proof container. This container must be clearly labeled "Hazardous Waste," with the full chemical name "this compound" and any solvents used.

  • Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound should be placed in a designated yellow sharps container with a purple lid for cytotoxic chemical waste.[9][10]

3. Labeling:

  • All waste containers must be clearly labeled with "Cytotoxic Waste," the chemical name "this compound," and any other components of the waste mixture. The accumulation start date must also be clearly marked.

4. Storage and Disposal:

  • Store this compound waste in a designated, secure area away from general lab traffic.

  • Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal service. This waste is typically disposed of via high-temperature incineration.[10]

Experimental Protocol: Decontamination of Non-Disposable Labware

This protocol outlines a general procedure for decontaminating glassware that has been in contact with this compound.

Materials:

  • Suitable solvent (e.g., DMSO, as this compound is soluble in it)[2]

  • Laboratory-grade detergent

  • Deionized water

  • Designated hazardous waste containers for liquid waste

  • Appropriate PPE

Procedure:

  • Initial Rinse: In a chemical fume hood, rinse the glassware three times with a suitable solvent to remove the bulk of the this compound residue. Collect all rinsate as hazardous liquid waste.

  • Soaking: Submerge the rinsed glassware in a bath of the same solvent and sonicate for at least 30 minutes. Dispose of the solvent as hazardous liquid waste.

  • Detergent Wash: Wash the glassware with a laboratory-grade detergent and hot water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

This compound Waste Management Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe management and disposal of this compound waste in a laboratory setting.

BrequinarDisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Pathways cluster_final Final Disposal start Start: this compound Experiment ppe Don Appropriate PPE (Double Gloves, Lab Coat, Eye Protection) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_gen Generate this compound Waste fume_hood->waste_gen waste_type Identify Waste Type waste_gen->waste_type solid_waste Solid Waste (Contaminated PPE, Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, Blades) waste_type->sharps_waste Sharps solid_container Collect in Labeled Cytotoxic Solid Waste Container (Yellow Bag) solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Cytotoxic Sharps Container (Purple Lid) sharps_waste->sharps_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage sharps_container->storage disposal_service Arrange for Licensed Hazardous Waste Disposal (High-Temp Incineration) storage->disposal_service

Caption: Workflow for the safe handling and disposal of this compound waste.

By adhering to these procedures, researchers can mitigate the risks associated with this compound, ensuring a safe laboratory environment while complying with environmental regulations.

References

Essential Safety and Logistical Information for Handling Brequinar

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Brequinar is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment. This compound is a potent inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH) and is considered a hazardous substance.[1][2][3] It is harmful if swallowed, comes into contact with skin, or is inhaled, and can cause serious skin and eye irritation.[1]

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound. As there are no established occupational exposure limits for this compound, an approach of "as low as reasonably achievable" (ALARA) exposure should be adopted.[1][4]

ActivityRequired Personal Protective Equipment
Compound Weighing and Preparation Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 or higher Respirator
In-Vitro / In-Vivo Dosing Double Nitrile Gloves, Disposable Gown, Safety Goggles or Face Shield
Waste Disposal Double Nitrile Gloves, Disposable Gown
Spill Cleanup Double Nitrile Gloves, Disposable Gown, Safety Goggles, N95 or higher Respirator, Shoe Covers

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized workflow is critical to minimize the risk of exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or breaches. If compromised, treat it as a spill and follow the spill cleanup protocol.

  • Store this compound in a dedicated, clearly labeled, and secure location, away from incompatible materials. The storage area should be in a designated potent compound handling area.

2. Weighing and Solution Preparation:

  • All weighing and preparation of this compound powder must be conducted in a certified chemical fume hood, a powder containment hood, or a ventilated balance enclosure to prevent inhalation of airborne particles.[5][6]

  • Wear all PPE as specified in the table above.

  • Use dedicated, disposable utensils (e.g., spatulas, weigh boats) for handling the compound.

  • Clean all non-disposable utensils and the work surface with an appropriate solvent (e.g., 70% ethanol) followed by a deactivating agent, if available, after use.

3. Dosing Procedures:

  • When performing in-vitro or in-vivo dosing, wear the appropriate PPE to prevent skin and eye contact.

  • If there is a risk of aerosol generation, conduct the procedure within a biological safety cabinet or a chemical fume hood.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

1. Solid Waste:

  • Collect all solid waste, including used gloves, gowns, weigh boats, and other disposable labware, in a clearly labeled, sealed hazardous waste bag.

2. Liquid Waste:

  • Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.

3. Sharps:

  • Dispose of any contaminated sharps (needles, scalpels, etc.) in a designated, puncture-resistant sharps container for hazardous waste.

4. Final Disposal:

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

  • Never dispose of this compound waste in the regular trash or down the drain. Incineration is the preferred method for the disposal of cytotoxic drug waste.[7]

Spill Cleanup Protocol

In the event of a spill, immediate and proper cleanup is crucial.

  • Evacuate and Secure: Evacuate the immediate area to prevent further exposure. Restrict access to the spill area.

  • Don PPE: Before beginning cleanup, don all required PPE for spill cleanup as detailed in the table.

  • Contain and Absorb: Cover the spill with absorbent pads, working from the outside in to prevent spreading.

  • Clean: Clean the area with a suitable solvent or a deactivating agent if one is available and validated.

  • Dispose: Collect all contaminated materials (absorbent pads, used PPE, etc.) in a designated hazardous waste bag.

  • Decontaminate: Wipe down the cleaned area with a detergent and water solution.

  • Report: Report the spill to the laboratory supervisor and the institutional safety office.

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.